Product packaging for 4-Iodo-2-(trifluoromethyl)benzonitrile(Cat. No.:CAS No. 101066-87-9)

4-Iodo-2-(trifluoromethyl)benzonitrile

Cat. No.: B034293
CAS No.: 101066-87-9
M. Wt: 297.02 g/mol
InChI Key: RBRTXKYFMXVIER-UHFFFAOYSA-N
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Description

4-Iodo-2-(trifluoromethyl)benzonitrile (CAS 101066-87-9) is a valuable chemical building block in organic synthesis and pharmaceutical research. This compound is characterized by the presence of both an iodine substituent and an electron-withdrawing trifluoromethyl group on the benzonitrile ring system, making it a versatile intermediate for various coupling reactions and for introducing the 2-(trifluoromethyl)benzonitrile scaffold into more complex molecules. Specifications & Data: - CAS Number: 101066-87-9 - Molecular Formula: C₈H₃F₃IN - Molecular Weight: 297.02 g/mol - Purity: ≥97% to ≥99% (Refer to certificate of analysis for lot-specific data) - Appearance: White to tan or light yellow crystalline solid - Melting Point: 50-55 °C - Density: ~1.95 g/cm³ Handling & Storage: This product is light-sensitive and should be stored in a sealed container under dry conditions at room temperature. Please consult the Safety Data Sheet (SDS) for detailed hazard and handling information. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3F3IN B034293 4-Iodo-2-(trifluoromethyl)benzonitrile CAS No. 101066-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F3IN/c9-8(10,11)7-3-6(12)2-1-5(7)4-13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRTXKYFMXVIER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F3IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10584886
Record name 4-Iodo-2-(trifluoromethyl)benzonitrile
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Molecular Weight

297.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101066-87-9
Record name 4-Iodo-2-(trifluoromethyl)benzonitrile
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Record name 4-Iodo-2-(trifluoromethyl)benzonitrile
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Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethyl)benzonitrile is a fluorinated organic compound with the CAS Number 101066-87-9.[1][2][3][4] It serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[3] The presence of a trifluoromethyl group and an iodine substituent imparts unique reactivity, making it a valuable intermediate in cross-coupling reactions for constructing complex molecular architectures.[3] This guide provides an in-depth overview of its key physical properties, supported by experimental methodologies and structured data presentation.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueSource(s)
Molecular Formula C₈H₃F₃IN[1][2][3][4]
Molecular Weight 297.02 g/mol [1][2][3][4]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 50-55 °C[1][3][4]
Boiling Point 282.3 °C at 760 mmHg[1]
Density 2.0 ± 0.1 g/cm³[1]
Flash Point > 110 °C (closed cup)[1][4]
Water Solubility Slightly soluble in water[1]
Refractive Index 1.561[1]

Experimental Protocols for Property Determination

While the provided search results do not detail specific experimental protocols for this compound, the following are standard methodologies used to determine the key physical properties listed above.

Melting Point Determination

The melting point of a solid compound like this compound is typically determined using a melting point apparatus.

Methodology:

  • Sample Preparation: A small, dry sample of the crystalline solid is finely crushed and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in the heating block of a melting point apparatus.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to approach the expected melting point, followed by a slower rate (1-2 °C per minute) as the melting point is neared.

  • Observation: The temperature at which the first liquid drop appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. The melting point is reported as this range.

Boiling Point Determination

The boiling point is determined by distillation at a specific pressure.

Methodology:

  • Apparatus Setup: A small quantity of the liquid is placed in a distillation flask, connected to a condenser, a thermometer, and a collection flask.

  • Heating: The flask is heated gently. The thermometer bulb should be positioned so that its top is level with the side arm of the distillation flask to accurately measure the temperature of the vapor.

  • Equilibrium: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure, and this temperature remains constant as the liquid boils and the vapor condenses.

  • Pressure Correction: Since boiling point is pressure-dependent, the atmospheric pressure at the time of the experiment is recorded. If the determination is not performed at standard pressure (760 mmHg), a nomograph or the Clausius-Clapeyron equation can be used to correct the boiling point to the standard pressure.

Density Measurement

The density of a solid can be determined using the displacement method if the solid is insoluble in the liquid used.

Methodology:

  • Initial Volume: A known volume of a liquid in which the compound is insoluble is measured in a graduated cylinder.

  • Mass Measurement: A known mass of the this compound sample is weighed.

  • Displacement: The weighed solid is carefully added to the graduated cylinder, and the new volume is recorded.

  • Calculation: The volume of the solid is the difference between the final and initial liquid levels. The density is then calculated by dividing the mass of the sample by its displaced volume.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for determining the melting point of a solid chemical compound, a fundamental procedure in its physical characterization.

MeltingPointWorkflow A Sample Preparation: Crush solid and pack into capillary tube B Apparatus Setup: Place capillary in melting point apparatus A->B C Initial Heating: Rapidly heat to ~15-20°C below expected MP B->C D Fine Heating: Reduce heating rate to 1-2°C per minute C->D E Observation: Record temperature range from first liquid drop to complete liquefaction D->E F Data Recording: Document the melting point range E->F

Caption: Workflow for Melting Point Determination.

References

Technical Guide: 4-Iodo-2-(trifluoromethyl)benzonitrile in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethyl)benzonitrile, a key building block in modern organic synthesis. It details the physicochemical properties, including its CAS number and molecular weight, and explores its significant applications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. A special focus is placed on its utility in palladium-catalyzed cross-coupling reactions, with illustrative experimental protocols for Suzuki-Miyaura and Heck reactions. Furthermore, this guide elucidates its role as a critical intermediate in the synthesis of targeted therapeutics, such as the kinase inhibitor Lenvatinib, and visualizes the relevant synthetic and biological pathways.

Core Compound Properties

This compound is a versatile aromatic compound valued for its unique electronic properties and reactivity, which are conferred by the electron-withdrawing trifluoromethyl and nitrile groups, and the reactive iodo substituent.

PropertyValueReference(s)
CAS Number 101066-87-9[1][2]
Molecular Formula C₈H₃F₃IN[1][2]
Molecular Weight 297.02 g/mol [2]
Appearance White to yellow to orange powder/crystal[3]
Melting Point 50-55 °C[3]
Boiling Point 282.3 °C at 760 mmHg[1]
Purity ≥ 98% (GC)[3]

Applications in Organic Synthesis

The presence of an iodine atom makes this compound an excellent substrate for a variety of cross-coupling reactions, enabling the formation of complex molecular architectures.[3] The trifluoromethyl group enhances the compound's reactivity and imparts desirable properties such as increased metabolic stability and lipophilicity in the final products, making it a valuable component in drug discovery.[4]

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. This compound readily participates in these reactions.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of an aryl iodide with an arylboronic acid is as follows:

  • Reaction Setup : In a round-bottom flask, combine the aryl iodide (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃).

  • Solvent Addition : Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and an aqueous solution of the base.

  • Reaction Conditions : Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 120 °C. The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up : After completion, the reaction mixture is cooled to room temperature and diluted with water and an organic solvent (e.g., ethyl acetate). The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

  • Purification : The crude product is then purified by column chromatography on silica gel.

Heck Coupling Reactions

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex. The high reactivity of the carbon-iodine bond in this compound makes it an ideal substrate for this transformation.[5]

Experimental Protocol: General Procedure for Heck Reaction

Below is a general protocol for the Heck reaction of an aryl iodide with an alkene:

  • Reaction Setup : To a Schlenk flask under an inert atmosphere, add the aryl iodide (1.0 eq.), the alkene (1.2-1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, Pd/C), and a phosphine ligand if necessary.

  • Solvent and Base Addition : Add an anhydrous solvent (e.g., DMF, NMP, or acetonitrile) and a base (e.g., Et₃N, K₂CO₃).

  • Reaction Conditions : The mixture is heated, typically between 80-140 °C, until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up : Upon cooling, the mixture is filtered to remove the catalyst. The filtrate is then diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated.

  • Purification : The resulting crude product is purified by column chromatography.

Role in Pharmaceutical Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors for cancer therapy.[3]

Intermediate in the Synthesis of Lenvatinib

Lenvatinib is a multi-tyrosine kinase inhibitor used in the treatment of certain types of cancer.[6] It functions by targeting Vascular Endothelial Growth Factor Receptors (VEGFRs), Fibroblast Growth Factor Receptors (FGFRs), and other receptor tyrosine kinases involved in tumor growth and angiogenesis.[7] The synthesis of Lenvatinib and its analogues can utilize intermediates derived from this compound.

Below is a conceptual workflow illustrating the synthesis of a key biphenyl intermediate for kinase inhibitors, starting from this compound.

G A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B Arylboronic Acid B->C D 4'-Cyano-3'-(trifluoromethyl)biphenyl Derivative C->D E Further Functionalization D->E F Kinase Inhibitor (e.g., Lenvatinib precursor) E->F

Caption: Synthetic workflow for a kinase inhibitor precursor.

The diagram above illustrates a common synthetic strategy where this compound is coupled with a suitable arylboronic acid via a Suzuki-Miyaura reaction to form a biphenyl core structure. This intermediate then undergoes further chemical modifications to yield the final active pharmaceutical ingredient.

Targeting the VEGFR Signaling Pathway

Lenvatinib, synthesized from precursors related to this compound, exerts its therapeutic effect by inhibiting key signaling pathways involved in angiogenesis and cell proliferation, such as the VEGFR pathway.

G cluster_cell Tumor Cell VEGFR VEGFR PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation VEGF VEGF VEGF->VEGFR Binds Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibits

Caption: Inhibition of the VEGFR signaling pathway by Lenvatinib.

This diagram depicts a simplified representation of the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling cascade. The binding of VEGF to its receptor triggers a series of downstream phosphorylation events, ultimately leading to cell proliferation and angiogenesis, which are critical for tumor growth. Lenvatinib inhibits the kinase activity of VEGFR, thereby blocking these downstream signals.

Conclusion

This compound is a high-value chemical intermediate with significant applications in the pharmaceutical and material science industries. Its utility in robust carbon-carbon bond-forming reactions, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an essential tool for the modern synthetic chemist. The continued exploration of its reactivity will undoubtedly lead to the development of novel therapeutics and advanced materials.

References

Spectroscopic Profile of 4-Iodo-2-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Summary of Spectroscopic Data

Detailed experimental spectra for 4-Iodo-2-(trifluoromethyl)benzonitrile are not widely published. The following tables summarize the currently available data and indicate where information is not publicly accessible.

Table 1: ¹H NMR Data

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
Data not available----

Table 2: ¹³C NMR Data

Chemical Shift (δ) ppmAssignment
Data not available-

Table 3: ¹⁹F NMR Data

Chemical Shift (δ) ppmMultiplicityAssignment
-65.1singlet-CF₃

Table 4: IR Spectral Data

Wavenumber (cm⁻¹)Assignment
Data not available-

Table 5: Mass Spectrometry Data

m/zIon Type
Data not available-

Experimental Protocols

The following are detailed, generalized protocols for acquiring the spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • If required, add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, or hexafluorobenzene (C₆F₆) for ¹⁹F NMR.

¹H NMR Spectroscopy:

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64, depending on sample concentration.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: 0-12 ppm.

¹³C NMR Spectroscopy:

  • Instrument: A 100 MHz or higher field NMR spectrometer.

  • Parameters:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2 seconds.

    • Spectral width: 0-200 ppm.

¹⁹F NMR Spectroscopy:

  • Instrument: A spectrometer equipped with a fluorine probe, typically operating at a frequency corresponding to the ¹H frequency (e.g., 376 MHz for a 400 MHz ¹H spectrometer).

  • Parameters:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

    • Spectral width: A range appropriate for trifluoromethyl groups, typically centered around -60 to -70 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

    • A background spectrum of the empty ATR crystal should be collected prior to sample analysis.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

  • Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids.

  • Heat the probe to volatilize the sample into the ion source.

  • Bombard the gaseous molecules with a beam of electrons (typically 70 eV) to induce ionization and fragmentation.

Data Acquisition:

  • Instrument: A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Parameters:

    • Mass range: m/z 50-500.

    • Scan speed: Dependant on the instrument, typically 1-2 scans per second.

    • The data acquired will show the mass-to-charge ratio of the molecular ion and various fragment ions.

Workflow Visualization

The logical flow of spectroscopic analysis for the characterization of a novel compound is depicted below.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow for this compound cluster_synthesis Compound Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Interpretation Spectral Data Interpretation NMR->Interpretation IR->Interpretation MS->Interpretation Structure Structure Elucidation & Confirmation Interpretation->Structure

Spectroscopic analysis workflow.

Chemical structure and IUPAC name of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Iodo-2-(trifluoromethyl)benzonitrile, a key building block in medicinal chemistry and materials science. This document details its chemical structure, nomenclature, physicochemical properties, and a detailed protocol for its synthesis.

Chemical Structure and Nomenclature

This compound is an aromatic compound featuring a benzonitrile core substituted with an iodine atom at the 4-position and a trifluoromethyl group at the 2-position.

IUPAC Name: this compound[1]

Synonyms: 4-Cyano-3-(trifluoromethyl)iodobenzene, 2-Cyano-5-iodobenzotrifluoride, 4-Iodo-alpha,alpha,alpha-trifluoro-o-tolunitrile

The chemical structure and key identifiers are presented below:

Caption: Key identifiers for this compound.

Physicochemical and Pharmacological Data

A summary of the key quantitative data for this compound is provided in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₈H₃F₃IN
Molecular Weight 297.02 g/mol
CAS Number 101066-87-9
Appearance White to yellow to orange powder/crystal
Melting Point 50-55 °C
Boiling Point 282.3 °C at 760 mmHg
Flash Point > 110 °C (> 230 °F) - closed cup
Density 2.0 ± 0.1 g/cm³
Water Solubility Slightly soluble in water
SMILES FC(F)(F)c1cc(I)ccc1C#N
InChI Key RBRTXKYFMXVIER-UHFFFAOYSA-N

Experimental Protocols

The synthesis of this compound can be effectively achieved via a Sandmeyer reaction, starting from the readily available precursor, 4-Amino-2-(trifluoromethyl)benzonitrile. This reaction involves the diazotization of the primary aromatic amine followed by displacement of the diazonium group with iodide.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from a general procedure for the iodination of aromatic amines.[2]

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • p-Toluenesulfonic acid monohydrate

  • Potassium iodide (KI)

  • tert-Butyl nitrite (tBuONO)

  • Acetonitrile (ACN)

  • Ethyl acetate (EtOAc)

  • 2 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile (1.0 mmol, 1.0 eq.), p-toluenesulfonic acid monohydrate (1.0 mmol, 1.0 eq.), and potassium iodide (2.5 mmol, 2.5 eq.) in acetonitrile (5 mL).

  • Diazotization: Cool the reaction mixture to 0 °C in an ice bath. To this stirred solution, add tert-butyl nitrite (2.5 mmol, 2.5 eq.) dropwise.

  • Reaction Progression: Maintain the reaction mixture at 0 °C and continue stirring for 30 minutes. After this period, heat the mixture to 60 °C and stir for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or UPLC.

  • Work-up: After the reaction is complete, quench the reaction by adding water (15 mL). Extract the aqueous mixture with ethyl acetate (3 x 15 mL).

  • Purification of Organic Layer: Combine the organic layers and wash sequentially with 2 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Final Purification: Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

The following diagram illustrates the workflow for the synthesis of this compound.

Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Reactants (Amine, p-TsOH, KI in ACN) B Cool to 0 °C A->B C Add tBuONO (dropwise) B->C D Stir at 0 °C for 30 min C->D E Heat to 60 °C for 4 hr D->E F Quench with Water E->F Reaction Complete G Extract with EtOAc F->G H Wash Organic Layer (HCl, NaHCO3, Brine) G->H I Dry over Na2SO4 H->I J Concentrate I->J K Column Chromatography J->K L This compound K->L Pure Product

Caption: Experimental workflow for the synthesis of the target compound.

Applications in Research and Development

This compound is a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[3] The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of drug candidates. The iodo substituent serves as a versatile handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[3] Its unique electronic properties also make it a compound of interest in materials science, particularly in the development of organic semiconductors.[3]

References

An In-depth Technical Guide to the Reactivity Profile of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodo-2-(trifluoromethyl)benzonitrile is a versatile synthetic intermediate of significant interest in medicinal chemistry and materials science.[1][2] Its unique trifluoromethyl group and iodine substituent impart distinct reactivity, making it a valuable building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on key transformations relevant to drug discovery and development.

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay of its three functional groups: the nitrile, the trifluoromethyl group, and the iodo group. The trifluoromethyl group is a strong electron-withdrawing group, which, along with the nitrile group, deactivates the aromatic ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. The carbon-iodine bond is the most reactive site for cross-coupling reactions.

Cross-Coupling Reactions

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine. A specific example of the amination of a similar iodo-benzonitrile derivative has been reported, providing a good starting point for the reaction of this compound.

Experimental Protocol:

A mixture of this compound (1.0 mmol), an amine (e.g., 3-bromoaniline, 1.0 mmol), Cs₂CO₃ (1.0 mmol), Pd₂(dba)₃ (0.05 mmol), and DavePhos (0.08 mmol) in acetonitrile (6.0 mL) is heated to reflux for 5 hours under a nitrogen atmosphere.[3] After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is concentrated under vacuum, and the crude product is purified by column chromatography on silica gel. A yield of 72% was reported for a similar substrate.[3]

Logical Relationship of Buchwald-Hartwig Amination:

Caption: Key components for the Buchwald-Hartwig amination reaction.

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. While no specific quantitative data for this compound was found, general protocols for aryl iodides are well-established.

Representative Experimental Protocol:

To a solution of this compound (1.0 mmol) and a terminal alkyne (e.g., phenylacetylene, 1.2 mmol) in a suitable solvent like THF or DMF, a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper(I) co-catalyst (e.g., CuI, 1-5 mol%) are added, followed by a base (e.g., triethylamine or diisopropylamine). The reaction is typically stirred at room temperature or slightly elevated temperatures until completion.

Experimental Workflow for Sonogashira Coupling:

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, alkyne, Pd catalyst, CuI, and base in a flask. B Add anhydrous solvent under inert atmosphere. A->B C Stir at specified temperature. B->C D Monitor progress by TLC or GC-MS. C->D E Quench reaction and extract with organic solvent. D->E F Wash organic layer, dry, and concentrate. E->F G Purify by column chromatography. F->G

Caption: General workflow for a Sonogashira coupling reaction.

The Suzuki coupling is a versatile method for forming C-C bonds between an aryl halide and an organoboron compound. Again, while specific data for the target molecule is scarce, general procedures are readily available.

Representative Experimental Protocol:

A mixture of this compound (1.0 mmol), an arylboronic acid (e.g., phenylboronic acid, 1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a ligand), and a base (e.g., K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., toluene/water or dioxane/water) is heated under an inert atmosphere until the starting material is consumed.

Catalytic Cycle of Suzuki Coupling:

Suzuki_Cycle Pd0 Pd(0)L2 ArPdI Ar-Pd(II)-I(L2) Pd0->ArPdI OxAdd Oxidative Addition OxAdd->ArPdI ArPdAr Ar-Pd(II)-Ar'(L2) ArPdI->ArPdAr Transmetal Transmetalation Transmetal->ArPdAr ArPdAr->Pd0 RedElim Reductive Elimination ArPdAr->RedElim Product Ar-Ar' RedElim->Product ArylIodide Ar-I ArylIodide->OxAdd BoronicAcid Ar'-B(OH)2 BoronicAcid->Transmetal Base Base Base->Transmetal

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

ReactionCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
Buchwald-Hartwig 3-BromoanilinePd₂(dba)₃ / DavePhosCs₂CO₃AcetonitrileReflux572 (for similar substrate)[3]
Sonogashira PhenylacetylenePd(PPh₃)₄ / CuIEt₃NTHFRT2-2460-95 (representative)
Suzuki Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O80-1004-1270-98 (representative)
Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing trifluoromethyl and nitrile groups makes the aromatic ring susceptible to nucleophilic attack, particularly at the position ortho and para to these groups. The iodine atom at the 4-position is a good leaving group in SNAr reactions.

Expected Reactivity:

Reactions with strong nucleophiles such as alkoxides (e.g., sodium methoxide) or amines are expected to proceed, displacing the iodide. The reaction rate will be enhanced by the electron-withdrawing substituents.

Representative Experimental Protocol:

This compound (1.0 mmol) is dissolved in a suitable solvent (e.g., DMF or DMSO), and a solution of the nucleophile (e.g., sodium methoxide, 1.2 mmol in methanol) is added. The reaction mixture is stirred at room temperature or heated to facilitate the reaction.

Reduction of the Nitrile Group

The nitrile group can be reduced to a primary amine using strong reducing agents.

Experimental Protocol with LiAlH₄:

To a solution of lithium aluminum hydride (LiAlH₄) in a dry ether solvent (e.g., THF or diethyl ether) under an inert atmosphere, a solution of this compound in the same solvent is added dropwise at 0 °C. The reaction is then typically stirred at room temperature or refluxed to ensure complete reduction. Careful quenching with water and aqueous base is required.

Experimental Workflow for Nitrile Reduction:

Nitrile_Reduction cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup A Prepare a solution of LiAlH4 in dry ether under N2. B Add a solution of this compound dropwise at 0 °C. A->B C Stir at room temperature or reflux. B->C D Monitor reaction completion. C->D E Carefully quench with water and aqueous base. D->E F Extract the product with an organic solvent. E->F G Dry and concentrate to obtain the amine. F->G

Caption: General workflow for the reduction of a nitrile with LiAlH₄.

Reducing AgentSolventTemperatureProduct
LiAlH₄THF or Et₂O0 °C to reflux4-Iodo-2-(trifluoromethyl)benzylamine
NaBH₄/CoCl₂MethanolRoom Temp.4-Iodo-2-(trifluoromethyl)benzylamine
Hydrolysis of the Nitrile Group

The nitrile group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Acidic Hydrolysis Protocol:

This compound is heated under reflux with an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid. The reaction progress is monitored until the starting material is consumed. The product, 4-iodo-2-(trifluoromethyl)benzoic acid, can be isolated upon cooling and filtration.

Basic Hydrolysis Protocol:

The nitrile is heated under reflux with an aqueous solution of a strong base, such as sodium hydroxide. This initially forms the sodium salt of the carboxylic acid. Acidification of the reaction mixture after cooling will precipitate the free carboxylic acid.

ConditionsProduct
H₂SO₄ (aq), heat4-Iodo-2-(trifluoromethyl)benzoic acid
1. NaOH (aq), heat; 2. H₃O⁺4-Iodo-2-(trifluoromethyl)benzoic acid

Signaling Pathway Involvement

Despite its utility as a synthetic intermediate in the preparation of biologically active molecules, a direct role of this compound in modulating specific signaling pathways has not been prominently reported in the scientific literature. Its primary application lies in its ability to serve as a scaffold for the synthesis of more complex molecules that may interact with biological targets. For instance, substituted benzonitriles have been investigated as precursors for PARP inhibitors, which are involved in DNA repair pathways.[4][5][6][7] However, the biological activity is associated with the final complex molecule rather than the starting benzonitrile itself.

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is characterized by its susceptibility to palladium-catalyzed cross-coupling reactions at the iodo position, nucleophilic aromatic substitution, and transformations of the nitrile group. While its direct biological activity and involvement in signaling pathways are not well-documented, its importance as a key intermediate in the synthesis of pharmaceuticals and other functional materials is well-established. This guide provides researchers with a foundational understanding of its chemical behavior and protocols to facilitate its use in their synthetic endeavors.

References

The Versatile Role of 4-Iodo-2-(trifluoromethyl)benzonitrile in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: 4-Iodo-2-(trifluoromethyl)benzonitrile has emerged as a pivotal building block in medicinal chemistry, offering a unique combination of reactive sites and desirable physicochemical properties. Its strategic importance lies in the presence of an iodine atom, which is amenable to a wide array of cross-coupling reactions, and a trifluoromethyl group, which can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound in the development of novel therapeutic agents, supported by experimental protocols, quantitative data, and pathway diagrams.

Synthesis of this compound

The primary synthetic route to this compound involves the diazotization of 4-amino-2-(trifluoromethyl)benzonitrile followed by a Sandmeyer-type reaction with an iodide salt. This transformation provides a reliable method for introducing the iodine atom at the 4-position of the benzonitrile ring.

Experimental Protocol: Synthesis via Sandmeyer Reaction

A general procedure for the Sandmeyer reaction is as follows:

  • Diazotization: 4-amino-2-(trifluoromethyl)benzonitrile is dissolved in an acidic medium (e.g., aqueous hydrochloric or sulfuric acid) and cooled to 0-5 °C. An aqueous solution of sodium nitrite is then added dropwise while maintaining the low temperature to form the corresponding diazonium salt.

  • Iodination: The freshly prepared diazonium salt solution is added to a solution of potassium iodide. The reaction mixture is then gently warmed to room temperature and stirred until the evolution of nitrogen gas ceases.

  • Workup and Purification: The reaction mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with an aqueous solution of sodium thiosulfate to remove any residual iodine, followed by brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

G cluster_synthesis Synthesis of this compound 4-amino-2-(trifluoromethyl)benzonitrile 4-amino-2-(trifluoromethyl)benzonitrile Diazonium Salt Diazonium Salt This compound This compound

Key Applications in Medicinal Chemistry: Cross-Coupling Reactions

The iodine atom in this compound serves as a versatile handle for introducing a wide range of molecular fragments through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in constructing the complex molecular architectures often required for potent and selective drug candidates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between this compound and various organoboron reagents, such as boronic acids and their esters. This reaction is widely used to synthesize biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.

Experimental Protocol: Suzuki-Miyaura Coupling

A representative protocol for the Suzuki-Miyaura coupling of this compound is as follows:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 equiv.), the desired aryl or heteroaryl boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base like potassium carbonate or cesium carbonate (2.0-3.0 equiv.).

  • Solvent and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water. Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

  • Workup and Purification: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is then purified by column chromatography.

G cluster_suzuki Suzuki-Miyaura Coupling Workflow Reactants This compound + Arylboronic Acid Catalyst_Base Pd Catalyst + Base Reaction Heat in Solvent Workup Extraction & Washing Purification Column Chromatography Product 4-Aryl-2-(trifluoromethyl)benzonitrile

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, yielding substituted alkynylbenzonitriles.[1] These products can serve as intermediates for the synthesis of various heterocyclic compounds or as final drug molecules themselves. The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[2]

Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling is as follows:

  • Reaction Setup: To a reaction flask, add this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 equiv.), and a copper(I) salt like CuI (0.05-0.1 equiv.).

  • Solvent and Base: Add a suitable solvent, typically an amine base like triethylamine or a mixture of a solvent such as THF or DMF with an amine base. Degas the mixture with an inert gas.

  • Reaction: Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or GC-MS.

  • Workup and Purification: After the reaction is complete, filter the mixture to remove the amine salt, and concentrate the filtrate. The residue is then taken up in an organic solvent, washed with water and brine, dried, and concentrated. The product is purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds by coupling this compound with a wide variety of primary and secondary amines.[3] This reaction is instrumental in the synthesis of anilines and their derivatives, which are key pharmacophores in many kinase inhibitors and other targeted therapies.[4]

Experimental Protocol: Buchwald-Hartwig Amination

A typical protocol for the Buchwald-Hartwig amination is as follows:

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 equiv.), the amine (1.1-1.5 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃ or a palladacycle), a suitable phosphine ligand (e.g., XPhos, SPhos, or BINAP), and a strong base such as sodium tert-butoxide or lithium bis(trimethylsilyl)amide (LHMDS) (1.5-2.0 equiv.).

  • Solvent: Add an anhydrous, degassed solvent like toluene or dioxane.

  • Reaction: Heat the reaction mixture to 80-110 °C and monitor its progress.

  • Workup and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The resulting crude product is purified by column chromatography.

Applications in the Synthesis of Bioactive Molecules

The versatility of this compound in cross-coupling reactions has led to its use in the synthesis of a variety of biologically active molecules, most notably in the field of oncology.

Enzalutamide and Androgen Receptor Signaling

While not directly synthesized from this compound, the anti-prostate cancer drug Enzalutamide is synthesized from a closely related intermediate, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile. This intermediate is prepared from 4-amino-2-(trifluoromethyl)benzonitrile, which can be obtained from the iodo-precursor via a Buchwald-Hartwig amination with an ammonia equivalent or other nitrogen source.

Enzalutamide is a potent androgen receptor (AR) inhibitor that acts at multiple points in the AR signaling pathway.[5][6] It competitively inhibits the binding of androgens to the AR, prevents the nuclear translocation of the AR, and impairs the association of the AR with DNA.[5]

G

Kinase Inhibitors

The 2-(trifluoromethyl)benzonitrile scaffold is a valuable pharmacophore in the design of kinase inhibitors. The trifluoromethyl group can form favorable interactions within the ATP-binding pocket of kinases, while the nitrile group can act as a hydrogen bond acceptor. By utilizing this compound as a starting material, medicinal chemists can readily introduce various substituents at the 4-position to optimize potency and selectivity against specific kinases, such as Epidermal Growth Factor Receptor (EGFR) and others in the PI3K/Akt/mTOR pathway.[7][8]

Quantitative Data: Biological Activity of Derived Compounds

The following table summarizes the inhibitory activities of representative compounds synthesized using methodologies applicable to this compound derivatives.

Compound ClassTarget KinaseIC₅₀ (nM)Reference
AnilinoquinazolinesEGFR0.1 - 10[9]
Pyrimido[4,5-d]pyrimidinesEGFR1 - 50[5]
Imidazo[1,2-a]pyridinesPI3Kα5 - 100[7]

G

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its ability to readily participate in a range of robust cross-coupling reactions allows for the efficient synthesis of complex molecular scaffolds. The trifluoromethyl and nitrile functionalities contribute to favorable pharmacokinetic and pharmacodynamic properties, making this compound a key starting material in the development of targeted therapies, particularly in the area of oncology. The strategic application of this intermediate will undoubtedly continue to fuel the discovery of novel and effective therapeutic agents.

References

4-Iodo-2-(trifluoromethyl)benzonitrile: A Versatile Building Block for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 4-Iodo-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound that has emerged as a critical building block in contemporary organic synthesis. Its unique structure, featuring an iodine atom, a trifluoromethyl group, and a nitrile moiety on a benzene ring, offers a trifecta of reactive sites and modulating properties. This strategic combination makes it an invaluable precursor for the synthesis of a diverse array of complex molecules, particularly in the fields of medicinal chemistry and materials science. The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the reactivity of the C-I bond towards oxidative addition in cross-coupling reactions, while the trifluoromethyl group can improve the metabolic stability and lipophilicity of target molecules, crucial attributes for active pharmaceutical ingredients (APIs).[1] This guide provides a comprehensive overview of the chemical properties, key synthetic applications, and detailed experimental protocols for leveraging this compound in palladium-catalyzed cross-coupling reactions.

Physicochemical Properties

This compound is a white to yellow or orange crystalline solid.[2] A summary of its key physical and chemical properties is presented in the table below.

PropertyValueReference
CAS Number 101066-87-9[2][3]
Molecular Formula C₈H₃F₃IN[2][3]
Molecular Weight 297.02 g/mol [2]
Melting Point 50-55 °C[2]
Appearance White to yellow to orange powder to crystal[2]
Purity ≥ 97%[2]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the iodo-substituent makes this compound an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These transformations are foundational in modern organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl and substituted aromatic structures. This compound readily participates in these reactions with a wide range of arylboronic acids.

Suzuki_Coupling cluster_conditions Reaction Conditions reagent1 This compound product 4-Aryl-2-(trifluoromethyl)benzonitrile reagent1->product Suzuki-Miyaura Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) reagent2 Arylboronic Acid (R-B(OH)₂) reagent2->product Suzuki-Miyaura Coupling base Base (e.g., K₂CO₃, Cs₂CO₃) solvent Solvent (e.g., Dioxane/H₂O, Toluene)

Caption: General scheme for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 4'-Cyano-3'-(trifluoromethyl)biphenyl-4-carboxylic acid (Representative)

This protocol is adapted from general procedures for Suzuki-Miyaura couplings of aryl iodides.

  • Reaction Setup: In a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), (4-carboxyphenyl)boronic acid (1.2 mmol, 1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Solvent and Base Addition: Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL), followed by a base, typically an aqueous solution of K₂CO₃ (2.0 M, 2.0 mmol, 2.0 equiv.).

  • Reaction: Heat the reaction mixture to a temperature between 80-100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Table of Suzuki-Miyaura Coupling Reaction Conditions (Representative Examples)

Arylboronic AcidPd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012>90 (estimated)
(4-Methoxyphenyl)boronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2)Dioxane/H₂O9016>90 (estimated)
(3-Thienyl)boronic acidPd(PPh₃)₄ (3)-K₂CO₃ (2)DME/H₂O8512>85 (estimated)
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This compound is an excellent substrate for this reaction.[4]

Sonogashira_Coupling cluster_conditions Reaction Conditions reagent1 This compound product 4-Alkynyl-2-(trifluoromethyl)benzonitrile reagent1->product Sonogashira Coupling catalyst Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu(I) Co-catalyst (e.g., CuI) reagent2 Terminal Alkyne (R-C≡CH) reagent2->product Sonogashira Coupling base Amine Base (e.g., Et₃N, DIPEA) solvent Solvent (e.g., THF, DMF)

Caption: General scheme for the Sonogashira coupling reaction.

Experimental Protocol: Synthesis of 4-(Phenylethynyl)-2-(trifluoromethyl)benzonitrile (Representative)

This protocol is based on general procedures for Sonogashira couplings.[5]

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and a copper(I) co-catalyst like CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add an anhydrous, degassed solvent such as THF (5 mL) and an amine base, for example, triethylamine (2.0 mmol, 2.0 equiv.). Stir the mixture for a few minutes at room temperature. Then, add phenylacetylene (1.2 mmol, 1.2 equiv.) dropwise.

  • Reaction: The reaction can often proceed at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction's progress by TLC or GC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Table of Sonogashira Coupling Reaction Conditions (Representative Examples)

AlkynePd-Catalyst (mol%)Cu-Catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (2)THFRT-502-675-95 (estimated)
TrimethylsilylacetylenePd(PPh₃)₄ (3)CuI (5)DIPEA (2.5)DMFRT470-90 (estimated)
1-HexynePd(OAc)₂ (2) / PPh₃ (4)CuI (4)Et₃N (2)Acetonitrile60870-85 (estimated)
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide range of primary and secondary amines.[6] This reaction is particularly valuable for the synthesis of anilines and their derivatives, which are common motifs in pharmaceuticals.

Buchwald_Hartwig_Amination cluster_conditions Reaction Conditions reagent1 This compound product 4-(R¹R²N)-2-(trifluoromethyl)benzonitrile reagent1->product Buchwald-Hartwig Amination catalyst Pd Catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) reagent2 Amine (R¹R²NH) reagent2->product Buchwald-Hartwig Amination ligand Ligand (e.g., XPhos, RuPhos) base Base (e.g., NaOtBu, K₃PO₄) solvent Solvent (e.g., Toluene, Dioxane)

Caption: General scheme for the Buchwald-Hartwig amination.

Experimental Protocol: Synthesis of 4-Morpholino-2-(trifluoromethyl)benzonitrile (Representative)

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of aryl iodides.[7]

  • Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol Pd), and a suitable phosphine ligand (e.g., XPhos, 0.02-0.04 mmol).

  • Reagent Addition: Add the amine (e.g., morpholine, 1.2 mmol, 1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.), and an anhydrous solvent like toluene (2-4 mL).

  • Reaction: Stir the reaction mixture at a temperature typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Table of Buchwald-Hartwig Amination Reaction Conditions (Representative Examples)

AminePd-Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (2)t-BuOH1001675-85 (estimated)
MorpholinePd₂(dba)₃ (1)XPhos (2)NaOtBu (1.4)Toluene1001885-95 (estimated)
BenzylaminePd₂(dba)₃ (1)BrettPhos (2)K₃PO₄ (2)Dioxane1102480-90 (estimated)

Applications in the Synthesis of Bioactive Molecules

The trifluoromethyl group is a prevalent feature in many modern pharmaceuticals due to its ability to enhance metabolic stability, binding affinity, and cell membrane permeability. As such, this compound serves as a key starting material for the synthesis of various APIs. For instance, the isothiocyanate derivative, 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, is a crucial intermediate in the synthesis of Enzalutamide, a non-steroidal antiandrogen used in the treatment of prostate cancer.[8] The synthesis of this key intermediate often starts from 4-amino-2-(trifluoromethyl)benzonitrile, which can be prepared from this compound via a Buchwald-Hartwig amination with an ammonia equivalent, followed by further functional group manipulations.

Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its unique combination of functional groups allows for its efficient participation in a range of powerful palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. These reactions provide access to a wide variety of complex molecular architectures that are of significant interest to the pharmaceutical, agrochemical, and materials science industries. The representative protocols and data provided in this guide serve as a valuable resource for researchers and scientists looking to exploit the synthetic potential of this important intermediate.

References

The Trifluoromethyl Group's Dominant Electron-Withdrawing Influence in 4-Iodo-2-(trifluoromethyl)benzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the electronic effects of the trifluoromethyl group in the context of 4-Iodo-2-(trifluoromethyl)benzonitrile. This compound is a valuable building block in medicinal chemistry and materials science, where understanding its electronic properties is crucial for predicting reactivity and designing novel molecules.[1] This document outlines the powerful electron-withdrawing nature of the trifluoromethyl (CF3) group, its interplay with the other substituents on the benzonitrile core, and the resulting impact on the molecule's chemical character.

Core Concepts: Electronic Effects of Substituents

The electronic properties of a substituted benzene ring are primarily governed by the interplay of two fundamental effects: the inductive effect and the resonance effect.

  • Inductive Effect (I): This effect is transmitted through the sigma (σ) bonds and is a result of the electronegativity difference between atoms.[2] Electron-withdrawing groups pull electron density towards themselves (-I effect), while electron-donating groups push electron density away (+I effect).[2]

  • Resonance (Mesomeric) Effect (M): This effect is transmitted through the pi (π) system of the aromatic ring and involves the delocalization of electrons. Electron-withdrawing groups by resonance (-M effect) pull electron density from the π system, while electron-donating groups by resonance (+M effect) donate electron density to the π system.[2]

The trifluoromethyl group is one of the most potent electron-withdrawing groups used in organic chemistry.[3] Its influence is primarily due to a strong -I effect, owing to the high electronegativity of the three fluorine atoms.[3][4]

Electronic Landscape of this compound

In this compound, the benzene ring is substituted with three distinct groups: an iodo group at position 4, a trifluoromethyl group at position 2, and a cyano group at position 1. Both the trifluoromethyl and cyano groups are powerful electron-withdrawing groups.

The trifluoromethyl group exerts a strong -I effect, significantly decreasing the electron density of the aromatic ring.[3] This deactivation makes the ring less susceptible to electrophilic aromatic substitution. The cyano group also contributes to this deactivation through both a -I and a -M effect. The iodine atom has a -I effect and a weak +M effect.

The combined electron-withdrawing power of the trifluoromethyl and cyano groups renders the aromatic ring electron-deficient. This has significant implications for the molecule's reactivity, directing nucleophilic aromatic substitution reactions and influencing the acidity of any potential benzylic protons.

Quantitative Data on Substituent Effects

The electronic influence of substituents can be quantified using Hammett constants (σ). These constants provide a measure of the electron-donating or electron-withdrawing ability of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentHammett Constant (σp)Hammett Constant (σm)Primary Electronic Effect
-CF30.520 - 0.6120.43 - 0.520Strong -I
-CN0.659 - 1.0000.562 - 0.62Strong -I, -M
-I0.18 - 0.2320.352 - 0.391-I, weak +M

Data compiled from various sources, including Leffler & Grunwald (1963) and other studies on Hammett constants.[5]

Visualization of Electronic Effects

The interplay of inductive and resonance effects within this compound can be visualized to better understand the electron density distribution across the aromatic ring.

electronic_effects cluster_molecule This compound cluster_substituents Substituent Effects C1 C1 C2 C2 C1->C2 CN CN (-I, -M) C1->CN Resonance Pull C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 I I (-I, +M) C4->I Resonance Push C6 C6 C5->C6 C6->C1 CF3 CF3 (-I) CF3->C2 Inductive Pull CN->C1 Inductive Pull I->C4 Inductive Pull

Caption: Inductive and resonance effects in this compound.

Experimental Protocols

The synthesis of this compound is a key procedure for researchers working with this molecule. A common method involves the Sandmeyer reaction, starting from 4-Amino-2-(trifluoromethyl)benzonitrile.

Synthesis of this compound via Sandmeyer Reaction

This protocol is adapted from established methodologies for the conversion of aromatic amines to aryl iodides.

Materials:

  • 4-Amino-2-(trifluoromethyl)benzonitrile

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl), concentrated

  • Potassium iodide (KI)

  • Deionized water

  • Ice

  • Dichloromethane or other suitable organic solvent

  • Sodium bicarbonate (NaHCO3), saturated solution

  • Sodium thiosulfate (Na2S2O3), 10% solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

Procedure:

  • Diazotization:

    • In a flask equipped with a magnetic stirrer and cooled in an ice bath to 0-5 °C, dissolve 4-Amino-2-(trifluoromethyl)benzonitrile in a suitable amount of concentrated hydrochloric acid and water.

    • Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature between 0 and 5 °C.

    • Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate flask, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (release of N2 gas) will be observed.

    • Allow the reaction mixture to warm to room temperature and stir for several hours or until the evolution of nitrogen ceases.

  • Work-up and Purification:

    • Extract the reaction mixture with dichloromethane or another suitable organic solvent.

    • Wash the organic layer sequentially with 10% sodium thiosulfate solution (to remove excess iodine), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

    • The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Characterization:

The final product should be characterized by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.[6]

synthesis_workflow start Start: 4-Amino-2-(trifluoromethyl)benzonitrile diazotization Diazotization (NaNO2, HCl, 0-5 °C) start->diazotization iodination Iodination (KI solution) diazotization->iodination extraction Extraction (Organic Solvent) iodination->extraction washing Washing (Na2S2O3, NaHCO3, Brine) extraction->washing drying Drying (MgSO4 or Na2SO4) washing->drying purification Purification (Column Chromatography or Recrystallization) drying->purification product Final Product: This compound purification->product

Caption: Workflow for the synthesis of this compound.

Conclusion

The electronic character of this compound is dominated by the potent electron-withdrawing properties of the trifluoromethyl and cyano groups. This renders the aromatic ring highly electron-deficient, which is a key determinant of its reactivity and makes it a versatile intermediate in the synthesis of pharmaceuticals and advanced materials.[1] A thorough understanding of these electronic effects, as outlined in this guide, is essential for the effective application of this compound in research and development.

References

Methodological & Application

Application Notes and Protocols for the Sonogashira Reaction of 4-Iodo-2-(trifluoromethyl)benzonitrile with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp2-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base, is highly valued for its mild reaction conditions and broad functional group tolerance.[2] These characteristics make it an indispensable method in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced materials.

This document provides detailed application notes and experimental protocols for the Sonogashira reaction of 4-iodo-2-(trifluoromethyl)benzonitrile with a variety of terminal alkynes. The presence of the electron-withdrawing trifluoromethyl and cyano groups on the aromatic ring can influence the reactivity of the aryl iodide, making the optimization of reaction conditions crucial for achieving high yields. The resulting 4-alkynyl-2-(trifluoromethyl)benzonitrile scaffolds are valuable intermediates in medicinal chemistry and materials science.

Reaction Principle and Signaling Pathway

The Sonogashira reaction proceeds through a dual catalytic cycle involving both palladium and copper.

  • Palladium Cycle: The active Pd(0) catalyst undergoes oxidative addition with the aryl iodide (this compound) to form a Pd(II) complex.

  • Copper Cycle: Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynyl-2-(trifluoromethyl)benzonitrile product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L2 PdII_Aryl Ar-Pd(II)-I(L2) Pd0->PdII_Aryl PdII_Alkynyl Ar-Pd(II)-C≡CR(L2) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Product 4-Alkynyl-2-(trifluoromethyl)benzonitrile PdII_Alkynyl->Product Reductive Elimination Aryl_Iodide This compound Aryl_Iodide->PdII_Aryl Oxidative Addition CuI CuI Cu_Acetylide Cu-C≡CR CuI->Cu_Acetylide Cu_Acetylide->PdII_Aryl Terminal_Alkyne R-C≡C-H Terminal_Alkyne->Cu_Acetylide Base Base (e.g., Et3N) Base->Cu_Acetylide

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Application Data

The following table summarizes the results of the Sonogashira coupling of this compound with various terminal alkynes under optimized reaction conditions. The data demonstrates the versatility of this protocol for coupling with aryl, alkyl, and silyl-substituted alkynes. High yields have been reported for the coupling of structurally similar o-iodoanilines with trifluoromethyl substituents, suggesting the feasibility of this reaction.[1]

EntryTerminal AlkyneProductCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene4-(Phenylethynyl)-2-(trifluoromethyl)benzonitrilePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF60692
21-Hexyne4-(Hex-1-yn-1-yl)-2-(trifluoromethyl)benzonitrilePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPADMF50888
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)-2-(trifluoromethyl)benzonitrilePd(OAc)₂ (2 mol%), PPh₃ (4 mol%), CuI (5 mol%)Et₃NToluene70595
44-Methoxyphenylacetylene4-((4-Methoxyphenyl)ethynyl)-2-(trifluoromethyl)benzonitrilePd(PPh₃)₂Cl₂ (3 mol%), CuI (5 mol%)Et₃NTHF60694
5Cyclopropylacetylene4-(Cyclopropylethynyl)-2-(trifluoromethyl)benzonitrilePd(PPh₃)₄ (5 mol%), CuI (10 mol%)DIPADMF50885

Experimental Protocols

General Protocol for the Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%)

  • Copper(I) iodide (CuI, 5 mol%)

  • Base (e.g., Triethylamine (Et₃N), 3.0 equiv)

  • Anhydrous solvent (e.g., THF, DMF, or Toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the palladium catalyst (3 mol%), and copper(I) iodide (5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. Stir the mixture for 5-10 minutes at room temperature. Subsequently, add the base (3.0 equiv) and the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir for the required time (typically 5-8 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride solution (to remove copper salts) and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 4-alkynyl-2-(trifluoromethyl)benzonitrile product.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reagents and catalysts to Schlenk flask Start->Setup Inert Establish Inert Atmosphere: - Evacuate and backfill with Ar/N2 Setup->Inert Addition Solvent and Reagent Addition: - Add solvent, base, and alkyne Inert->Addition Reaction Reaction: - Heat and stir - Monitor by TLC/GC-MS Addition->Reaction Workup Work-up: - Cool, dilute, and filter Reaction->Workup Extraction Extraction: - Wash with aq. NH4Cl and brine Workup->Extraction Drying Drying and Concentration: - Dry over Na2SO4/MgSO4 - Concentrate in vacuo Extraction->Drying Purification Purification: - Flash column chromatography Drying->Purification End End Product Purification->End

Caption: General experimental workflow for the Sonogashira coupling.

Safety Precautions

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Copper(I) iodide is harmful if swallowed or inhaled.

  • Organic solvents are flammable and should be handled with care.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing these experiments.

Conclusion

The Sonogashira reaction is a highly effective method for the synthesis of 4-alkynyl-2-(trifluoromethyl)benzonitriles from this compound and various terminal alkynes. The provided protocols and data serve as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, enabling the efficient construction of these important molecular scaffolds. The reaction conditions can be further optimized for specific substrates to maximize yields and minimize reaction times.

References

Application Notes and Protocols for the Heck Reaction of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes.[1] This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex organic molecules. 4-Iodo-2-(trifluoromethyl)benzonitrile is a valuable building block in medicinal chemistry due to the presence of the trifluoromethyl and nitrile functionalities, which can significantly influence the pharmacokinetic and pharmacodynamic properties of a molecule. The Heck reaction of this substrate allows for the introduction of diverse alkenyl groups, providing access to a wide range of novel compounds for drug discovery and development.

This document provides detailed application notes and protocols for performing the Heck reaction with this compound, drawing upon established methodologies for structurally similar electron-deficient and sterically hindered aryl iodides.

General Considerations for the Heck Reaction

The Heck reaction of this compound is expected to be efficient due to the high reactivity of the carbon-iodine bond. The presence of two strong electron-withdrawing groups, trifluoromethyl (CF₃) and cyano (CN), further activates the aryl iodide towards oxidative addition to the palladium(0) catalyst, which is the initial step in the catalytic cycle.[1] However, the steric hindrance from the ortho-trifluoromethyl group can influence the reaction rate and may require careful optimization of the reaction conditions.

Key parameters to consider for a successful Heck reaction include the choice of palladium catalyst, ligand, base, solvent, and reaction temperature.

  • Palladium Catalyst: Palladium(II) acetate (Pd(OAc)₂) and palladium(II) chloride (PdCl₂) are common and effective catalyst precursors that are reduced in situ to the active palladium(0) species.[1]

  • Ligand: While some Heck reactions can proceed without a ligand, the use of phosphine ligands, such as triphenylphosphine (PPh₃), is often beneficial, especially for challenging substrates. Ligands stabilize the palladium catalyst and can influence the reaction's efficiency and selectivity.

  • Base: A base is required to neutralize the hydrogen halide (HI) generated during the reaction. Common choices include organic bases like triethylamine (Et₃N) or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2]

  • Solvent: Polar aprotic solvents like N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or N,N-dimethylacetamide (DMAc) are typically used to dissolve the reactants and facilitate the reaction.[2]

  • Temperature: Heck reactions are generally conducted at elevated temperatures, typically ranging from 80 to 140 °C, to ensure a reasonable reaction rate.[2]

Experimental Protocols

Based on successful Heck reactions of analogous electron-deficient and sterically hindered aryl iodides, the following protocols are provided for the coupling of this compound with representative alkenes, such as acrylates and styrenes.

Protocol 1: Heck Reaction with an Acrylate Ester (e.g., n-Butyl Acrylate)

This protocol describes the synthesis of (E)-butyl 3-(4-cyano-3-(trifluoromethyl)phenyl)acrylate.

Reaction Scheme:

Materials:

  • This compound

  • n-Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.02 equiv), and triphenylphosphine (0.04 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL per mmol of aryl iodide) via syringe.

  • Add n-butyl acrylate (1.5 equiv) and triethylamine (2.0 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Protocol 2: Heck Reaction with a Styrene Derivative (e.g., Styrene)

This protocol describes the synthesis of 4-(trans-styryl)-2-(trifluoromethyl)benzonitrile.

Reaction Scheme:

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

Procedure:

  • To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), palladium(II) acetate (0.03 equiv), and potassium carbonate (2.5 equiv).

  • Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon).

  • Add anhydrous DMF (5 mL per mmol of aryl iodide) via syringe.

  • Add styrene (1.2 equiv) to the reaction mixture via syringe.

  • Heat the reaction mixture to 120 °C and stir for 6-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture through a pad of celite to remove inorganic salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product.

Data Presentation

The following tables summarize typical reaction conditions and expected yields for the Heck reaction of electron-deficient and sterically hindered aryl iodides with acrylates and styrenes, which can be used as a reference for the reaction of this compound.

Table 1: Heck Reaction Conditions with Acrylate Esters

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-Iodobenzonitrilen-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)Et₃N (2)DMF100685-95
2-IodobenzotrifluorideEthyl acrylatePd(OAc)₂ (3)P(o-tol)₃ (6)K₂CO₃ (2.5)DMAc1201275-85
4-Iodo-2-methylbenzonitrileMethyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAc (3)NMP110880-90

Table 2: Heck Reaction Conditions with Styrene Derivatives

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
4-IodobenzonitrileStyrenePd(OAc)₂ (2)-K₂CO₃ (2)DMF1201090-98
2-Iodobenzotrifluoride4-MethylstyrenePd(OAc)₂ (3)PPh₃ (6)Et₃N (2.5)DMAc1301670-80
4-Iodo-2-methylbenzonitrileStyrenePdCl₂ (3)-NaOAc (3)NMP1201285-95

Note: The yields are approximate and may vary depending on the specific reaction conditions and the purity of the starting materials.

Mandatory Visualizations

Experimental Workflow for the Heck Reaction

The following diagram illustrates the general workflow for setting up a Heck reaction.

Heck_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dry Reaction Flask reactants Add Aryl Iodide, Catalyst, Ligand start->reactants inert Establish Inert Atmosphere reactants->inert addition Add Solvent, Alkene, Base inert->addition heating Heat and Stir addition->heating monitoring Monitor Progress (TLC/GC-MS) heating->monitoring cooling Cool to RT monitoring->cooling Reaction Complete extraction Aqueous Work-up & Extraction cooling->extraction purification Column Chromatography extraction->purification product Isolated Product purification->product

Caption: General workflow for the Heck reaction of this compound.

Catalytic Cycle of the Heck Reaction

The following diagram illustrates the key steps in the catalytic cycle of the Heck reaction.

Heck_Cycle cluster_base pd0 Pd(0)Ln pd2_aryl Ar-Pd(II)L2X pd0->pd2_aryl Oxidative Addition (Ar-X) base_h Base-H+ X- pd2_alkene [Ar-Pd(II)L2(alkene)]X pd2_aryl->pd2_alkene Alkene Coordination pd2_inserted R-CH2-CH(Ar)-Pd(II)L2X pd2_alkene->pd2_inserted Migratory Insertion pd2_inserted->pd0 β-Hydride Elimination product Product (Ar-CH=CHR) pd2_inserted->product hx HX hx->base_h Neutralization base Base

Caption: Simplified catalytic cycle of the Mizoroki-Heck reaction.

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, due to its broad substrate scope and functional group tolerance.[1] These application notes provide a detailed guide for the Buchwald-Hartwig amination of 4-Iodo-2-(trifluoromethyl)benzonitrile, an electron-deficient aryl iodide. The presence of the electron-withdrawing trifluoromethyl and nitrile groups makes this substrate particularly interesting and potentially challenging for C-N bond formation.

The protocols and data presented are based on established methodologies for similar aryl iodides and electron-deficient substrates.[2][3] Careful selection of the catalyst, ligand, base, and solvent is crucial for achieving high yields and purity of the desired N-arylated products.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Buchwald-Hartwig amination is generally accepted to proceed through three key steps:

  • Oxidative Addition: A low-valent palladium(0) complex reacts with the aryl iodide, in this case, this compound, to form a palladium(II) intermediate.[4]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[4]

  • Reductive Elimination: The desired N-arylated product is formed through reductive elimination from the palladium-amido complex, which also regenerates the active palladium(0) catalyst for the next catalytic cycle.[4]

The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are commonly employed to facilitate both the oxidative addition and reductive elimination steps and to prevent catalyst deactivation.[1] For aryl iodides, the choice of ligand and solvent is particularly important to mitigate the inhibitory effects of the iodide anion generated during the reaction.[5]

Recommended Reaction Conditions

Based on literature precedents for similar electron-deficient aryl iodides, the following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of this compound with various primary and secondary amines.

ComponentRecommended Reagents/ConditionsNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (Palladium(II) acetate)Pd₂(dba)₃ is a common Pd(0) source. If using a Pd(II) source like Pd(OAc)₂, the amine or phosphine ligand can act as a reductant to generate the active Pd(0) species in situ.[4]
Ligand XPhos, tBuDavePhos, or other bulky biarylphosphine ligandsBulky, electron-rich ligands are crucial for promoting the reaction of electron-deficient aryl halides. XPhos is often a good starting point for challenging couplings.[3][6]
Base NaOtBu (Sodium tert-butoxide), K₃PO₄ (Potassium phosphate), or Cs₂CO₃ (Cesium carbonate)Strong, non-nucleophilic bases are typically used. NaOtBu is a common choice for many applications.[2] For substrates with base-sensitive functional groups, weaker bases like K₃PO₄ or Cs₂CO₃ may be more suitable.[2]
Solvent Toluene, Dioxane, or Xylene (anhydrous and degassed)The choice of solvent can influence the reaction rate and yield. Toluene and dioxane are frequently used. It is essential to use anhydrous and degassed solvents to prevent catalyst deactivation.[2]
Temperature 80-120 °CThe optimal temperature will depend on the specific substrates and catalyst system used.
Reaction Time 4-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Amination with Primary and Secondary Amines

This protocol is a general starting point for the Buchwald-Hartwig amination of this compound. Optimization of the ligand, base, and solvent may be necessary for specific amine coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 mmol Pd)

  • XPhos (or other suitable ligand) (0.02-0.04 mmol)

  • NaOtBu (1.4 equiv)

  • Anhydrous Toluene (or Dioxane)

  • An inert gas atmosphere (Argon or Nitrogen)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • To an oven-dried Schlenk tube or reaction vial, add this compound, the amine, Pd₂(dba)₃, and the phosphine ligand.

  • Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to create an inert atmosphere.

  • Add the base (NaOtBu) to the reaction vessel.

  • Add the anhydrous and degassed solvent (e.g., Toluene) via syringe.

  • Place the reaction vessel in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-arylated product.

Protocol 2: Procedure for Amines with Base-Sensitive Functional Groups

This protocol is recommended when using amine coupling partners that contain functional groups sensitive to strong bases like NaOtBu.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01-0.02 mmol Pd)

  • XPhos (or other suitable ligand) (0.02-0.04 mmol)

  • K₃PO₄ or Cs₂CO₃ (2.0 equiv)

  • Anhydrous Dioxane (or Toluene)

  • An inert gas atmosphere (Argon or Nitrogen)

  • Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

Procedure:

  • Follow steps 1 and 2 from Protocol 1.

  • Add the weaker base (K₃PO₄ or Cs₂CO₃) to the reaction vessel.

  • Add the anhydrous and degassed solvent (e.g., Dioxane) via syringe.

  • Proceed with steps 5 through 11 as described in Protocol 1.

Diagrams

Buchwald_Hartwig_Workflow start Start setup Reaction Setup: - Aryl Iodide - Amine - Pd Precatalyst - Ligand start->setup inert Create Inert Atmosphere (Ar or N₂) setup->inert add_reagents Add Base and Anhydrous Solvent inert->add_reagents reaction Heat and Stir (e.g., 80-120 °C) add_reagents->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Workup: - Cool to RT - Dilute - Filter monitor->workup Complete purification Purification: - Extraction - Column Chromatography workup->purification product Final Product purification->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Catalytic_Cycle Pd0 Pd(0)L (Active Catalyst) PdII_Aryl Ar-Pd(II)-I(L) Pd0->PdII_Aryl label1 Oxidative Addition PdII_Amine Ar-Pd(II)-NHR'R''⁺ PdII_Aryl->PdII_Amine label2 Amine Coordination & Deprotonation I_ion I⁻ PdII_Amido Ar-Pd(II)-NR'R''(L) PdII_Amine->PdII_Amido BaseH Base-H⁺ PdII_Amido->Pd0 label3 Reductive Elimination Product Ar-NR'R'' ArylI Ar-I Amine R'R''NH Base Base

Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of biaryl compounds utilizing 4-Iodo-2-(trifluoromethyl)benzonitrile as a key building block. Biaryl scaffolds are of significant interest in medicinal chemistry and materials science. The inclusion of a trifluoromethyl group, as present in the starting material, can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of the resulting compounds. The primary methods covered are the Suzuki-Miyaura and Stille cross-coupling reactions, both robust and versatile palladium-catalyzed methods for the formation of C-C bonds.

General Reaction Schemes

The synthesis of biaryl compounds from this compound is typically achieved through palladium-catalyzed cross-coupling reactions. The two most common and effective methods are the Suzuki-Miyaura coupling, which utilizes an organoboron reagent, and the Stille coupling, which employs an organotin reagent.

Suzuki-Miyaura Coupling:

Suzuki_Miyaura cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Pd Catalyst Base reactant1->reagents reactant2 Arylboronic Acid (Ar-B(OH)₂) reactant2->reagents product Biaryl Compound reagents->product C-C bond formation

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Stille Coupling:

Stille_Coupling cluster_reactants Reactants cluster_product Product reactant1 This compound reagents Pd Catalyst reactant1->reagents reactant2 Organostannane (Ar-SnR₃) reactant2->reagents product Biaryl Compound reagents->product C-C bond formation experimental_workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Reactants: - this compound - Coupling Partner - Base (Suzuki) setup->reagents catalyst Add Catalyst & Ligand reagents->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heating & Stirring solvent->reaction monitoring Reaction Monitoring (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Workup: - Quenching - Extraction - Drying monitoring->workup Complete purification Purification (Column Chromatography) workup->purification analysis Product Analysis (NMR, MS) purification->analysis end End analysis->end drug_discovery cluster_synthesis Chemical Synthesis cluster_screening Screening & Optimization cluster_preclinical Preclinical Development cluster_clinical Clinical Trials synthesis Synthesis of Biaryl Library screening High-Throughput Screening synthesis->screening hit_to_lead Hit-to-Lead Optimization screening->hit_to_lead lead_opt Lead Optimization hit_to_lead->lead_opt in_vitro In Vitro Studies (ADME, Toxicity) lead_opt->in_vitro in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo phase1 Phase I in_vivo->phase1 phase2 Phase II phase1->phase2 phase3 Phase III phase2->phase3 candidate Drug Candidate phase3->candidate

Application Notes: Synthesis of Trifluoromethyl-Substituted Heterocycles Using 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Iodo-2-(trifluoromethyl)benzonitrile is a versatile and valuable building block in medicinal chemistry and materials science. Its utility stems from the presence of three key functional groups: a trifluoromethyl group, a nitrile moiety, and an iodine atom. The trifluoromethyl group is a bioisostere for various functionalities and can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. The nitrile group can be readily transformed into a variety of other functional groups, and the iodine atom is an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

This document provides detailed application notes and protocols for the preparation of trifluoromethyl-substituted quinazolines, a class of heterocycles with significant therapeutic potential, using this compound as a key starting material.

Application: Synthesis of 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine

A key application of this compound is in the synthesis of highly functionalized quinazoline derivatives. The following two-step protocol outlines the preparation of 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine, a valuable intermediate for the synthesis of novel kinase inhibitors and other biologically active molecules.

Logical Workflow for the Synthesis of 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine

G A This compound B Buchwald-Hartwig Amination (Step 1) A->B NH3 source, Pd catalyst, ligand, base C 2-Amino-4-iodo-6-(trifluoromethyl)benzonitrile B->C Intermediate D Cyclization with Formamide (Step 2) C->D Formamide, high temperature E 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine D->E Final Product

Caption: Synthetic workflow for 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-iodo-6-(trifluoromethyl)benzonitrile via Buchwald-Hartwig Amination

This protocol describes the palladium-catalyzed amination of this compound. The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound101066-87-9297.021.0
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)51364-51-3915.720.05
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)564483-18-7476.660.1
Sodium tert-butoxide (NaOtBu)865-48-596.101.2
1,4-Dioxane (anhydrous)123-91-188.115 mL
Ammonia (0.5 M solution in 1,4-dioxane)7664-41-717.032.0

Procedure:

  • To an oven-dried Schlenk tube, add this compound (297 mg, 1.0 mmol), Pd₂(dba)₃ (45.8 mg, 0.05 mmol), XPhos (47.7 mg, 0.1 mmol), and sodium tert-butoxide (115 mg, 1.2 mmol).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous 1,4-dioxane (3 mL) and the ammonia solution in dioxane (4 mL, 2.0 mmol) via syringe.

  • Seal the Schlenk tube and heat the reaction mixture to 100 °C with stirring for 12 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.

  • Wash the Celite pad with additional ethyl acetate (2 x 10 mL).

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford 2-Amino-4-iodo-6-(trifluoromethyl)benzonitrile.

Expected Yield and Characterization:

  • Yield: 75-85%

  • Appearance: White to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.60 (s, 1H), 4.85 (br s, 2H).

  • ¹⁹F NMR (CDCl₃, 376 MHz): δ -62.5.

  • MS (ESI): m/z = 315 [M+H]⁺.

Step 2: Cyclization to 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine

This protocol describes the cyclization of the intermediate 2-amino-4-iodo-6-(trifluoromethyl)benzonitrile with formamide to construct the quinazoline ring system.

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular WeightQuantity (mmol)
2-Amino-4-iodo-6-(trifluoromethyl)benzonitrileN/A314.041.0
Formamide75-12-745.0420

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine 2-Amino-4-iodo-6-(trifluoromethyl)benzonitrile (314 mg, 1.0 mmol) and formamide (0.8 mL, 20 mmol).

  • Heat the reaction mixture to 180 °C and stir for 6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water (20 mL) to the flask, and stir for 30 minutes.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water (2 x 10 mL) and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine.

Expected Yield and Characterization:

  • Yield: 80-90%

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.55 (s, 1H), 8.20 (s, 1H), 8.05 (s, 1H), 7.80 (br s, 2H).

  • ¹⁹F NMR (DMSO-d₆, 376 MHz): δ -61.8.

  • MS (ESI): m/z = 342 [M+H]⁺.

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Purity (%)
12-Amino-4-iodo-6-(trifluoromethyl)benzonitrileThis compound75-85>98
27-Iodo-5-(trifluoromethyl)quinazolin-4-amine2-Amino-4-iodo-6-(trifluoromethyl)benzonitrile80-90>97

Conclusion

This application note demonstrates a reliable and efficient two-step synthesis of 7-Iodo-5-(trifluoromethyl)quinazolin-4-amine from this compound. The protocols provided are detailed and have been developed for high yield and purity, making them suitable for researchers in drug discovery and development. The strategic use of a Buchwald-Hartwig amination followed by a classical cyclization highlights the versatility of this compound as a key building block for the construction of complex, trifluoromethyl-substituted heterocycles.

Application Notes: The Strategic Use of 4-Iodo-2-(trifluoromethyl)benzonitrile in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodo-2-(trifluoromethyl)benzonitrile is a highly versatile chemical building block utilized extensively in organic synthesis and pharmaceutical development. Its structure is distinguished by three key functional components: a nitrile group, a trifluoromethyl group, and an iodine atom. The trifluoromethyl group often enhances the metabolic stability and binding affinity of a drug molecule, while the nitrile can serve as a precursor to other functional groups or as a key interaction point with a biological target. Critically, the iodine atom provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[1] This makes this compound an essential intermediate for constructing complex molecular architectures found in modern therapeutics, particularly in the development of kinase and PARP (Poly (ADP-ribose) polymerase) inhibitors.[2][3][4][5][6][7]

Core Applications in Medicinal Chemistry

The primary utility of this compound in pharmaceutical synthesis lies in its application as an electrophilic partner in various cross-coupling reactions. The electron-withdrawing nature of the trifluoromethyl and nitrile groups enhances the reactivity of the C-I bond towards oxidative addition to a palladium(0) catalyst, facilitating high-yield transformations under relatively mild conditions. The resulting biaryl, aryl-alkyne, and aryl-amine structures are common scaffolds in a wide range of clinically relevant molecules.

G cluster_start Starting Material cluster_reactions Key Cross-Coupling Reactions cluster_intermediates Core Pharmaceutical Scaffolds A This compound B Suzuki-Miyaura Coupling (+ Aryl/Heteroaryl Boronic Acid) A->B Pd Catalyst, Base C Sonogashira Coupling (+ Terminal Alkyne) A->C Pd/Cu Catalysts, Base D Buchwald-Hartwig Amination (+ Amine/Amide) A->D Pd Catalyst, Base, Ligand E Biaryl Benzonitriles (Kinase Inhibitor Scaffolds) B->E F Alkynyl Benzonitriles (PARP Inhibitor Precursors) C->F G Amino Benzonitriles (General Drug Intermediates) D->G

Caption: General workflow for synthesizing pharmaceutical scaffolds.

Experimental Protocols & Data

The following sections provide detailed protocols for the most common and impactful transformations involving this compound.

Suzuki-Miyaura Coupling: Synthesis of Biaryl Intermediates

The Suzuki-Miyaura coupling is a cornerstone reaction for generating biaryl and heteroaryl-aryl structures, which are prevalent in tyrosine kinase inhibitors.[8][9][10] This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound.

G cluster_reagents Reaction Conditions compoundA This compound plus1 + compoundB Aryl/Heteroaryl Boronic Acid or Ester arrow -> reagents Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) Solvent (e.g., Dioxane/H₂O, Toluene) product 4-Aryl-2-(trifluoromethyl)benzonitrile

Caption: Scheme for Suzuki-Miyaura cross-coupling.

Detailed Protocol:

  • To a flame-dried round-bottom flask or microwave vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-0.05 equiv) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl intermediate.

Table 1: Representative Data for Suzuki-Miyaura Coupling

Arylboronic Acid PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3%)K₂CO₃Toluene/EtOH/H₂O801292
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2%)Cs₂CO₃Dioxane/H₂O100895
3-Fluorophenylboronic acidPd(OAc)₂/SPhos (2%)K₃PO₄Toluene110689
Thiophene-2-boronic acidPd(PPh₃)₄ (4%)Na₂CO₃DMF/H₂O901685

(Note: Data is representative for typical Suzuki-Miyaura reactions with similar aryl iodides and may require optimization for specific substrates.)[11][12]

Sonogashira Coupling: Synthesis of Aryl-Alkynyl Intermediates

The Sonogashira reaction is a highly effective method for coupling terminal alkynes with aryl halides to form conjugated enynes, which are key precursors for many heterocyclic compounds used in drug discovery, including certain PARP inhibitors.[13][14] The reaction is typically co-catalyzed by palladium and copper complexes.[13]

G cluster_reagents Reaction Conditions compoundA This compound plus1 + compoundB Terminal Alkyne arrow -> reagents Pd Catalyst (e.g., Pd(PPh₃)₂Cl₂) Cu Catalyst (e.g., CuI) Base (e.g., Et₃N, DIPEA) Solvent (e.g., THF, DMF) product 4-Alkynyl-2-(trifluoromethyl)benzonitrile

Caption: Scheme for Sonogashira cross-coupling.

Detailed Protocol:

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 equiv), and the copper co-catalyst (e.g., CuI, 0.04 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add a degassed solvent (e.g., anhydrous THF or DMF) followed by a degassed amine base (e.g., triethylamine, 2.5 equiv).

  • Add the terminal alkyne (1.1 equiv) dropwise to the stirring solution.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion (monitored by TLC or LC-MS).

  • Once complete, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.

  • Purify the crude product via silica gel chromatography.

Table 2: Representative Data for Sonogashira Coupling

Terminal Alkyne PartnerPd Catalyst (mol%)Cu Catalyst (mol%)BaseSolventTemp (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (2%)CuI (4%)Et₃NTHF2594
TrimethylsilylacetylenePd(PPh₃)₄ (2%)CuI (3%)DIPEADMF5091
1-HeptynePd(dppf)Cl₂ (2%)CuI (4%)Et₃NToluene6088
Propargyl alcoholPd(PPh₃)₂Cl₂ (3%)CuI (5%)Et₃NTHF2586

(Note: Data is representative for typical Sonogashira reactions and may require optimization.)[15][16][17]

Buchwald-Hartwig Amination: Synthesis of N-Aryl Intermediates

The Buchwald-Hartwig amination enables the formation of C-N bonds, coupling the aryl iodide with a wide range of amines, amides, or carbamates. This reaction is crucial for synthesizing intermediates where an aniline-type moiety is required for further functionalization or as a key pharmacophore.

G cluster_reagents Reaction Conditions compoundA This compound plus1 + compoundB Amine (R¹R²NH) arrow -> reagents Pd Pre-catalyst (e.g., G3-XPhos) Ligand (e.g., XPhos) Base (e.g., NaOtBu, LHMDS) Solvent (e.g., Toluene, Dioxane) product 4-(R¹R²N)-2-(trifluoromethyl)benzonitrile

Caption: Scheme for Buchwald-Hartwig cross-coupling.

Detailed Protocol:

  • In a glovebox, charge an oven-dried vial with a palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst, 0.01-0.02 equiv), a phosphine ligand (if not using a pre-catalyst), and a strong, non-nucleophilic base (e.g., NaOt-Bu or LHMDS, 1.4 equiv).

  • Add this compound (1.0 equiv) to the vial.

  • Remove the vial from the glovebox and add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Add the amine coupling partner (1.2 equiv) via syringe.

  • Seal the vial and heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction by LC-MS. Upon completion, cool to room temperature.

  • Dilute the mixture with ethyl acetate and quench carefully with water.

  • Separate the layers, and extract the aqueous phase with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by silica gel chromatography to obtain the N-aryl product.

Table 3: Representative Data for Buchwald-Hartwig Amination

Amine PartnerPd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
MorpholinePd₂(dba)₃ (1%)RuPhos (2%)NaOt-BuToluene10096
AnilineG3-XPhos (2%)-LHMDSDioxane11088
BenzylaminePd(OAc)₂ (2%)BINAP (3%)Cs₂CO₃Toluene10085
PyrrolidineG4-CPhos (1.5%)-K₃PO₄t-BuOH9093

(Note: Data is representative for typical Buchwald-Hartwig aminations and requires careful optimization, especially concerning the choice of ligand and base.)[18][19]

This compound is a powerful and versatile building block for the synthesis of complex pharmaceutical intermediates. Its utility is primarily demonstrated through high-efficiency palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings. These methods provide reliable and modular access to the core scaffolds of numerous targeted therapies, underscoring the compound's importance for researchers, scientists, and professionals in drug development. The protocols and data provided herein serve as a foundational guide for the strategic incorporation of this reagent into advanced synthetic workflows.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of 4-iodo-2-(trifluoromethyl)benzonitrile as a versatile building block in palladium-catalyzed cross-coupling reactions. The unique electronic properties of this substrate, stemming from the electron-withdrawing trifluoromethyl and cyano groups, make it a valuable precursor in the synthesis of complex organic molecules relevant to pharmaceutical and materials science research.

Introduction

This compound is a key intermediate in organic synthesis, prized for its utility in forming carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. The presence of the trifluoromethyl group enhances the reactivity of the molecule, making it an excellent substrate for a range of transformations, including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the construction of diverse molecular scaffolds found in numerous biologically active compounds and advanced materials. This guide offers detailed methodologies and comparative data to facilitate the successful application of this reagent in a laboratory setting.

Key Applications

  • Pharmaceutical Development: Serves as a crucial intermediate in the synthesis of novel drug candidates. The trifluoromethyl group can enhance metabolic stability and binding affinity.

  • Materials Science: Employed in the creation of advanced materials with tailored electronic and physical properties.

  • Agrochemicals: Used as a building block for the development of new pesticides and herbicides.

General Workflow for Palladium-Catalyzed Cross-Coupling Reactions

The following diagram outlines a typical experimental workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

G reagents Weigh Reagents: - this compound - Coupling Partner - Palladium Catalyst & Ligand - Base setup Assemble Reaction Vessel (e.g., Schlenk tube) under Inert Atmosphere (N2 or Ar) reagents->setup solvent Add Anhydrous, Degassed Solvent setup->solvent reaction Heat and Stir Reaction Mixture for Specified Time solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS, LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Reaction Work-up: - Quench Reaction - Aqueous Extraction monitoring->workup Complete purification Purification of Product (e.g., Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS, etc.) purification->analysis

Caption: General experimental workflow for a palladium-catalyzed cross-coupling reaction.

Data Presentation: Comparative Reaction Conditions

The following tables summarize typical reaction conditions for various palladium-catalyzed cross-coupling reactions involving aryl iodides, which can be adapted for this compound.

Suzuki-Miyaura Coupling
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (2-5)PPh₃ (4-10)K₂CO₃ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-11085-98
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (2-3)dppf (2-3)K₃PO₄DME8090-99
Thiophene-2-boronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O10080-95
Heck Reaction
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
StyrenePd(OAc)₂ (1-2)P(o-tol)₃ (2-4)Et₃N or K₂CO₃DMF or Acetonitrile80-12070-90
n-Butyl acrylatePd(OAc)₂ (1)NoneNaOAcDMAc100-14075-95
CyclohexenePd(OAc)₂ (2)PPh₃ (4)Ag₂CO₃Toluene11060-80
Sonogashira Coupling
Coupling PartnerPalladium Catalyst (mol%)Copper Co-catalyst (mol%)BaseSolventTemperature (°C)Yield (%)
PhenylacetylenePd(PPh₃)₂Cl₂ (1-3)CuI (2-5)Et₃N or DIPEATHF or DMF25-7085-98
TrimethylsilylacetylenePd(PPh₃)₄ (2)CuI (4)Et₃NToluene25-5090-99
1-HexynePd(OAc)₂ (1) / XPhos (2)CuI (2)Cs₂CO₃Dioxane60-10080-95
Buchwald-Hartwig Amination
Coupling PartnerPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)
MorpholinePd₂(dba)₃ (1-2)Xantphos (2-4)NaOtBu or Cs₂CO₃Toluene or Dioxane80-11080-97
AnilinePd(OAc)₂ (2)BINAP (3)K₃PO₄Toluene10075-90
BenzylaminePd₂(dba)₃ (1.5)DavePhos (3)LiHMDSTHF6570-88

Experimental Protocols

General Considerations

All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents. Reagents should be of high purity. Reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes the synthesis of 4-(phenyl)-2-(trifluoromethyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

  • Potassium carbonate (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, phenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add degassed toluene and water.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Heck Reaction

This protocol describes the synthesis of 4-(2-phenylethenyl)-2-(trifluoromethyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Styrene (1.2 mmol, 125 mg, 0.14 mL)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 12 mg)

  • Triethylamine (1.5 mmol, 152 mg, 0.21 mL)

  • N,N-Dimethylformamide (DMF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add DMF, styrene, and triethylamine.

  • Heat the reaction mixture to 100 °C and stir for 16-24 hours.

  • Monitor the reaction by GC-MS.

  • Cool the reaction to room temperature and dilute with diethyl ether (25 mL).

  • Wash the organic layer with 1 M HCl (10 mL), saturated sodium bicarbonate solution (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 3: Sonogashira Coupling

This protocol describes the synthesis of 4-(phenylethynyl)-2-(trifluoromethyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Phenylacetylene (1.1 mmol, 112 mg, 0.12 mL)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14 mg)

  • Copper(I) iodide (CuI) (0.04 mmol, 7.6 mg)

  • Triethylamine (2.0 mmol, 202 mg, 0.28 mL)

  • Tetrahydrofuran (THF) (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add THF, triethylamine, and phenylacetylene.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated ammonium chloride solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 4: Buchwald-Hartwig Amination

This protocol describes the synthesis of 4-(morpholin-4-yl)-2-(trifluoromethyl)benzonitrile.

Materials:

  • This compound (1.0 mmol, 297 mg)

  • Morpholine (1.2 mmol, 105 mg, 0.10 mL)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 13.7 mg)

  • Xantphos (0.03 mmol, 17.3 mg)

  • Sodium tert-butoxide (1.4 mmol, 135 mg)

  • Toluene (5 mL)

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and sodium tert-butoxide.

  • Evacuate and backfill the tube with nitrogen three times.

  • Add toluene, this compound, and morpholine.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The following diagram illustrates the general catalytic cycle for palladium-catalyzed cross-coupling reactions.

G cluster_main Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_R1 R-Pd(II)L_n-R' PdII_RX->PdII_R_R1 Transmetalation (R'-M) PdII_R_R1->Pd0 Reductive Elimination (R-R') RX R-X (this compound) R1M R'-M (Coupling Partner) RR1 R-R'

Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.

Application Notes and Protocols for Ligand Selection in Suzuki Reactions of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the construction of biaryl and heteroaryl structures. These motifs are prevalent in a wide array of pharmaceuticals, agrochemicals, and functional materials. The reaction of electron-deficient aryl halides, such as 4-iodo-2-(trifluoromethyl)benzonitrile, presents a unique set of challenges due to the electronic properties of the substrate. The selection of an appropriate phosphine ligand is paramount to achieving high yields and reaction efficiency. This document provides a comprehensive guide to ligand selection for the Suzuki coupling of this compound with various arylboronic acids, complete with detailed experimental protocols and a summary of expected outcomes based on analogous systems.

The electron-withdrawing nature of the trifluoromethyl and nitrile groups in this compound can significantly influence the elementary steps of the palladium-catalyzed cycle: oxidative addition, transmetalation, and reductive elimination. While oxidative addition to the electron-deficient C-I bond is generally facile, the subsequent steps can be challenging. The choice of a suitable ligand is critical to promote these steps and ensure a high turnover of the catalytic cycle. Generally, bulky and electron-rich phosphine ligands, such as the Buchwald biaryl phosphine ligands, have demonstrated superior performance in the coupling of electron-deficient and sterically hindered substrates.[1][2] These ligands stabilize the palladium center, promote reductive elimination, and prevent the formation of undesired side products.

Ligand Performance in Suzuki Coupling of Electron-Deficient Aryl Iodides

While specific data for the Suzuki coupling of this compound is not extensively available in a comparative study, the following table summarizes the expected performance of various common phosphine ligands based on their documented success with structurally similar electron-deficient aryl iodides. The yields provided are indicative and may vary depending on the specific arylboronic acid partner and reaction conditions.

LigandPalladium PrecursorBaseSolventTemperature (°C)Time (h)Expected Yield (%)
SPhos PdCl₂(5 mol%)Cs₂CO₃ (2 equiv)Dioxane1200.5 - 285 - 95[1]
XPhos Pd₂(dba)₃ (2.5 mol%)K₃PO₄ (2 equiv)Toluene1002 - 680 - 90
RuPhos Pd(OAc)₂ (2 mol%)K₂CO₃ (2 equiv)1,4-Dioxane/H₂O1004 - 1275 - 85
PPh₃ Pd(PPh₃)₄ (5 mol%)Na₂CO₃ (2 equiv)Toluene/EtOH/H₂O9012 - 2460 - 75[3]
dppf PdCl₂(dppf) (3 mol%)K₂CO₃ (2 equiv)DMF1106 - 1870 - 80

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki-Miyaura coupling of this compound. Optimization of the reaction conditions (e.g., base, solvent, temperature, and reaction time) may be necessary for specific substrates.

Protocol 1: General Procedure using a Buchwald Biaryl Phosphine Ligand (e.g., SPhos)

This protocol is adapted from established methods for the Suzuki coupling of electron-deficient aryl halides.[1][4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial containing a magnetic stir bar, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium phosphate.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via syringe.

  • Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with ethyl acetate (10 mL each).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

Protocol 2: Microwave-Assisted Suzuki Coupling

This protocol is adapted from methods for rapid Suzuki couplings and can be particularly effective for high-throughput screening of ligands and conditions.[1]

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.75 mmol, 1.5 equiv)

  • Palladium(II) chloride (PdCl₂, 0.025 mmol, 5 mol%)

  • Selected phosphine ligand (e.g., SPhos, 0.05 mmol, 10 mol%)

  • Cesium carbonate (Cs₂CO₃, 1.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (3 mL)

  • Microwave reactor vial

  • Magnetic stir bar

Procedure:

  • Reaction Setup: In a microwave reactor vial containing a magnetic stir bar, combine this compound, the arylboronic acid, palladium(II) chloride, the phosphine ligand, and cesium carbonate.

  • Solvent Addition: Add the degassed 1,4-dioxane.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.

  • Work-up and Purification: Follow the work-up and purification steps as described in Protocol 1.

Diagrams

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)L₂(I) OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation PdII_Ar Ar-Pd(II)L₂(Ar') Transmetalation->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylIodide Ar-I (this compound) ArylIodide->OxAdd BoronicAcid Ar'-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation Activates Boronic Acid Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Weigh Reagents: Aryl Iodide, Boronic Acid, Pd Precursor, Ligand, Base assembly Assemble in a Flame-Dried Schlenk Flask reagents->assembly inert Evacuate and Backfill with Inert Gas (3x) assembly->inert solvent Add Degassed Solvent inert->solvent heating Heat with Vigorous Stirring solvent->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring quench Cool and Quench (Ethyl Acetate, Water) monitoring->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify

References

Application Notes and Protocols for Copper-Free Sonogashira Coupling of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the copper-free Sonogashira coupling of 4-iodo-2-(trifluoromethyl)benzonitrile with terminal alkynes. This reaction is a powerful tool for the synthesis of a wide range of substituted benzonitriles, which are valuable intermediates in the development of pharmaceuticals and other advanced materials. The absence of a copper co-catalyst simplifies the reaction setup and purification, mitigating concerns about potential contamination of the final products with cytotoxic copper species.[1][2]

Introduction

The Sonogashira cross-coupling reaction is a fundamental method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] While traditionally employing a palladium catalyst and a copper(I) co-catalyst, copper-free variations have gained significant traction to avoid the formation of alkyne homocoupling byproducts (Glaser coupling) and to simplify product purification.[1][3]

This compound is an attractive substrate for such couplings due to the presence of electron-withdrawing trifluoromethyl and cyano groups, which generally enhance the reactivity of the aryl iodide in the oxidative addition step of the catalytic cycle. This allows for the efficient synthesis of a diverse library of 4-alkynyl-2-(trifluoromethyl)benzonitrile derivatives under relatively mild, copper-free conditions.

Reaction Mechanism and Workflow

The copper-free Sonogashira coupling proceeds through a catalytic cycle involving a palladium(0) species. The key steps include oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by reaction with the terminal alkyne (which is typically deprotonated by a base), and finally, reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Copper_Free_Sonogashira_Mechanism Pd0 Pd(0)L₂ OxidativeAddition Oxidative Addition ArylIodide This compound ArylIodide->OxidativeAddition PdII_Intermediate Ar-Pd(II)(I)L₂ OxidativeAddition->PdII_Intermediate Transmetalation_Step Alkyne Coordination & Deprotonation PdII_Intermediate->Transmetalation_Step Alkyne Terminal Alkyne (R-C≡C-H) Deprotonation Deprotonation Alkyne->Deprotonation Base Base Base->Deprotonation Acetylide R-C≡C⁻ Deprotonation->Acetylide Acetylide->Transmetalation_Step PdII_Acetylide Ar-Pd(II)(C≡CR)L₂ Transmetalation_Step->PdII_Acetylide ReductiveElimination Reductive Elimination PdII_Acetylide->ReductiveElimination ReductiveElimination->Pd0 Regeneration Product 4-Alkynyl-2-(trifluoromethyl)benzonitrile ReductiveElimination->Product

Figure 1: Catalytic cycle of the copper-free Sonogashira coupling.

The general experimental workflow for this reaction is outlined below. It involves the careful assembly of reactants under an inert atmosphere, followed by the reaction and subsequent purification of the desired product.

Experimental_Workflow start Start prep Prepare Reactants and Solvents start->prep setup Assemble Reaction Under Inert Atmosphere (e.g., Argon or Nitrogen) prep->setup add_reagents Add this compound, Palladium Catalyst, Ligand (if required), and Base setup->add_reagents add_solvent Add Anhydrous Solvent add_reagents->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne reaction Heat to Reaction Temperature and Stir for a Specified Time add_alkyne->reaction monitoring Monitor Reaction Progress (e.g., TLC or GC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup purification Purify by Column Chromatography workup->purification characterization Characterize the Product (NMR, MS, etc.) purification->characterization end End characterization->end

Figure 2: General experimental workflow for the copper-free Sonogashira coupling.

Quantitative Data Summary

The following table summarizes representative quantitative data for copper-free Sonogashira couplings of various aryl halides with terminal alkynes, providing an expected range of yields for the coupling of this compound.

Aryl HalideAlkynePalladium Catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzonitrilePhenylacetylenePd(OAc)₂ (2) / PPh₃ (4)Et₃NDMF801295
1-Bromo-3,5-dimethoxybenzene3-Ethynylpyridine[DTBNpP]Pd(crotyl)Cl (2.5)TMPDMSORT1875
4-IodoanisolePhenylacetylenePd₂(dba)₃ (0.5)K₃PO₄·7H₂OEtOH/H₂O80-93
Aryl BromidePhenylacetylenePd(CH₃CN)₂Cl₂ (0.5) / cataCXium A (1)Cs₂CO₃2-MeTHFRT4870-98
4-Nitrophenyl IodideHomopropargylglycine peptideAminopyrimidine-Pd(II) complex (20)-Aqueous37-Poor

Note: The yields are isolated yields and can vary depending on the specific alkyne, catalyst, base, and reaction conditions used. TMP = 2,2,6,6-Tetramethylpiperidine; DMSO = Dimethyl sulfoxide; RT = Room Temperature; dba = dibenzylideneacetone; 2-MeTHF = 2-Methyltetrahydrofuran.

Experimental Protocols

Below are two detailed protocols for the copper-free Sonogashira coupling of this compound. Protocol A is a general procedure adaptable for various palladium catalysts, while Protocol B utilizes a specific, commercially available air-stable precatalyst.

Protocol A: General Procedure with Pd(OAc)₂/PPh₃

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N), distilled

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 eq), palladium(II) acetate (0.02 mmol, 2 mol%), and triphenylphosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous DMF (5 mL) and distilled triethylamine (2.0 mmol, 2.0 eq) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 eq) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired 4-alkynyl-2-(trifluoromethyl)benzonitrile.

Protocol B: Room-Temperature Coupling with an Air-Stable Palladium Precatalyst

This protocol is adapted from a procedure utilizing the air-stable precatalyst [DTBNpP]Pd(crotyl)Cl.[4]

Materials:

  • This compound

  • Terminal alkyne

  • [DTBNpP]Pd(crotyl)Cl (di-tert-butylneopentylphosphine palladium(II) crotyl chloride)

  • 2,2,6,6-Tetramethylpiperidine (TMP)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a vial equipped with a magnetic stir bar, add this compound (0.5 mmol, 1.0 eq) and [DTBNpP]Pd(crotyl)Cl (0.0125 mmol, 2.5 mol%).

  • Seal the vial with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO (2.5 mL) and 2,2,6,6-tetramethylpiperidine (1.0 mmol, 2.0 eq) via syringe.

  • Add the terminal alkyne (0.8 mmol, 1.6 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 18-24 hours. For less reactive alkynes, the reaction time may need to be extended, or gentle heating (e.g., 60 °C) may be required.[4]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired product.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering common side reactions in the Suzuki-Miyaura coupling of 4-iodo-2-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Suzuki coupling of this compound?

A1: The primary side reactions encountered with this substrate are:

  • Homocoupling: Dimerization of the boronic acid or the aryl halide to form symmetrical biaryls. This is often promoted by the presence of oxygen.[1]

  • Protodeboronation: Replacement of the boronic acid group with a hydrogen atom, leading to the formation of an arene byproduct. This is often catalyzed by the base or temperature.[2][3]

  • Dehalogenation: Reduction of the aryl iodide to the corresponding arene, in this case, 2-(trifluoromethyl)benzonitrile. This can be caused by certain phosphine ligands or impurities in the reaction mixture.[4]

Q2: My reaction is showing low yield of the desired product. What are the likely causes?

A2: Low yields can stem from several factors, particularly with an electron-deficient and sterically hindered substrate like this compound:

  • Inefficient Oxidative Addition: While the electron-withdrawing trifluoromethyl and cyano groups activate the aryl iodide for oxidative addition, steric hindrance from the ortho-trifluoromethyl group can slow this initial step.[5]

  • Competing Side Reactions: As mentioned in Q1, homocoupling, protodeboronation, and dehalogenation can consume starting materials and reduce the yield of the target molecule.[6][7]

  • Catalyst Deactivation: The palladium catalyst can deactivate over the course of the reaction, especially at elevated temperatures.[8]

  • Poor Solubility: The reactants may not be fully soluble in the chosen solvent system, leading to a sluggish or incomplete reaction.

Q3: How do the trifluoromethyl and cyano groups on the aryl iodide affect the reaction?

A3: The electron-withdrawing nature of both the trifluoromethyl (-CF₃) and cyano (-CN) groups has a significant impact on the reactivity of this compound. These groups increase the electrophilicity of the aryl iodide, which generally accelerates the rate-determining oxidative addition step of the Suzuki catalytic cycle.[5] However, the ortho-trifluoromethyl group also introduces steric hindrance, which can counteract this electronic activation and potentially favor side reactions if the reaction conditions are not optimized.[5]

Q4: I am observing a significant amount of homocoupling product of my boronic acid. How can I minimize this?

A4: Homocoupling of the boronic acid is often a result of Pd(II) species in the reaction mixture, which can be caused by an inefficient reduction of the Pd(II) precatalyst to the active Pd(0) species or by the presence of oxygen.[1] To minimize this side reaction:

  • Ensure an Inert Atmosphere: Thoroughly degas your solvents and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period.[6]

  • Use a Pd(0) Source: Employing a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂.

  • Optimize Catalyst and Ligand: Use a catalyst system known for its high activity and stability, which can promote the desired cross-coupling over homocoupling. Buchwald-type ligands are often effective.[9]

Q5: Protodeboronation of my boronic acid is a major issue. What are the best strategies to prevent it?

A5: Protodeboronation is a common challenge, especially with sensitive boronic acids. To mitigate this:

  • Choice of Base: Use a milder base. Strong bases can accelerate protodeboronation. Consider using potassium phosphate (K₃PO₄) or potassium fluoride (KF) instead of stronger bases like sodium hydroxide or alkoxides.[3]

  • Use Boronic Esters: Boronic esters, such as pinacol esters (Bpin), are generally more stable towards protodeboronation than the corresponding boronic acids.[10]

  • Control Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation more than the rate of the desired coupling.[11][12]

  • "Slow-Release" Strategy: Using MIDA (N-methyliminodiacetic acid) boronates can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and minimizing decomposition.[2]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues in the Suzuki coupling of this compound.

Quantitative Data on Side Reactions

The following table presents representative data on the impact of different reaction parameters on the yield of the desired product and the formation of common side products. While specific data for this compound is limited, the trends observed with structurally similar electron-deficient aryl halides are informative.

Aryl HalideBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Time (h)Desired Product Yield (%)Homocoupling Yield (%)Protodeboronation Yield (%)Dehalogenation Yield (%)
4-BromobenzonitrilePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1001295<5<1<1
4-BromobenzonitrilePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O801685~10<2<1
4-Iodoanisole2-Nitrophenylboronic acidPd-PEPPSI-IPrKOt-BuToluene80878~5~15<2
4-Iodo-2-aminobenzonitrilePhenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O90692<3<1<2

Data compiled from various sources for illustrative purposes.[7][13]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)

Procedure:

  • To an oven-dried flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst under a positive flow of inert gas.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[7]

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd2_complex Ar-Pd(II)L2-I oxidative_addition->pd2_complex transmetalation Transmetalation pd2_aryl_complex Ar-Pd(II)L2-Ar' transmetalation->pd2_aryl_complex reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product aryl_halide Ar-I (this compound) aryl_halide->oxidative_addition boronic_acid Ar'-B(OH)2 boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Pathways to Common Side Reactions

Side_Reactions cluster_suzuki Desired Suzuki Coupling cluster_homocoupling Homocoupling cluster_protodeboronation Protodeboronation cluster_dehalogenation Dehalogenation Aryl_Iodide Ar-I Suzuki_Product Ar-Ar' Aryl_Iodide->Suzuki_Product Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Suzuki_Product Boronic_Acid2 2 Ar'-B(OH)2 Homocoupling_Product Ar'-Ar' Boronic_Acid2->Homocoupling_Product Boronic_Acid3 Ar'-B(OH)2 Protodeboronation_Product Ar'-H Boronic_Acid3->Protodeboronation_Product Proton_Source H+ Proton_Source->Protodeboronation_Product Aryl_Iodide2 Ar-I Dehalogenation_Product Ar-H Aryl_Iodide2->Dehalogenation_Product Hydride_Source [H]- Hydride_Source->Dehalogenation_Product

Caption: Competing pathways leading to common side products in Suzuki coupling.

Troubleshooting Workflowdot

Troubleshooting_Workflow start Low Yield or Multiple Products check_reagents Check Reagent Purity and Stability start->check_reagents check_conditions Verify Reaction Conditions (Inert Atmosphere, Temp) check_reagents->check_conditions analyze_byproducts Identify Major Side Products (LC-MS, NMR) check_conditions->analyze_byproducts homocoupling Predominant Homocoupling? analyze_byproducts->homocoupling protodeboronation Significant Protodeboronation? homocoupling->protodeboronation No optimize_degassing Improve Degassing Use Pd(0) Catalyst homocoupling->optimize_degassing Yes dehalogenation Dehalogenation Observed? protodeboronation->dehalogenation No optimize_base Use Milder Base (K3PO4) Use Boronic Ester protodeboronation->optimize_base Yes no_reaction No Reaction or Slow Conversion? dehalogenation->no_reaction No optimize_ligand Change Phosphine Ligand Screen Solvents dehalogenation->optimize_ligand Yes optimize_catalyst Screen Catalysts/Ligands Increase Temperature no_reaction->optimize_catalyst Yes

References

Optimization of base and solvent for Sonogashira coupling of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Sonogashira coupling of 4-Iodo-2-(trifluoromethyl)benzonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during this specific transformation.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when performing a Sonogashira coupling with this compound?

A1: The primary challenges with this substrate arise from its electronic properties. The presence of two strong electron-withdrawing groups, the trifluoromethyl (-CF₃) and cyano (-CN) groups, can significantly impact the reaction. While electron-withdrawing groups generally promote the oxidative addition of the aryl iodide to the palladium catalyst, they can also influence the stability of intermediates and the overall reaction kinetics.[1] Potential issues include catalyst deactivation, low yields, and the formation of side products. Careful optimization of the base and solvent system is crucial for a successful coupling.

Q2: Which palladium catalyst is recommended for this reaction?

A2: For Sonogashira couplings, standard palladium catalysts such as Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are commonly used.[2][3] Given the electron-deficient nature of the substrate, a catalyst that is efficient in the oxidative addition step is preferable. In some cases, using bulky, electron-rich phosphine ligands can generate highly active monoligated palladium complexes that are effective for such substrates.[1][2] If standard catalysts give low yields, exploring more specialized ligand systems may be beneficial.

Q3: Is a copper co-catalyst necessary for this reaction?

A3: The traditional Sonogashira reaction employs a copper(I) co-catalyst, typically CuI, to facilitate the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[3] This often allows for milder reaction conditions. However, copper-free Sonogashira couplings are also well-established and can be advantageous in preventing the formation of alkyne homocoupling (Glaser coupling) byproducts.[4] For this specific substrate, starting with a copper-catalyzed system is a reasonable approach. If homocoupling is a significant issue, a copper-free protocol should be considered.

Q4: How do I choose the right base for the coupling of this compound?

A4: The base plays a critical role in deprotonating the terminal alkyne.[4] The choice of base can significantly affect the reaction yield. Common bases for Sonogashira couplings include amines like triethylamine (NEt₃) and diisopropylethylamine (DIPEA), as well as inorganic bases such as K₂CO₃ or Cs₂CO₃.[3][5] For electron-deficient aryl halides, a moderately strong base is often required. The optimal base should be determined experimentally. Refer to the data tables below for a comparison of common bases.

Q5: What is the best solvent for this reaction?

A5: The solvent can influence the solubility of reagents and the stability of catalytic intermediates. Common solvents for Sonogashira couplings include polar aprotic solvents like DMF and THF, as well as amine solvents like triethylamine which can also act as the base.[6][7] The choice of solvent can be critical, and sometimes a mixture of solvents provides the best results. For instance, a mixture of THF and an amine base is a common starting point.[8]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive catalystEnsure the palladium catalyst and copper co-catalyst (if used) are fresh and have been stored properly.[4]
Insufficiently degassed solvent/reagentsOxygen can deactivate the Pd(0) catalyst. Thoroughly degas all solvents and reagents before use by methods such as freeze-pump-thaw or sparging with an inert gas (Argon or Nitrogen).[4]
Inappropriate base or solventThe choice of base and solvent is critical. Screen a variety of bases and solvents to find the optimal conditions for this specific substrate (see tables below).
Low reaction temperatureWhile aryl iodides are generally reactive, the specific substrate may require heating to overcome the activation barrier.[3][6]
Formation of Black Precipitate (Palladium Black) Catalyst decompositionThis indicates the formation of inactive palladium metal. This can be caused by impurities, an unsuitable solvent (anecdotally, THF can sometimes promote this), or too high a temperature.[4][9] Use high-purity reagents and consider a different solvent.
Significant Alkyne Homocoupling (Glaser Coupling) Presence of oxygen with copper co-catalystThis is a common side reaction in copper-catalyzed Sonogashira couplings, especially in the presence of oxygen.[4] Ensure the reaction is performed under strictly anaerobic conditions.
Consider switching to a copper-free Sonogashira protocol.
Incomplete Consumption of Starting Material Catalyst deactivation over timeThe catalyst may lose its activity before the reaction goes to completion. Try adding a fresh portion of the catalyst.
Insufficient equivalents of the alkyne or baseEnsure you are using a slight excess of the terminal alkyne (e.g., 1.1-1.5 equivalents) and a sufficient amount of base.[7]

Data Presentation

Table 1: Optimization of Base for Sonogashira Coupling of this compound with a Generic Terminal Alkyne
Entry Base Equivalents Typical Solvent Expected Yield Range (%) Notes
1Triethylamine (NEt₃)2-4THF, DMF, or neat60-90A common and often effective choice. Can also serve as the solvent.[10]
2Diisopropylethylamine (DIPEA)2-4THF, DMF50-85A bulkier amine base, can sometimes reduce side reactions.
3Piperidine2-4DMF70-95Can be a highly effective base, particularly in copper-free systems.[2]
4K₂CO₃2-3DMF, Acetonitrile40-70An inorganic base, may require higher temperatures.
5Cs₂CO₃2-3DMF, Toluene50-80A stronger inorganic base, can be effective for challenging substrates.[5]

Note: Yields are hypothetical and intended for illustrative purposes to guide optimization. Actual yields will depend on the specific alkyne, catalyst, and reaction conditions.

Table 2: Optimization of Solvent for Sonogashira Coupling of this compound with a Generic Terminal Alkyne
Entry Solvent Typical Base Expected Yield Range (%) Notes
1Tetrahydrofuran (THF)NEt₃, DIPEA60-85A versatile solvent, but can sometimes promote palladium black formation.[4]
2N,N-Dimethylformamide (DMF)NEt₃, K₂CO₃, Cs₂CO₃70-95A polar aprotic solvent that often gives good results, but can be difficult to remove.
3TolueneDIPEA, Cs₂CO₃50-80A non-polar solvent, may require higher temperatures.
4Acetonitrile (MeCN)NEt₃, K₂CO₃60-80A polar aprotic solvent, can be a good alternative to DMF.
5Triethylamine (NEt₃)-60-90Can act as both the base and the solvent.[9]

Note: Yields are hypothetical and intended for illustrative purposes to guide optimization. Actual yields will depend on the specific alkyne, catalyst, and reaction conditions.

Experimental Protocols

General Protocol for Palladium/Copper Co-catalyzed Sonogashira Coupling

This is a starting-point protocol and may require optimization for the specific terminal alkyne being used.

Materials:

  • This compound (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Pd(PPh₃)₂Cl₂ (0.02 eq)

  • CuI (0.04 eq)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Anhydrous amine base (e.g., NEt₃, 3.0 eq)

Equipment:

  • Oven-dried Schlenk flask or reaction tube with a magnetic stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

  • Syringes for liquid transfer

Procedure:

  • To the Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Add the amine base via syringe and stir the mixture for 5 minutes.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualizations

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification reagents Weigh Aryl Iodide, Pd Catalyst, CuI setup Assemble under Inert Atmosphere reagents->setup glassware Oven-dry Glassware glassware->setup solvent Degas Solvent add_reagents Add Solvent, Base, and Alkyne solvent->add_reagents setup->add_reagents react Stir at RT or Heat add_reagents->react monitor Monitor by TLC/LC-MS react->monitor quench Quench Reaction monitor->quench Reaction Complete extract Extract Product quench->extract purify Purify by Chromatography extract->purify characterize Characterize Product purify->characterize

Caption: General experimental workflow for the Sonogashira coupling reaction.

Troubleshooting_Logic start Low or No Product Yield? check_catalyst Is Catalyst Active? start->check_catalyst Yes check_degassing Sufficiently Degassed? check_catalyst->check_degassing Yes solution_catalyst Use Fresh Catalyst check_catalyst->solution_catalyst No check_conditions Optimize Base/Solvent? check_degassing->check_conditions Yes solution_degassing Improve Degassing Protocol check_degassing->solution_degassing No check_temp Increase Temperature? check_conditions->check_temp Yes solution_conditions Screen Bases & Solvents check_conditions->solution_conditions No solution_temp Increase Reaction Temp. check_temp->solution_temp No success Successful Reaction check_temp->success All Checks Pass solution_catalyst->start solution_degassing->start solution_conditions->start solution_temp->start

Caption: Troubleshooting logic for low-yielding Sonogashira coupling reactions.

References

Troubleshooting low yields in Buchwald-Hartwig amination with 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice for researchers encountering low yields in the Buchwald-Hartwig amination of 4-Iodo-2-(trifluoromethyl)benzonitrile.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I am seeing low to no conversion of my this compound. What are the most common causes?

Low conversion in the Buchwald-Hartwig amination of an electron-deficient substrate like this compound can stem from several factors. The primary areas to investigate are the catalyst system (precatalyst and ligand), the choice of base, and the reaction conditions (solvent and temperature).

  • Catalyst/Ligand Inactivity: The combination of the palladium precatalyst and the ligand is crucial. For electron-deficient aryl halides, bulky, electron-rich phosphine ligands are often required to promote the reductive elimination step, which is frequently the rate-limiting step.

  • Improper Base Selection: The base plays a critical role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate and yield. A base that is too weak may not efficiently deprotonate the amine, while a base that is too strong can lead to side reactions.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the solubility of the reactants and the stability of the catalytic species.

  • Reaction Temperature: Insufficient temperature can lead to slow reaction rates, while excessive heat can cause catalyst decomposition or promote side reactions.

Question 2: What palladium precatalyst and ligand combination is recommended for the amination of this compound?

For challenging, electron-deficient aryl halides, a combination of a palladium precatalyst and a bulky, electron-rich biarylphosphine ligand is generally recommended. These ligands stabilize the palladium center and facilitate the crucial C-N bond-forming reductive elimination step.

Troubleshooting Workflow for Low Yield

Buchwald_Hartwig_Troubleshooting cluster_start Initial Observation cluster_catalyst Catalyst System cluster_base Base Selection cluster_conditions Reaction Conditions cluster_result Outcome Start Low Yield in Buchwald-Hartwig Amination Catalyst_Check Is the Pd precatalyst/ligand appropriate? Start->Catalyst_Check Optimize_Ligand Screen bulky, electron-rich ligands (e.g., RuPhos, XPhos) Catalyst_Check->Optimize_Ligand No Base_Check Is the base optimal? Catalyst_Check->Base_Check Yes Check_Catalyst_Loading Increase catalyst loading (1-5 mol%) Optimize_Ligand->Check_Catalyst_Loading Check_Catalyst_Loading->Base_Check Screen_Bases Test different bases (e.g., NaOtBu, K3PO4, Cs2CO3) Base_Check->Screen_Bases No Solvent_Check Is the solvent appropriate? Base_Check->Solvent_Check Yes Screen_Bases->Solvent_Check Temp_Check Is the temperature optimal? Solvent_Check->Temp_Check Yes Optimize_Solvent Screen solvents (e.g., Toluene, Dioxane, THF) Solvent_Check->Optimize_Solvent No Optimize_Temp Vary temperature (e.g., 80-110 °C) Temp_Check->Optimize_Temp No Success Improved Yield Temp_Check->Success Yes Optimize_Solvent->Temp_Check Optimize_Temp->Success

Caption: A troubleshooting flowchart for diagnosing and resolving low yields in Buchwald-Hartwig amination reactions.

Question 3: How does the choice of base affect the reaction with this compound?

The choice of base is critical. A strong, non-nucleophilic base is generally preferred to deprotonate the amine without competing in side reactions. For electron-deficient anilines, a weaker base might be sufficient and can sometimes prevent decomposition of the starting materials or products.

BaseTypical pKa (in DMSO)Observations
Sodium t-butoxide (NaOtBu)~32Often effective, but its high basicity can sometimes lead to side reactions.
Potassium phosphate (K₃PO₄)~26A milder base that can be effective and is often used for sensitive substrates.
Cesium carbonate (Cs₂CO₃)~20Another common choice, particularly when milder conditions are required.

Question 4: What solvents are recommended, and should I be concerned about water content?

Aprotic, non-polar, or weakly polar solvents are typically used for Buchwald-Hartwig aminations. Toluene, dioxane, and THF are common choices. It is crucial to use anhydrous solvents, as water can hydrolyze the active catalyst and the phosphine ligands, leading to reduced catalytic activity.

Experimental Protocols

General Procedure for Buchwald-Hartwig Amination of this compound:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv), the desired amine (1.2 equiv), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %), and the phosphine ligand (e.g., RuPhos, 4 mol %).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add the anhydrous solvent (e.g., toluene, 0.1 M) via syringe, followed by the base (e.g., NaOtBu, 1.4 equiv).

  • Reaction: Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).

  • Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Pd(II)_Complex (L₂)Pd(Ar)X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange R₂NH Amine_Complex [(L₂)Pd(Ar)(NHR₂)]⁺X⁻ Ligand_Exchange->Amine_Complex Deprotonation Deprotonation Amine_Complex->Deprotonation Base Amido_Complex (L₂)Pd(Ar)(NR₂) Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Technical Support Center: Purification of Products from 4-Iodo-2-(trifluoromethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in reactions with 4-Iodo-2-(trifluoromethyl)benzonitrile. The following information is designed to address specific issues that may be encountered during the purification of reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block primarily used in palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-nitrogen bonds. The most common reactions include:

  • Suzuki-Miyaura Coupling: To form a C-C bond with boronic acids or esters.

  • Sonogashira Coupling: For the formation of a C-C bond with terminal alkynes.[1]

  • Buchwald-Hartwig Amination: For the synthesis of N-aryl products by forming a C-N bond with primary or secondary amines.[2][3]

Q2: What are the typical impurities I might encounter in my crude product?

A2: Common impurities include unreacted starting materials, homocoupled byproducts (e.g., from the boronic acid in a Suzuki reaction), dehalogenated starting material (where the iodine is replaced by hydrogen), and residual palladium catalyst.[4][5] The presence of oxygen can often lead to an increase in homocoupling byproducts.[6][7]

Q3: How can I visualize my trifluoromethylated benzonitrile product and impurities on a TLC plate?

A3: Products and starting materials containing the benzonitrile and other aromatic moieties are typically UV active and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[8][9][10] For compounds that are not UV-active or for better visualization, various staining agents can be used. A p-anisaldehyde stain is a good general-purpose stain that is sensitive to many functional groups.[8] For acidic compounds, a bromocresol green stain can be effective, showing yellow spots on a blue background.[9]

Q4: How can I effectively remove residual palladium catalyst from my product?

A4: Residual palladium can often be removed by filtering the crude reaction mixture through a pad of Celite®. For more stubborn cases, treatment with activated carbon or the use of commercially available palladium scavengers can be effective.[1] It is important to optimize the amount of scavenger used to avoid product loss.[1]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of products from reactions involving this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low recovery after column chromatography The product may be highly polar and strongly retained on the silica gel. The chosen solvent system may be inappropriate.Use a more polar eluent or a gradient elution. Consider switching to a different stationary phase, such as alumina or reverse-phase silica (C18). To find the optimal solvent system, perform a thorough screen using Thin Layer Chromatography (TLC) to achieve a retention factor (Rf) of 0.2-0.4.
Product co-elutes with an impurity The product and impurity have very similar polarities.Optimize the chromatographic conditions by trying different solvent systems or a different stationary phase. High-Performance Liquid Chromatography (HPLC) may provide better resolution. A multi-step purification approach, such as an initial crystallization or liquid-liquid extraction before chromatography, can also be effective.
Product fails to crystallize or oils out The presence of impurities is inhibiting crystal lattice formation. The compound may have a low melting point or exist as an oil at room temperature. The solvent used for recrystallization is not suitable.Further purify the crude material by chromatography to remove impurities. Screen a variety of solvents with different polarities for recrystallization. Techniques like slow evaporation, cooling, or vapor diffusion can be employed. If the product is an oil, attempting to form a salt or co-crystal might induce crystallization.
Significant amount of homocoupling byproduct observed The presence of oxygen in the reaction mixture. Use of a Pd(II) precatalyst which can promote homocoupling during its reduction to Pd(0).Ensure the reaction setup is thoroughly degassed with an inert gas (e.g., Argon or Nitrogen). Consider using a Pd(0) catalyst source directly. For purification, meticulous column chromatography or recrystallization is required.
Presence of dehalogenated starting material The base used may act as a hydride source (e.g., alkoxides). Protic solvents like alcohols can sometimes contribute to dehalogenation.Switch to a weaker, non-hydridic base such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Use an aprotic solvent.

Quantitative Data on Purification Strategies

The following tables provide representative data on the purification of a hypothetical product, 4-Aryl-2-(trifluoromethyl)benzonitrile, synthesized via a Suzuki-Miyaura coupling reaction.

Table 1: Comparison of Purification Methods

Purification MethodCrude Purity (by HPLC)Final Purity (by HPLC)Yield (%)
Flash Column Chromatography75%>98%85%
Recrystallization75%>99%70%
Preparative HPLC75%>99.5%65%

Table 2: Flash Chromatography Solvent System Optimization

Eluent System (Hexane:Ethyl Acetate)Product RfImpurity RfSeparationFinal Purity (by HPLC)
9:10.450.50Poor90%
19:10.300.45Good>98%
24:10.200.38Excellent>99%

Experimental Protocols

Protocol 1: General Procedure for Aqueous Work-up
  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate or dichloromethane.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

  • Column Packing: Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the top of the silica gel bed. Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.

  • Elution: Elute the column with an appropriate solvent system, starting with a less polar mixture and gradually increasing the polarity if a gradient elution is required. The choice of eluent should be based on prior TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 3: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the crude product in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature. Common solvent systems include ethanol, or mixtures like hexanes/acetone and hexanes/ethyl acetate.[11]

  • Dissolution: In a larger flask, dissolve the bulk of the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath may also be beneficial.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow General Purification Workflow reaction Crude Reaction Mixture workup Aqueous Work-up reaction->workup concentration Concentration workup->concentration crude_product Crude Product concentration->crude_product chromatography Flash Column Chromatography crude_product->chromatography recrystallization Recrystallization crude_product->recrystallization pure_product Pure Product chromatography->pure_product recrystallization->pure_product analysis Purity Analysis (HPLC, NMR) pure_product->analysis

Caption: General experimental workflow for the purification of products.

troubleshooting_logic Troubleshooting Logic for Low Purity start Low Purity After Initial Purification check_impurities Identify Impurities (TLC, NMR, MS) start->check_impurities homocoupling Homocoupling Byproduct? check_impurities->homocoupling dehalogenation Dehalogenated SM? check_impurities->dehalogenation catalyst Residual Catalyst? check_impurities->catalyst optimize_reaction Optimize Reaction: - Degas thoroughly - Use Pd(0) catalyst homocoupling->optimize_reaction Yes re_purify Re-purify: - Optimize chromatography - Attempt recrystallization homocoupling->re_purify No optimize_base Optimize Reaction: - Use weaker, non-hydridic base - Use aprotic solvent dehalogenation->optimize_base Yes dehalogenation->re_purify No scavenge_pd Purification: - Filter through Celite - Use Pd scavenger catalyst->scavenge_pd Yes catalyst->re_purify No optimize_reaction->re_purify optimize_base->re_purify scavenge_pd->re_purify

Caption: Troubleshooting logic for addressing low product purity.

References

Technical Support Center: Cross-Coupling Reactions with Benzonitriles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting advice and answers to frequently asked questions (FAQs) regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving benzonitriles and related nitrile-containing substrates.

Troubleshooting Guide

This guide addresses specific, common issues encountered during experiments in a question-and-answer format, offering potential causes and solutions.

Problem 1: My Suzuki-Miyaura reaction with a benzonitrile-containing aryl halide has stalled or resulted in a low yield.

Potential Causes & Solutions:

  • Catalyst Poisoning by the Nitrile Group: The lone pair of electrons on the nitrogen atom of the benzonitrile can coordinate strongly to the palladium center, forming a stable off-cycle complex that deactivates the catalyst. This is often the primary cause of low reactivity.

    • Solution 1: Switch to a More Robust Ligand. Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can sterically shield the palladium center. This promotes the desired catalytic cycle over deactivation by the nitrile group.

    • Solution 2: Increase Catalyst Loading. While not ideal for atom economy, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for gradual catalyst deactivation throughout the reaction.[1]

    • Solution 3: Optimize Reaction Temperature. Lowering the temperature may disfavor the formation of the stable nitrile-palladium complex. Conversely, for some sterically hindered substrates, a higher temperature might be necessary to drive the reaction forward, but this can also accelerate catalyst decomposition.[1] Careful temperature screening is recommended.

  • Palladium Black Formation: The appearance of a black precipitate is a clear sign of catalyst agglomeration into inactive palladium nanoparticles.[2]

    • Solution: Ensure Rigorous Degassing. Oxygen can oxidize the active Pd(0) catalyst, leading to agglomeration.[2] Ensure all solvents and reagents are thoroughly degassed by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to use.[1] The use of robust ligands also helps stabilize the active catalyst and prevent precipitation.[2]

  • Incorrect Base Selection: The choice and strength of the base are critical and can significantly impact the reaction outcome.[1]

    • Solution: Screen Different Bases. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are commonly used.[1] If one is not effective, screen others. Ensure the base is finely powdered and dry for optimal performance.

  • Side Reactions: Unwanted reaction pathways can consume starting materials and reduce your yield.

    • Dehalogenation: The aryl halide is converted back to the arene. This can be promoted by certain bases or impurities. Consider using a milder base and ensure high-purity reagents.[2]

    • Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen.[3] Rigorous degassing is the primary solution.

Problem 2: My Buchwald-Hartwig amination of a benzonitrile-containing aryl halide is inefficient.

Potential Causes & Solutions:

  • Strong Catalyst Inhibition: The amine coupling partner and the nitrile group on the substrate can compete to coordinate with the palladium catalyst. This dual-coordination challenge can severely inhibit the reaction.

    • Solution 1: Employ Specialized Ligands. Sterically hindered, electron-rich biaryl phosphine ligands (e.g., XPhos, BrettPhos) are essential.[4] These ligands are designed to facilitate the crucial reductive elimination step and are more resistant to inhibition.[5]

    • Solution 2: Optimize the Base. Strong, non-coordinating bases are typically required for Buchwald-Hartwig aminations. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.[6] However, some benzonitriles may be sensitive to very strong bases; in such cases, K₃PO₄ or Cs₂CO₃ could be screened.

  • Inefficient Pre-catalyst Activation: If using a Pd(II) source like Pd(OAc)₂ or bis(benzonitrile)palladium(II) chloride ([PdCl₂(PhCN)₂]), its reduction to the active Pd(0) species may be incomplete or slow.[6]

    • Solution: Use a Pd(0) Source or a Pre-formed Catalyst. Using a Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst (e.g., XPhos Pd G3) can provide a more reliable initiation of the catalytic cycle. These pre-catalysts are designed for rapid and efficient generation of the active monoligated Pd(0) species.

  • Substrate or Reagent Impurities: Impurities in the starting materials, particularly the amine, can act as catalyst poisons.

    • Solution: Purify Starting Materials. Ensure your benzonitrile substrate and amine coupling partner are pure. Purification by recrystallization, distillation, or column chromatography can remove harmful impurities.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of catalyst poisoning by benzonitriles?

A1: The primary mechanism is the coordination of the nitrogen atom's lone pair of electrons in the nitrile group (a Lewis base) to the electron-deficient palladium(0) or palladium(II) center (a Lewis acid). This forms a stable palladium-nitrile complex. If this complex is too stable, it does not readily re-enter the desired cross-coupling catalytic cycle, effectively sequestering the active catalyst. This process is an "off-cycle" pathway that competes with the productive catalytic cycle.[7][8]

Q2: Are all palladium catalysts susceptible to poisoning by nitriles?

A2: While many standard palladium catalysts can be inhibited, the degree of susceptibility varies greatly depending on the supporting ligand. Catalyst systems with bulky, electron-rich ligands are generally more resistant. These ligands stabilize the palladium center, accelerate the key steps of the catalytic cycle (oxidative addition and reductive elimination), and sterically hinder the binding of the nitrile group.[1][9]

Q3: Can additives be used to mitigate nitrile poisoning?

A3: Yes, in some specific cases. For example, in certain Pd-catalyzed C-H activation reactions, silver salts (e.g., AgOPiv) have been shown to act as co-catalysts. It is proposed that the silver ion coordinates preferentially with the nitrile group, preventing it from binding to and poisoning the palladium catalyst.[7] This strategy may not be universally applicable to all cross-coupling reactions but highlights a potential avenue for overcoming inhibition.

Q4: Besides catalyst poisoning, what other roles can the nitrile group play?

A4: The nitrile group is not always detrimental. In some contexts, it is intentionally used as a directing group to control the regioselectivity of C-H activation reactions.[7] Furthermore, benzonitrile itself is used as a labile ligand in the common precatalyst bis(benzonitrile)palladium(II) chloride, [PdCl₂(PhCN)₂], where it is readily displaced by more strongly coordinating phosphine ligands to initiate catalysis.

Data Presentation

Table 1: Recommended Ligand Classes for Cross-Coupling with Benzonitrile Substrates

Ligand ClassExamplesRecommended ForKey Advantages
Biaryl Monophosphines XPhos, SPhos, RuPhos, BrettPhosSuzuki-Miyaura, Buchwald-HartwigHigh activity, promotes fast reductive elimination, sterically bulky to prevent nitrile coordination.[1][4]
N-Heterocyclic Carbenes (NHCs) IPr, IMesSuzuki-MiyauraStrong σ-donors, form very stable bonds to palladium, increasing catalyst longevity.[1]
Dialkylbiaryl Phosphines cataCXium® ASuzuki-MiyauraProvide high stability and activity for challenging couplings.[1]

Table 2: Common Bases for Different Cross-Coupling Reactions

Reaction TypeCommon BasesComments
Suzuki-Miyaura K₃PO₄, Cs₂CO₃, K₂CO₃Choice is often substrate-dependent. K₃PO₄ is a good starting point.[1]
Buchwald-Hartwig Amination NaOt-Bu, KOt-Bu, LiHMDSStrong, non-nucleophilic bases are typically required to deprotonate the amine.

Mandatory Visualizations

Logical Relationships and Workflows

Catalyst_Poisoning_Mechanism cluster_cycle Desired Catalytic Cycle Pd0 Active Pd(0) Catalyst OA Oxidative Addition (with Aryl Halide) Pd0->OA Ar-X Poisoned_Complex Inactive Pd-Nitrile Complex (Catalyst Poisoning) Pd0->Poisoned_Complex + Benzonitrile Substrate RE Reductive Elimination (forms Product) OA->RE + Nucleophile RE->Pd0 Product Cross-Coupled Product RE->Product

Caption: Competition between the desired catalytic cycle and the catalyst poisoning pathway.

Troubleshooting_Workflow Start Low / No Yield in Benzonitrile Cross-Coupling Q1 Is your ligand a bulky, electron-rich phosphine (e.g., Buchwald-type)? Start->Q1 Action1 Action: Switch to a robust ligand (e.g., XPhos, SPhos, or NHC). Q1->Action1 No Q2 Have you rigorously degassed all solvents and reagents? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Action: Re-run with freshly degassed materials (sparge with Ar/N₂). Q2->Action2 No Q3 Is the base appropriate for the reaction type? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Action: Screen alternative bases (e.g., K₃PO₄, Cs₂CO₃ for Suzuki; NaOt-Bu for Buchwald-Hartwig). Q3->Action3 No Q4 Have you tried increasing the catalyst loading? Q3->Q4 Yes A3_Yes Yes A3_No No Action3->Q4 Action4 Action: Increase catalyst loading to 3-5 mol%. Q4->Action4 No End Re-evaluate substrate reactivity and consider alternative synthetic routes. Q4->End Yes A4_No No Action4->End

Caption: A troubleshooting flowchart for low-yield cross-coupling reactions with benzonitriles.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Benzonitrile Substrate

This is a representative protocol and should be optimized for specific substrates.

  • Reagent Preparation: In a glovebox or under a positive pressure of inert gas, add the benzonitrile-containing aryl halide (1.0 mmol), the boronic acid or ester partner (1.2-1.5 mmol), and finely powdered K₃PO₄ (2.0 mmol) to a flame-dried Schlenk flask or reaction vial equipped with a stir bar.

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%) and the corresponding ligand if not using a pre-catalyst (e.g., XPhos, 0.04 mmol, 4 mol%) and Pd₂(dba)₃ (0.01 mmol, 1 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane or toluene, ~0.2 M concentration). The solvent must be thoroughly sparged with an inert gas for at least 30 minutes prior to use.[1]

  • Reaction: Seal the vessel and place it in a preheated oil bath at the desired temperature (e.g., 80-110 °C). Stir the reaction for the specified time (typically 12–24 hours), monitoring by TLC or LC-MS if desired.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination with a Benzonitrile Substrate

This is a representative protocol and requires careful handling of air-sensitive reagents.

  • Reagent Preparation: In a glovebox, add the benzonitrile-containing aryl halide (1.0 mmol) and the palladium pre-catalyst (e.g., BrettPhos Pd G3, 0.02 mmol, 2 mol%) to a flame-dried reaction vial with a stir bar.

  • Amine and Base Addition: Add the amine (1.2 mmol). In a separate vial, weigh the strong base (e.g., NaOt-Bu, 1.4 mmol) and add it to the reaction vial.

  • Solvent Addition: Add the rigorously degassed solvent (e.g., toluene or THF, ~0.2 M concentration) to the vial.

  • Reaction: Seal the vial tightly and remove it from the glovebox. Place it in a preheated oil bath or heating block (e.g., 90-110 °C). Stir vigorously for the specified time (typically 12-24 hours).

  • Workup: After cooling to room temperature, carefully quench the reaction by adding saturated aqueous NH₄Cl. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Sonogashira Reactions of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for managing homocoupling in Sonogashira reactions involving 4-Iodo-2-(trifluoromethyl)benzonitrile. This resource is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the Sonogashira coupling of this compound, with a focus on minimizing the formation of the undesired homocoupled diyne byproduct.

Q1: What is homocoupling in the context of Sonogashira reactions, and why is it a concern with my substrate?

A1: Homocoupling, also known as Glaser or Hay coupling, is a common side reaction where two terminal alkyne molecules react to form a symmetrical 1,3-diyne.[1][2] This is undesirable as it consumes your alkyne, reduces the yield of the desired cross-coupled product, and complicates purification.[2] While the electron-withdrawing trifluoromethyl group on your this compound substrate generally makes the aryl iodide more reactive and can favor the desired reaction, homocoupling can still be a significant issue.[3]

Q2: What are the primary causes of alkyne homocoupling?

A2: The two main culprits are the presence of oxygen and the use of a copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the Glaser coupling pathway.[1][2] The copper co-catalyst, while accelerating the desired Sonogashira reaction, also unfortunately catalyzes this unwanted side reaction.[1]

Q3: My main problem is a high yield of the homocoupled byproduct. What are the most effective initial steps to troubleshoot this?

A3: The most effective strategies to minimize homocoupling are:

  • Ensure a strictly inert atmosphere: Since oxygen is a key promoter of homocoupling, rigorously deoxygenating your solvents and reaction mixture is critical.[2] This can be achieved by several freeze-pump-thaw cycles or by bubbling a stream of inert gas (argon or nitrogen) through the solvent before use. Maintain a positive pressure of inert gas throughout the reaction.[1]

  • Consider copper-free conditions: The most direct way to prevent copper-catalyzed homocoupling is to eliminate copper from the reaction.[1][4][5] Numerous copper-free Sonogashira protocols have been developed and can be highly effective.[1][5][6]

Q4: I want to stick with a copper-catalyzed system for now. How can I optimize it to reduce homocoupling?

A4: If you continue with a copper co-catalyst, consider the following optimizations:

  • Slow addition of the alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump can keep its concentration low, which disfavors the bimolecular homocoupling reaction.[1][7]

  • Choice of base and solvent: The base and solvent system is crucial. For electron-deficient aryl halides like yours, a milder base may be sufficient and could reduce side reactions. While tertiary amines like triethylamine are common, secondary amines such as diethylamine or diisopropylamine can sometimes be more effective.[2][8] The solvent can also influence the reaction outcome, with common choices including THF, dioxane, and DMF.[8][9]

  • Ligand selection: The choice of phosphine ligand on the palladium catalyst can influence the relative rates of cross-coupling versus homocoupling. Bulky and electron-rich phosphine ligands can sometimes favor the desired pathway.[1][10]

Q5: Are there specific recommendations for palladium catalysts and ligands for a substrate like this compound?

A5: For electron-deficient aryl iodides, standard palladium catalysts like Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are often effective.[10] However, using bulky, electron-rich phosphine ligands such as SPhos or XPhos in combination with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ can often lead to improved results and may be beneficial in copper-free protocols.[1] N-heterocyclic carbene (NHC) palladium complexes are also highly active catalysts for Sonogashira couplings.[10]

Q6: Can the reaction temperature be optimized to manage homocoupling?

A6: Yes. While higher temperatures can increase the rate of the desired reaction, they can also promote side reactions. For a reactive substrate like an aryl iodide, the reaction can often be carried out at room temperature.[4][11] If you are not seeing product formation, a modest increase in temperature may be necessary, but it should be done cautiously while monitoring for an increase in the homocoupling byproduct.

Quantitative Data Summary

The following tables summarize the impact of various reaction parameters on the yield of the desired cross-coupled product and the formation of the homocoupled byproduct.

Table 1: Effect of Copper Co-catalyst on Product Distribution

Catalyst SystemCopper(I) Iodide (mol%)Cross-Coupled Product Yield (%)Homocoupling Byproduct Yield (%)
PdCl₂(PPh₃)₂27520
PdCl₂(PPh₃)₂090<5
Pd(OAc)₂ / SPhos095<2

Note: These are representative yields and will vary depending on the specific alkyne, solvent, and base used.

Table 2: Influence of Solvent and Base on a Copper-Free Sonogashira Reaction

SolventBaseCross-Coupled Product Yield (%)Homocoupling Byproduct Yield (%)
THFTriethylamine8510
DioxaneK₃PO₄92<5
DMFDiisopropylamine888
TolueneTriethylamine8212

Note: Catalyst system: Pd(OAc)₂ with a phosphine ligand. Reactions were run under an inert atmosphere.

Experimental Protocols

Protocol 1: Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize homocoupling by avoiding the use of a copper co-catalyst.

Reagent Preparation:

  • Ensure all solvents (e.g., dioxane, toluene) are anhydrous and have been thoroughly degassed by bubbling with argon for at least 30 minutes or by using the freeze-pump-thaw method.

  • The aryl halide, terminal alkyne, palladium catalyst, ligand, and base should be of high purity.

Reaction Setup:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).

  • Add the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Add the anhydrous, degassed solvent (e.g., dioxane, 5 mL).

  • Stir the mixture at room temperature for 10 minutes.

  • Add the terminal alkyne (1.1 mmol, 1.1 equiv) via syringe.

Reaction Execution:

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or GC/MS.

Work-up and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Copper-Catalyzed Sonogashira Coupling with Slow Alkyne Addition

This protocol utilizes a copper co-catalyst but incorporates measures to suppress homocoupling.

Reagent Preparation:

  • All solvents and liquid reagents should be thoroughly degassed with an inert gas (argon or nitrogen).

  • All solid reagents should be dried in a vacuum oven.

Reaction Setup (using Schlenk technique or in a glovebox):

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (0.03 mmol, 3 mol%).

  • Add the degassed solvent (e.g., THF, 5 mL) and the base (e.g., triethylamine, 3.0 mmol, 3.0 equiv).

  • Prepare a solution of the terminal alkyne (1.1 mmol, 1.1 equiv) in a small amount of the degassed solvent.

Reaction Execution:

  • Stir the mixture of the aryl halide, catalysts, and base at room temperature.

  • Add the terminal alkyne solution dropwise over a period of 1-2 hours using a syringe pump.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Heat the reaction as required (e.g., room temperature to 60 °C) and monitor its progress.

Work-up and Purification:

  • Follow the standard work-up and purification procedures as described in Protocol 1.

Visualizations

Sonogashira_vs_Glaser cluster_sonogashira Sonogashira Cross-Coupling (Desired) cluster_glaser Glaser Homocoupling (Undesired) ArI This compound ArPdI Ar-Pd(II)-I ArI->ArPdI Oxidative Addition Pd0 Pd(0)L₂ Pd0->ArPdI ArPdC≡CR Ar-Pd(II)-C≡C-R ArPdI->ArPdC≡CR Transmetalation Alkyne R-C≡C-H CuC≡CR Cu-C≡C-R Alkyne->CuC≡CR + CuI, Base CuC≡CR->ArPdC≡CR ArPdC≡CR->Pd0 Product Ar-C≡C-R ArPdC≡CR->Product Reductive Elimination Alkyne2 R-C≡C-H CuC≡CR2 Cu-C≡C-R Alkyne2->CuC≡CR2 + CuI, Base Diyne R-C≡C-C≡C-R CuC≡CR2->Diyne Oxidative Coupling (O₂)

Caption: Competing pathways: Sonogashira cross-coupling vs. Glaser homocoupling.

Troubleshooting_Homocoupling Start High Homocoupling Observed Inert_Atmosphere Is the reaction under a strictly inert atmosphere? Start->Inert_Atmosphere Degas Rigorously degas solvents and use Schlenk line or glovebox Inert_Atmosphere->Degas No Copper_Free Consider copper-free conditions Inert_Atmosphere->Copper_Free Yes Degas->Start Optimize_Cu Optimize copper-catalyzed reaction Copper_Free->Optimize_Cu If Cu is necessary Success Homocoupling Minimized Copper_Free->Success Slow_Addition Implement slow addition of alkyne Optimize_Cu->Slow_Addition Screen_Base_Solvent Screen different bases and solvents Slow_Addition->Screen_Base_Solvent Screen_Ligand Screen bulky, electron-rich phosphine ligands Screen_Base_Solvent->Screen_Ligand Screen_Ligand->Success

Caption: A flowchart for troubleshooting homocoupling in Sonogashira reactions.

References

Technical Support Center: Overcoming Steric Hindrance in Ortho-Substituted 4-Iodo-2-(trifluoromethyl)benzonitrile Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the sterically hindered substrate, 4-Iodo-2-(trifluoromethyl)benzonitrile. The information is presented in a question-and-answer format to directly address common challenges encountered during cross-coupling and nucleophilic aromatic substitution reactions.

Frequently Asked Questions (FAQs)

Q1: Why are reactions with this compound so challenging?

A1: The primary challenge arises from steric hindrance. The trifluoromethyl group (-CF₃) at the ortho position to the iodine atom physically blocks the approach of the catalyst and the coupling partner to the reaction center. This steric bulk can significantly slow down or completely inhibit key steps in the catalytic cycle, such as oxidative addition in cross-coupling reactions.

Q2: What are the most common types of reactions where steric hindrance is a major issue for this substrate?

A2: Steric hindrance is a significant concern in palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions are essential for forming carbon-carbon and carbon-nitrogen bonds, which are crucial in drug discovery and materials science.[1][2] Nucleophilic aromatic substitution (SNAr) reactions can also be affected by the steric environment around the reaction site.

Q3: What are the general strategies to overcome low reactivity or poor yields?

A3: The key strategies revolve around optimizing the catalytic system and reaction conditions to favor the desired transformation despite the steric challenge. This includes:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands is crucial.

  • Catalyst Choice: Using pre-formed, highly active palladium(0) catalysts or modern pre-catalysts can be more effective than generating the active catalyst in situ.

  • Reaction Conditions: Increasing the reaction temperature, sometimes with the aid of microwave irradiation, and carefully selecting the base and solvent are critical adjustments.[3]

Troubleshooting Guides

Suzuki-Miyaura Coupling

Q4: My Suzuki-Miyaura coupling of this compound with an arylboronic acid is giving a very low yield. What are the likely causes and how can I fix it?

A4: Low yields in this Suzuki-Miyaura coupling are common and can often be attributed to an inefficient catalytic cycle. Here’s a step-by-step troubleshooting guide:

  • Problem: Ineffective Oxidative Addition. This is often the rate-limiting step for sterically hindered substrates.

    • Solution: Switch to a more active catalyst system. Use a bulky, electron-rich phosphine ligand like XPhos or SPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-catalyst such as XPhos-Pd-G2.[4] These ligands promote the formation of a highly reactive, monoligated palladium(0) species that can more readily access the sterically hindered C-I bond.[4]

  • Problem: Slow Transmetalation or Reductive Elimination. The steric bulk can also impede these later steps in the catalytic cycle.

    • Solution: Optimize the base and solvent. A strong base like Cs₂CO₃ or K₃PO₄ is often required. The choice of solvent can also be critical; polar aprotic solvents like dioxane or THF, often with a small amount of water, are commonly used.

  • Problem: Protodeboronation of the Boronic Acid. This side reaction consumes the coupling partner and reduces the yield.

    • Solution: Use an excess of the boronic acid (e.g., 1.5-2.0 equivalents). Ensure anhydrous conditions if using a base that can promote this side reaction. Alternatively, consider using potassium organotrifluoroborates, which can be more resistant to protodeboronation.[4]

  • Problem: Catalyst Decomposition. At the higher temperatures often required for these reactions, the catalyst can decompose, leading to the formation of inactive palladium black.

    • Solution: Ensure the reaction is performed under a strict inert atmosphere (argon or nitrogen). The bulky ligands mentioned above also help to stabilize the palladium catalyst.

G start Low Yield Observed check_catalyst Evaluate Catalyst System (Ligand & Pd Source) start->check_catalyst optimize_conditions Optimize Reaction Conditions (Base, Solvent, Temperature) check_catalyst->optimize_conditions No Improvement solution Improved Yield check_catalyst->solution Switch to Bulky Ligand/ Pre-catalyst successful check_reagents Verify Reagent Quality & Stoichiometry optimize_conditions->check_reagents Still Low Yield optimize_conditions->solution Optimization Successful side_reactions Investigate Side Reactions (e.g., Protodeboronation) check_reagents->side_reactions Reagents OK check_reagents->solution Used Excess Boronic Acid side_reactions->solution Minimized

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Nitrile Group Stability in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the hydrolysis of the nitrile group during cross-coupling reactions.

Troubleshooting Guide: Preventing Nitrile Hydrolysis

Unwanted hydrolysis of the nitrile group to an amide or carboxylic acid is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly under basic conditions and at elevated temperatures. This guide provides a systematic approach to troubleshoot and prevent this issue.

Question: I am observing significant hydrolysis of my nitrile-containing substrate to the corresponding amide or carboxylic acid during a Suzuki-Miyaura coupling. What are the primary causes and how can I mitigate this?

Answer: Nitrile hydrolysis during Suzuki-Miyaura coupling is primarily driven by the presence of strong bases, high temperatures, and aqueous conditions. The following steps can be taken to minimize this side reaction:

1. Choice of Base:

Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can readily promote nitrile hydrolysis. Switching to a milder base is the most effective strategy.

  • Recommendation: Employ weaker inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), or cesium carbonate (Cs₂CO₃). These bases are often sufficient to activate the boronic acid for transmetalation without causing significant nitrile degradation. For particularly sensitive substrates, potassium fluoride (KF) under anhydrous conditions can be an excellent alternative.

2. Reaction Temperature:

Higher temperatures accelerate the rate of both the desired cross-coupling and the undesired hydrolysis.

  • Recommendation: Screen lower reaction temperatures. Many modern catalyst systems are highly active and can facilitate coupling at or near room temperature, especially with more reactive aryl bromides or iodides. A good starting point is to screen temperatures from room temperature up to 60-80 °C.

3. Solvent System:

The presence of water is necessary for hydrolysis. While many Suzuki protocols use aqueous solvent mixtures, minimizing the water content or using anhydrous conditions can be beneficial.

  • Recommendation: If possible, switch to an anhydrous solvent system. Toluene, 1,4-dioxane, or THF can be used with an anhydrous base. If a co-solvent is necessary for solubility, consider using a minimal amount of water.

4. Boronic Acid vs. Boronic Ester:

Boronic acids can sometimes be more prone to side reactions. Boronic esters, such as pinacol esters, are often more stable and can be used under anhydrous conditions.

  • Recommendation: Consider using the corresponding boronic ester of your coupling partner. This allows for the use of strictly anhydrous conditions, which can significantly suppress hydrolysis.

5. Reaction Time:

Prolonged reaction times at elevated temperatures can increase the extent of hydrolysis.

  • Recommendation: Monitor the reaction progress closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly to avoid extended exposure to basic conditions.

Frequently Asked Questions (FAQs)

Q1: Can the choice of palladium catalyst or ligand influence the rate of nitrile hydrolysis?

A1: While the primary factors are base, temperature, and water, the catalyst system can have an indirect effect. Highly active catalysts that promote rapid cross-coupling at lower temperatures can consequently minimize the time the nitrile group is exposed to potentially hydrolyzing conditions. For example, using highly active phosphine ligands like SPhos or XPhos can enable efficient coupling at milder temperatures, thereby preserving the nitrile group.

Q2: I am performing a Heck reaction with a nitrile-containing alkene (e.g., acrylonitrile). Is nitrile hydrolysis a concern?

A2: Hydrolysis can still be a concern in Heck reactions, especially if harsh bases or high temperatures are used. The choice of base is critical. Organic bases like triethylamine (Et₃N) are commonly used and are generally less prone to causing hydrolysis than strong inorganic bases. Optimizing the reaction temperature is also important.

Q3: What about Sonogashira couplings involving terminal alkynes with a nitrile group?

A3: Sonogashira couplings are often performed under milder conditions, frequently using an amine base like triethylamine or diisopropylethylamine in a solvent like THF or DMF. These conditions are generally compatible with the nitrile group. However, if stronger bases or higher temperatures are required for unreactive substrates, hydrolysis could become a competing pathway. Copper-free Sonogashira protocols can sometimes offer milder conditions.

Q4: My substrate contains both a nitrile and an ester group. How can I selectively perform a cross-coupling without hydrolyzing either group?

A4: This requires careful optimization of reaction conditions to achieve chemoselectivity. For Suzuki couplings, using a mild base like K₃PO₄ or K₂CO₃ is often effective at preserving ester groups. Nitrile hydrolysis can be minimized by keeping the temperature as low as possible and using anhydrous conditions. Screening different catalyst/ligand systems to find one that operates efficiently under these milder conditions is key.

Q5: Are there any "nitrile-safe" bases that are broadly applicable?

A5: While no single base is perfect for all situations, potassium phosphate (K₃PO₄) is often a good starting point for base-sensitive substrates, including those with nitrile groups. It provides a good balance of reactivity for the Suzuki coupling while being less harsh than hydroxides or some carbonates.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the impact of different reaction parameters on the yield of cross-coupling reactions involving nitrile-containing substrates.

Table 1: Effect of Different Bases on the Suzuki-Miyaura Coupling of 4-Bromobenzonitrile with Phenylboronic Acid

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield of 4-Cyanobiphenyl (%)Reference
1K₂CO₃ (2.0)Toluene/H₂O1001~95[1]
2K₃PO₄ (2.0)Toluene1001>95[1]
3Cs₂CO₃ (2.0)Dioxane100->95[2]
4Na₂CO₃ (2.0)Toluene/H₂O1001~90[1]
5NaOH (2.0)Toluene/H₂O1001~85[1]
6Et₃N (3.0)Toluene1001<40[1]

Note: Yields are highly dependent on the specific catalyst, ligand, and other reaction conditions. This table is for comparative purposes.

Table 2: Influence of Ligand and Temperature on the Suzuki-Miyaura Coupling of 4-Bromobenzonitrile

EntryCatalyst/LigandBaseSolventTemperature (°C)Yield of 4-Cyanobiphenyl (%)Reference
1Pd(OAc)₂ / PPh₃K₂CO₃Toluene/H₂O100Moderate to GoodGeneral Knowledge
2Pd₂(dba)₃ / SPhosK₃PO₄DioxaneRoom TempGood to Excellent[3]
3Pd(OAc)₂ / XPhosK₃PO₄Toluene80High[3]

Experimental Protocols

Protocol 1: Low-Temperature Suzuki-Miyaura Coupling of 2-Bromobenzonitrile with Phenylboronic Acid

This protocol is designed to minimize nitrile hydrolysis by using a mild base and a highly active catalyst at a moderate temperature.

Materials:

  • 2-Bromobenzonitrile (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • SPhos (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), finely ground and dried

  • Anhydrous 1,4-dioxane (5 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 2-bromobenzonitrile, phenylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous 1,4-dioxane via syringe.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 2-4 hours), cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to afford 2-cyanobiphenyl.

Protocol 2: Sonogashira Coupling of 4-Iodoanisole with 4-Ethynylbenzonitrile

This protocol employs standard Sonogashira conditions which are generally mild and compatible with the nitrile functionality.

Materials:

  • 4-Iodoanisole (1.0 mmol, 1.0 equiv)

  • 4-Ethynylbenzonitrile (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N, 3.0 mmol, 3.0 equiv)

  • Anhydrous THF (10 mL)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add 4-iodoanisole, 4-ethynylbenzonitrile, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add anhydrous THF and triethylamine via syringe.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 1-3 hours), dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.

Visualizations

Troubleshooting_Nitrile_Hydrolysis start Start: Nitrile Hydrolysis Observed q1 Is the base strong (e.g., NaOH, KOH)? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no sol1 Switch to a milder base: K₂CO₃, K₃PO₄, or Cs₂CO₃ a1_yes->sol1 q2 Is the reaction temperature high (>100 °C)? a1_no->q2 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Lower the temperature. Screen from RT to 80 °C. a2_yes->sol2 q3 Is an aqueous solvent system used? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no sol3 Use anhydrous solvents (Toluene, Dioxane). Consider using a boronic ester. a3_yes->sol3 end_not_ok Problem Persists: Consider catalyst/ligand screening for lower temperature activity. a3_no->end_not_ok end_ok Problem Resolved sol3->end_ok

Caption: Troubleshooting workflow for nitrile hydrolysis.

Nitrile_Stability_Factors cluster_pathways Reaction Pathways High_Temp High Temperature Hydrolysis Undesired Hydrolysis (Amide/Carboxylic Acid) High_Temp->Hydrolysis promotes Strong_Base Strong Base (e.g., NaOH, KOH) Strong_Base->Hydrolysis promotes Water Presence of Water Water->Hydrolysis required for Cross_Coupling Desired Cross-Coupling Nitrile_Substrate Nitrile-Containing Substrate Nitrile_Substrate->Cross_Coupling Pd-Catalyzed Cycle Nitrile_Substrate->Hydrolysis Nucleophilic Attack by OH⁻/H₂O

Caption: Factors influencing nitrile group stability.

References

Improving the reaction rate of Suzuki coupling with electron-deficient 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling reaction with the electron-deficient and sterically hindered substrate, 4-iodo-2-(trifluoromethyl)benzonitrile. This resource provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in achieving successful coupling outcomes.

Troubleshooting Guide: Common Issues and Solutions

This guide addresses specific challenges that may arise during the Suzuki coupling of this compound.

Issue 1: Low to No Conversion of Starting Material

  • Question: My Suzuki coupling reaction with this compound is showing little to no product formation. What are the likely causes and how can I resolve this?

  • Answer: Low conversion with this substrate, despite the activating effect of the electron-withdrawing trifluoromethyl and cyano groups, can often be attributed to several factors. The oxidative addition of the aryl iodide to the Pd(0) center is generally facile for such electron-deficient systems.[1][2][3] Therefore, issues likely arise in other stages of the catalytic cycle or from suboptimal reaction conditions.

    Troubleshooting Workflow:

    G start Low Conversion Observed reagent_quality 1. Verify Reagent Purity & Stoichiometry start->reagent_quality conditions 2. Review Reaction Setup & Conditions reagent_quality->conditions catalyst_check Catalyst/Precatalyst Activity (Use fresh or test on a known reaction) conditions->catalyst_check base_check Base Strength & Solubility (Screen stronger bases) conditions->base_check solvent_check Solvent Choice & Degassing (Ensure adequate degassing) conditions->solvent_check boronic_acid_check Boronic Acid/Ester Stability (Check for protodeboronation) conditions->boronic_acid_check optimization 3. Systematic Component Screening catalyst_check->optimization base_check->optimization solvent_check->optimization boronic_acid_check->optimization

    Caption: Troubleshooting workflow for low conversion.

    Possible Causes and Recommended Solutions:

    • Inactive Catalyst: The active catalytic species is Pd(0).[4] If using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ.[4] This reduction can sometimes be inefficient.

      • Solution: Utilize modern palladium precatalysts like Buchwald G3 or G4 palladacycles, which are designed for efficient generation of the active Pd(0) species.[4] Alternatively, running a control reaction with a known reactive substrate, such as bromobenzene and phenylboronic acid, can verify catalyst activity.[4]

    • Inappropriate Ligand Choice: The ortho-trifluoromethyl group introduces steric hindrance, which can impede the reaction.

      • Solution: Employ bulky, electron-rich phosphine ligands that are known to accelerate both oxidative addition and reductive elimination.[5][6] Buchwald ligands such as SPhos and XPhos are excellent starting points.[6][7] For particularly challenging couplings, consider screening a panel of ligands.

    • Insufficiently Strong or Insoluble Base: The base is critical for the transmetalation step.[1]

      • Solution: If using common bases like K₂CO₃ or Na₂CO₃, consider switching to stronger, more soluble bases such as K₃PO₄ or Cs₂CO₃, which are often more effective, especially with sterically hindered substrates.[3][8] The presence of water can be crucial for the efficacy of phosphate and carbonate bases.[3][5]

    • Boronic Acid Instability: Boronic acids can undergo protodeboronation (hydrolysis back to the corresponding arene) or form unreactive cyclic anhydrides (boroxines).[4][6]

      • Solution: Check the purity of the boronic acid by NMR. To enhance stability, consider using more robust boronic esters like pinacol (BPin) or MIDA esters.[4][9]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction is proceeding, but I'm observing significant amounts of homocoupled boronic acid and/or dehalogenated starting material. What's causing this and how can I minimize it?

  • Answer: The formation of these byproducts points to specific competing reaction pathways that can be suppressed with careful optimization.

    Logical Relationship of Side Reactions:

    G main Desired Suzuki Coupling homocoupling Homocoupling of Boronic Acid dehalogenation Dehalogenation of Aryl Iodide oxygen Oxygen Contamination oxygen->homocoupling harsh_conditions Harsh Conditions (High Temp, Strong Base) harsh_conditions->dehalogenation

    Caption: Factors leading to common side reactions.

    Possible Causes and Recommended Solutions:

    • Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst to Pd(II).[4]

      • Solution: Ensure the reaction mixture is rigorously degassed. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period before adding the catalyst.[3] Using a direct Pd(0) source, like Pd₂(dba)₃, can sometimes help.[4]

    • Dehalogenation (Protodeiodination): This occurs when the aryl halide is reduced to the corresponding arene. It can happen after the oxidative addition step if the subsequent steps in the catalytic cycle are slow.

      • Solution: This side reaction can be exacerbated by high temperatures and strong bases.[4] Try lowering the reaction temperature or using a milder base. The choice of ligand can also influence this pathway; screening ligands may be beneficial.

Frequently Asked Questions (FAQs)

  • Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound?

    • A1: A robust starting point would be to use a modern palladium precatalyst with a bulky, electron-rich phosphine ligand. Given the substrate's electron-deficient nature, the oxidative addition should be facile.[3]

ComponentRecommendationRationale
Catalyst XPhos Pd G3 or SPhos Pd G4 (1-3 mol%)Air and moisture stable precatalysts that efficiently generate the active Pd(0) species.[4][7]
Ligand XPhos or SPhos (1.1-1.2 eq. to Pd)Bulky, electron-rich ligands that promote both oxidative addition and reductive elimination, suitable for hindered substrates.[10][11]
Base K₃PO₄ or Cs₂CO₃ (2-3 equivalents)Stronger bases that are effective in promoting transmetalation for challenging couplings.[3]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OAprotic/aqueous mixtures are commonly effective. Water is often necessary for the base to function optimally.[3][5]
Temperature 80–110 °CA good starting range, but may require optimization based on reaction progress.
  • Q2: How do the trifluoromethyl and cyano groups affect the reaction?

    • A2: Both the trifluoromethyl and cyano groups are strongly electron-withdrawing. This makes the ipso-carbon more electrophilic and generally increases the rate of the oxidative addition step, which is often the rate-determining step in the Suzuki coupling.[1] However, the ortho-trifluoromethyl group adds significant steric bulk, which can hinder the approach of the catalyst and slow down other steps in the catalytic cycle.[12]

  • Q3: Is it better to use a boronic acid or a boronic ester (e.g., pinacol ester)?

    • A3: Boronic acids are generally more reactive than boronic esters.[2] However, they are also more prone to decomposition via protodeboronation or formation of boroxines.[2][9] For substrates that are sluggish to react or require high temperatures, a more stable boronic ester (like a pinacol or MIDA ester) can be advantageous as it persists longer under the reaction conditions, potentially leading to higher yields.[4]

  • Q4: My reaction looks black. Does this mean it has failed?

    • A4: Not necessarily. While the formation of palladium black (finely divided, inactive palladium metal) can be a sign of catalyst decomposition, many successful Suzuki reactions with phosphine ligands turn dark brown or black as the active Pd(0) species is formed.[5] The key indicator of failure is the lack of product formation as monitored by TLC, GC-MS, or LC-MS, not the color of the reaction mixture.

Experimental Protocol: General Procedure

This protocol provides a general starting point and may require optimization for specific coupling partners.

Materials:

  • This compound (1.0 equiv)

  • Aryl or vinyl boronic acid/ester (1.2–1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Base (e.g., K₃PO₄, 2.0–3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 10:1)

Experimental Workflow Diagram:

G setup 1. Reaction Setup (Add solids to Schlenk tube) degas 2. Degassing (Evacuate and backfill with Ar/N2) setup->degas add_solvents 3. Add Solvents (Degassed solvent and water) degas->add_solvents heat 4. Heat and Stir (e.g., 80-110 °C) add_solvents->heat monitor 5. Monitor Progress (TLC, LC-MS, or GC-MS) heat->monitor workup 6. Workup (Quench, extract, dry) monitor->workup purify 7. Purification (Column chromatography) workup->purify

Caption: General experimental workflow for Suzuki coupling.

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine this compound, the boronic acid/ester, and the base.

  • Degassing: Seal the tube with a septum, then evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]

  • Catalyst and Solvent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst. Then, add the degassed solvent system via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath or heating block and stir vigorously at the desired temperature.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete (or has ceased to progress), cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[8]

References

Validation & Comparative

Comparative Analysis of 4-Iodo-2-(trifluoromethyl)benzonitrile Reaction Products via 19F NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 19F NMR analysis of key cross-coupling reaction products derived from 4-iodo-2-(trifluoromethyl)benzonitrile. This guide provides a comparative overview of Suzuki, Buchwald-Hartwig, and Sonogashira reaction products, supported by experimental data and detailed protocols.

This compound is a versatile building block in medicinal chemistry and materials science, prized for its trifluoromethyl group which can enhance metabolic stability and binding affinity, and its iodo-group which serves as a reactive handle for various cross-coupling reactions. The 19F nuclear magnetic resonance (NMR) spectroscopy is an exceptionally sensitive technique for characterizing the products of these reactions, owing to the high natural abundance and distinct chemical shift range of the fluorine nucleus. This guide presents a comparative analysis of the 19F NMR data for the products of Suzuki, Buchwald-Hartwig, and Sonogashira couplings with this compound.

Comparison of Reaction Products and 19F NMR Data

The chemical environment of the trifluoromethyl (-CF3) group is highly sensitive to changes in its proximity, making 19F NMR an ideal tool to monitor the transformation of the iodo-substituent. The electron-donating or withdrawing nature of the newly introduced group via cross-coupling directly influences the electron density around the -CF3 group, resulting in a measurable shift in its 19F NMR resonance.

Reaction TypeCoupling PartnerProductExpected 19F NMR Chemical Shift (δ) [ppm]
Starting Material -This compound~ -62.05[1]
Suzuki Coupling Phenylboronic Acid4-Phenyl-2-(trifluoromethyl)benzonitrile~ -62 to -63
Buchwald-Hartwig Amination Aniline4-Anilino-2-(trifluoromethyl)benzonitrile~ -62 to -64
Sonogashira Coupling Phenylacetylene4-(Phenylethynyl)-2-(trifluoromethyl)benzonitrile~ -62.8

Note: The expected chemical shifts are based on data from structurally similar compounds and are referenced to CFCl3. Actual values may vary depending on experimental conditions.

The 19F NMR chemical shift of the starting material, this compound, is observed at approximately -62.05 ppm.[1] Upon substitution at the 4-position, a slight shift in the resonance of the -CF3 group is anticipated. For instance, in a related Suzuki coupling of 1-bromo-4-(trifluoromethyl)benzene, the chemical shift of the -CF3 group changed from -63.0 ppm in the starting material to -62.7 ppm in the biphenyl product, indicating a minor downfield shift. A similar small shift is expected for the products of this compound. The Sonogashira coupling product, 4-((4-(trifluoromethyl)phenyl)ethynyl)benzonitrile, displays a -CF3 signal at -62.8 ppm.

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and subsequent analysis of the target compounds. Below are representative protocols for each cross-coupling reaction.

19F NMR Spectroscopy: General Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl3, Acetone-d6).

  • Internal Standard: Add a small amount of a reference standard, such as trifluorotoluene (δ ≈ -63.72 ppm) or hexafluorobenzene (δ ≈ -164.9 ppm), for accurate chemical shift calibration.

  • Acquisition: Acquire the 19F NMR spectrum on a spectrometer equipped with a fluorine probe. Typical acquisition parameters include a spectral width of -250 to 0 ppm, a pulse angle of 30-45°, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Processing: Process the acquired data with appropriate software, including Fourier transformation, phase correction, and baseline correction.

Signaling Pathways and Experimental Workflows

Visual representations of the reaction pathways and experimental workflows can aid in understanding the overall process.

Reaction_Pathways cluster_start Starting Material cluster_suzuki Suzuki Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start This compound (δ ≈ -62.05 ppm) suzuki_reagents Phenylboronic Acid, Pd Catalyst, Base start->suzuki_reagents buchwald_reagents Aniline, Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents Phenylacetylene, Pd/Cu Catalysts, Base start->sonogashira_reagents suzuki_product 4-Phenyl-2-(trifluoromethyl)benzonitrile (δ ≈ -62 to -63 ppm) suzuki_reagents->suzuki_product buchwald_product 4-Anilino-2-(trifluoromethyl)benzonitrile (δ ≈ -62 to -64 ppm) buchwald_reagents->buchwald_product sonogashira_product 4-(Phenylethynyl)-2-(trifluoromethyl)benzonitrile (δ ≈ -62.8 ppm) sonogashira_reagents->sonogashira_product Experimental_Workflow cluster_synthesis Synthesis cluster_analysis 19F NMR Analysis reaction_setup Reaction Setup (Starting Material + Reagents) cross_coupling Cross-Coupling Reaction (Suzuki / Buchwald-Hartwig / Sonogashira) reaction_setup->cross_coupling workup Reaction Work-up (Extraction, Washing) cross_coupling->workup purification Purification (Column Chromatography) workup->purification sample_prep Sample Preparation (Dissolve in Deuterated Solvent) purification->sample_prep add_standard Add Internal Standard sample_prep->add_standard nmr_acquisition 19F NMR Spectrum Acquisition add_standard->nmr_acquisition data_processing Data Processing and Analysis nmr_acquisition->data_processing

References

A Comparative Guide to the Characterization of Trifluoromethylated Biaryls: GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization of trifluoromethylated biaryls is crucial for ensuring compound identity, purity, and stability. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with alternative analytical techniques—High-Performance Liquid Chromatography (HPLC-MS), Supercritical Fluid Chromatography (SFC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy—for the analysis of this important class of molecules.

The introduction of a trifluoromethyl (-CF3) group into a biaryl scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these compounds highly valuable in pharmaceutical and agrochemical research. Consequently, robust analytical methods are essential for their characterization. This guide presents a comparative overview of the performance of GC-MS and other key analytical techniques, supported by experimental data and detailed methodologies.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing trifluoromethylated biaryls depends on several factors, including the volatility and thermal stability of the analyte, the required sensitivity and selectivity, and the need for structural elucidation versus routine quantification.

Analytical TechniquePrincipleKey Advantages for Trifluoromethylated BiarylsKey Limitations
GC-MS Separation based on volatility and boiling point, followed by mass-based detection.High resolution for isomeric separation, sensitive detection, and detailed structural information from fragmentation patterns.Requires analytes to be volatile and thermally stable. Potential for thermal degradation of labile compounds.
HPLC-MS Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase, with mass-based detection.Broad applicability to a wide range of polarities and molecular weights, suitable for non-volatile and thermally labile compounds.Lower chromatographic resolution for some isomers compared to GC. Mobile phase can influence ionization efficiency.
SFC-MS Separation using a supercritical fluid (typically CO2) as the mobile phase, coupled with mass-based detection.Fast separations, reduced organic solvent consumption ("green" technique), and good for chiral separations.[1]Requires specialized instrumentation. Analyte solubility in supercritical CO2 can be a limiting factor.
NMR Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation and isomeric differentiation. ¹⁹F NMR is particularly powerful for analyzing trifluoromethyl groups.[2][3]Lower sensitivity compared to mass spectrometry-based techniques. Not suitable for trace analysis.

GC-MS Characterization: In-Depth Analysis

GC-MS is a powerful tool for the analysis of trifluoromethylated biaryls due to its high chromatographic efficiency, which allows for the separation of closely related isomers, and the detailed structural information provided by mass spectrometry.

Experimental Protocol: GC-MS Analysis of Trifluoromethylated Biaryls

This protocol provides a general procedure for the GC-MS analysis of trifluoromethylated biaryls. Optimization of parameters may be required for specific analytes.

1. Sample Preparation:

  • Accurately weigh approximately 1 mg of the trifluoromethylated biaryl sample.

  • Dissolve the sample in 1 mL of a high-purity solvent such as ethyl acetate or dichloromethane to prepare a 1 mg/mL stock solution.

  • Perform serial dilutions to prepare working standards at appropriate concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent).

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent).

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm (or equivalent non-polar capillary column).

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless (purge flow to split vent after 1 minute).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp rate: 10°C/min to 280°C.

    • Final hold: Hold at 280°C for 10 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan (m/z 50-500).

3. Data Analysis:

  • Identify the peak corresponding to the trifluoromethylated biaryl based on its retention time.

  • Analyze the mass spectrum of the peak to identify the molecular ion (M+) and characteristic fragment ions.

  • Compare the obtained mass spectrum with a reference library (e.g., NIST) for confirmation.

Quantitative Data: GC-MS of Trifluoromethylated Biphenyl Isomers

The following table summarizes hypothetical retention times and key mass fragments for three isomers of trifluoromethylbiphenyl, illustrating the capability of GC-MS to differentiate positional isomers.

CompoundRetention Time (min)Molecular Ion (m/z)Key Fragment Ions (m/z)
2-(Trifluoromethyl)biphenyl12.5222203 ([M-F]⁺), 152 ([M-CF₃]⁺), 151
3-(Trifluoromethyl)biphenyl12.8222203 ([M-F]⁺), 152 ([M-CF₃]⁺), 151
4-(Trifluoromethyl)biphenyl13.1222203 ([M-F]⁺), 152 ([M-CF₃]⁺), 151

Note: Retention times are illustrative and can vary depending on the specific GC column and conditions.

The mass spectra of trifluoromethylated biaryls are often characterized by the loss of a fluorine atom ([M-19]⁺) and the trifluoromethyl group ([M-69]⁺). The molecular ion peak is typically observed, providing confirmation of the molecular weight.

Alternative Analytical Techniques

While GC-MS is a robust method, alternative techniques offer distinct advantages for certain applications.

HPLC-MS

High-Performance Liquid Chromatography coupled with Mass Spectrometry is highly versatile for the analysis of trifluoromethylated biaryls, especially for compounds that are not amenable to GC due to low volatility or thermal instability.

Key Advantages:

  • Broad Applicability: Suitable for a wide range of compound polarities.

  • Soft Ionization: Techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) minimize fragmentation, often preserving the molecular ion. This is beneficial for confirming molecular weight.

  • Versatility in Separation: A wide variety of stationary and mobile phases can be used to optimize the separation of complex mixtures.

SFC-MS

Supercritical Fluid Chromatography-Mass Spectrometry is an emerging "green" alternative that offers fast and efficient separations.

Key Advantages:

  • Speed: The low viscosity of supercritical CO2 allows for higher flow rates and faster analyses compared to HPLC.[1]

  • Reduced Solvent Consumption: Primarily uses compressed CO2, significantly reducing the use of organic solvents.[1]

  • Orthogonal Selectivity: Can provide different separation selectivity compared to HPLC and GC, which is useful for resolving complex mixtures.

NMR Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides unparalleled detail for structural elucidation.

Key Advantages:

  • Definitive Structure Confirmation: Provides unambiguous information about the carbon-hydrogen framework and the position of substituents.

  • ¹⁹F NMR: The trifluoromethyl group provides a strong and distinct signal in ¹⁹F NMR spectra, making it an excellent probe for confirming the presence and electronic environment of the -CF3 group.[2][3] The chemical shift of the ¹⁹F signal is highly sensitive to the molecular structure.[4]

Visualizing the Workflow and Method Comparison

To better illustrate the experimental process and the relationship between the different analytical techniques, the following diagrams are provided.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis A Weighing B Dissolution A->B C Dilution B->C D Injection C->D Inject Sample E GC Separation D->E F MS Detection E->F G Peak Identification F->G Acquire Data H Mass Spectrum Analysis G->H I Quantification H->I J J I->J Final Report

GC-MS Experimental Workflow

Method_Comparison Compound Trifluoromethylated Biaryl GCMS GC-MS Compound->GCMS HPLCMS HPLC-MS Compound->HPLCMS SFCMS SFC-MS Compound->SFCMS NMR NMR Compound->NMR Volatile Volatile GCMS->Volatile Volatile & Thermally Stable NonVolatile NonVolatile HPLCMS->NonVolatile Non-Volatile & Thermally Labile Chiral Chiral SFCMS->Chiral Chiral & Fast Separation Structure Structure NMR->Structure Definitive Structure

Comparison of Analytical Methods

Conclusion

The characterization of trifluoromethylated biaryls can be effectively achieved using a range of analytical techniques. GC-MS stands out for its high resolution in separating isomers and its ability to provide detailed structural information through mass fragmentation, making it an ideal choice for volatile and thermally stable compounds. For non-volatile or thermally sensitive biaryls, HPLC-MS offers a robust and versatile alternative. SFC-MS presents a fast and environmentally friendly option, particularly advantageous for chiral separations. Finally, NMR spectroscopy, especially ¹⁹F NMR, is indispensable for unambiguous structure elucidation. The selection of the most appropriate technique will ultimately be guided by the specific physicochemical properties of the analyte and the analytical question at hand. A multi-technique approach is often beneficial for comprehensive characterization in research and drug development settings.

References

A Comparative Analysis of Reactivity: 4-Iodo- vs. 4-Bromo-2-(trifluoromethyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic routes. This guide provides an objective comparison of the reactivity of 4-iodo-2-(trifluoromethyl)benzonitrile and 4-bromo-2-(trifluoromethyl)benzonitrile in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The information presented, supported by established chemical principles and representative experimental data, aims to facilitate informed decisions in the design and execution of synthetic strategies.

The enhanced reactivity of aryl iodides over their bromide counterparts is a well-established principle in transition-metal-catalyzed cross-coupling reactions. This difference is primarily attributed to the variance in the carbon-halogen bond dissociation energies. The carbon-iodine (C-I) bond is inherently weaker than the carbon-bromine (C-Br) bond, leading to a lower activation energy for the rate-determining oxidative addition step in the catalytic cycle. Consequently, this compound is generally expected to exhibit higher reactivity, allowing for milder reaction conditions, shorter reaction times, and often higher yields compared to 4-bromo-2-(trifluoromethyl)benzonitrile.

Quantitative Reactivity Comparison

While direct comparative studies under identical conditions for 4-iodo- and 4-bromo-2-(trifluoromethyl)benzonitrile are not extensively available in the literature, the following tables summarize representative data for analogous aryl halides. This data serves as a strong indicator of the expected reactivity trends for the title compounds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds. The data below illustrates the generally higher efficiency of aryl iodides in this transformation.

Aryl HalideBoronic AcidCatalyst SystemConditionsYield (%)Reference
4-IodotoluenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80°C, 2h>95[1]
4-BromotoluenePhenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene, 80°C, 12h85[1]
1-Iodo-4-nitrobenzenePhenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄DMF, 100°C, 1h98[2]
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂, PPh₃, K₃PO₄DMF, 100°C, 4h92[2]
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The higher reactivity of aryl iodides is particularly advantageous in this reaction.[3]

Aryl HalideAlkyneCatalyst SystemConditionsYield (%)Reference
IodobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, rt, 2h95[4][5]
BromobenzenePhenylacetylenePd(PPh₃)₂Cl₂, CuI, Et₃NTHF, 65°C, 16h80[5]
4-IodoanisolePhenylacetyleneCuI, 3-Pphen, K₂CO₃Water, 100°CGood[6]
4-BromoanisolePhenylacetyleneCuI, 3-Pphen, K₂CO₃Water, 100°C9[6]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The choice of halide can significantly impact the reaction efficiency.

Aryl HalideAmineCatalyst SystemConditionsYield (%)Reference
4-IodotolueneAnilinePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C, 8h92[7]
4-BromotolueneAnilinePd₂(dba)₃, XPhos, NaOtBuToluene, 100°C, 24h88[7]
2-IodobenzonitrileBenzamideXantPhos Pd G3, DBUMeCN/PhMe, 140°CGood[8]
2-BromopyridineBenzamideXantPhos Pd G3, DBUMeCN/PhMe, 140°CGood[8]

Experimental Protocols

The following are generalized experimental protocols for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions that can be adapted for the comparative study of 4-iodo- and 4-bromo-2-(trifluoromethyl)benzonitrile.

Suzuki-Miyaura Coupling Protocol

Materials:

  • Aryl halide (4-iodo- or 4-bromo-2-(trifluoromethyl)benzonitrile) (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried round-bottom flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100°C) with stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Sonogashira Coupling Protocol

Materials:

  • Aryl halide (4-iodo- or 4-bromo-2-(trifluoromethyl)benzonitrile) (1.0 mmol)

  • Terminal alkyne (1.2 mmol)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-5 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0-3.0 mmol)

  • Solvent (e.g., anhydrous THF or DMF)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, palladium catalyst, and copper(I) iodide under an inert atmosphere.

  • Add the anhydrous solvent, followed by the base and the terminal alkyne via syringe.

  • Stir the reaction mixture at room temperature or heat as required.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, dilute with an organic solvent and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination Protocol

Materials:

  • Aryl halide (4-iodo- or 4-bromo-2-(trifluoromethyl)benzonitrile) (1.0 mmol)

  • Amine (1.2 mmol)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., NaOtBu or K₃PO₄, 1.4 mmol)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with the aryl halide, palladium precatalyst, ligand, and base.

  • Add the anhydrous solvent and the amine.

  • Seal the tube and heat the reaction mixture with stirring to the desired temperature (e.g., 80-110°C).

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature, dilute with an organic solvent, and filter through celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the generalized workflows for the discussed cross-coupling reactions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Boronic Acid, Catalyst, Base inert Inert Atmosphere (Ar or N2) start->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor quench Quench with Water monitor->quench extract Extract with Organic Solvent quench->extract purify Dry, Concentrate, and Purify extract->purify Sonogashira_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Pd Catalyst, CuI solvent Add Anhydrous Solvent start->solvent reagents Add Base and Terminal Alkyne solvent->reagents react Stir at RT or Heat reagents->react monitor Monitor Progress (TLC, GC-MS) react->monitor filter Dilute and Filter monitor->filter wash Wash with Aq. NH4Cl filter->wash purify Dry, Concentrate, and Purify wash->purify Buchwald_Hartwig_Workflow cluster_prep Reaction Setup (Inert) cluster_reaction Reaction cluster_workup Workup & Purification start Combine Aryl Halide, Pd Precatalyst, Ligand, Base reagents Add Anhydrous Solvent and Amine start->reagents heat Seal and Heat reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor filter Dilute and Filter monitor->filter concentrate Concentrate Filtrate filter->concentrate purify Purify by Chromatography concentrate->purify

References

Validation of a new synthetic route to a 4-Iodo-2-(trifluoromethyl)benzonitrile derivative

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of synthetic routes to 4-iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and advanced materials.[1] The objective is to offer a clear evaluation of different methodologies, supported by experimental data, to inform strategic decisions in synthesis planning and process optimization.

Executive Summary

The synthesis of this compound can be effectively achieved through several key strategies. This guide focuses on three primary and plausible routes:

  • The Sandmeyer Reaction: A classical and reliable method involving the diazotization of an aromatic amine precursor.

  • Palladium-Catalyzed C-H Iodination: A modern approach that allows for the direct functionalization of the benzonitrile core.

  • Halogen Exchange (Finkelstein Reaction): A transformation that replaces a different halogen with iodine.

Each route presents distinct advantages and challenges in terms of starting material availability, reaction conditions, yield, and scalability. The following sections provide a detailed comparison of these routes, including quantitative data, experimental protocols, and workflow visualizations.

Comparison of Synthetic Routes

ParameterSandmeyer ReactionPalladium-Catalyzed C-H IodinationHalogen Exchange (Finkelstein Reaction)
Starting Material 4-Amino-2-(trifluoromethyl)benzonitrile2-(Trifluoromethyl)benzonitrile4-Bromo-2-(trifluoromethyl)benzonitrile
Key Reagents NaNO₂, KI, Acid (e.g., H₂SO₄)Pd(OAc)₂, I₂ or NISNaI, Solvent (e.g., Acetone, DMF)
Reported Yield ~75% (for analogous iodination)[2]Good to Excellent (for ortho-iodination of arylnitriles)Not specified for this substrate
Reaction Time Typically a few hours1.5 - 3 hours (for analogous reactions)[3]Overnight to several days (for haloalkanes)[2]
Purity of Product ≥ 97%High (purification by chromatography)Variable, requires purification
Scalability Well-established for industrial scalePotentially scalable, catalyst cost may be a factorGenerally scalable
Key Advantages Reliable, well-understood, high yieldsDirect functionalization, avoids multi-step precursor synthesisUtilizes a potentially more accessible precursor
Key Disadvantages Requires synthesis of the amino precursorCatalyst cost and optimization may be requiredReaction can be slow and may require harsh conditions for aryl halides[4]

Experimental Protocols

Route 1: Sandmeyer Reaction

This route commences with the synthesis of the requisite precursor, 4-amino-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile:

A common industrial method involves a three-step synthesis starting from m-trifluoromethyl fluorobenzene, proceeding through positioning bromination, cyano replacement, and finally ammonolysis. This process can achieve a total yield of 73-75% with a purity of over 99%.[4][5]

Sandmeyer Reaction Protocol (Generalized for Aromatic Iodination):

  • Diazotization: 4-Amino-2-(trifluoromethyl)benzonitrile is dissolved in an aqueous acidic solution (e.g., sulfuric acid) and cooled to 0-5°C. An aqueous solution of sodium nitrite is then added dropwise, maintaining the low temperature, to form the diazonium salt.[6][7]

  • Iodination: The freshly prepared diazonium salt solution is added to a solution of potassium iodide. The reaction mixture is stirred, often with gentle warming, to facilitate the displacement of the diazonium group with iodine.[2][7]

  • Work-up and Purification: The reaction mixture is worked up by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography to yield this compound.

Route 2: Palladium-Catalyzed C-H Iodination

This method offers a more direct approach, starting from 2-(trifluoromethyl)benzonitrile.

Palladium-Catalyzed ortho-Iodination Protocol (Generalized for Arylnitriles):

  • Reaction Setup: In a reaction vessel, 2-(trifluoromethyl)benzonitrile, a palladium catalyst (e.g., Pd(OAc)₂), an iodine source (e.g., N-iodosuccinimide - NIS or molecular iodine), and a suitable solvent are combined.[3]

  • Reaction Execution: The reaction mixture is heated. The cyano group directs the iodination to the ortho position. The reaction progress is monitored by techniques such as TLC or GC.

  • Work-up and Purification: After completion, the reaction mixture is cooled and filtered to remove the catalyst. The filtrate is then subjected to an aqueous work-up, followed by extraction with an organic solvent. The crude product is purified by column chromatography.

Route 3: Halogen Exchange (Finkelstein Reaction)

This route involves the conversion of a more readily available halogenated precursor, such as 4-bromo-2-(trifluoromethyl)benzonitrile.

Synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile:

This precursor can be synthesized from 4-bromo-2-(trifluoromethyl)benzoic acid via a multi-step process involving conversion to the acid chloride, then to the amide, and finally dehydration to the nitrile.[8]

Aromatic Finkelstein Reaction Protocol (Generalized):

  • Reaction Setup: 4-Bromo-2-(trifluoromethyl)benzonitrile is dissolved in a suitable polar aprotic solvent such as DMF or DMSO. Sodium iodide is added, often in excess, along with a catalyst system. For aromatic halides, a copper(I) iodide catalyst with a diamine ligand is often employed to facilitate the reaction.[4]

  • Reaction Execution: The reaction mixture is heated to drive the equilibrium towards the formation of the iodo-substituted product. The precipitation of the less soluble sodium bromide can also help to drive the reaction to completion.[4]

  • Work-up and Purification: The reaction mixture is cooled and partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization.

Mandatory Visualizations

G Overall Synthetic Strategies for this compound cluster_sandmeyer Route 1: Sandmeyer Reaction cluster_pd_cat Route 2: Pd-Catalyzed C-H Iodination cluster_finkelstein Route 3: Halogen Exchange 4-Amino-2-(trifluoromethyl)benzonitrile 4-Amino-2-(trifluoromethyl)benzonitrile Diazonium Salt Intermediate Diazonium Salt Intermediate 4-Amino-2-(trifluoromethyl)benzonitrile->Diazonium Salt Intermediate NaNO2, H+ This compound This compound Diazonium Salt Intermediate->this compound KI 2-(Trifluoromethyl)benzonitrile 2-(Trifluoromethyl)benzonitrile 2-(Trifluoromethyl)benzonitrile->this compound Pd(OAc)2, I2/NIS 4-Bromo-2-(trifluoromethyl)benzonitrile 4-Bromo-2-(trifluoromethyl)benzonitrile 4-Bromo-2-(trifluoromethyl)benzonitrile->this compound NaI, Catalyst G Experimental Workflow for Sandmeyer Reaction start Start diazotization Diazotization of 4-Amino-2-(trifluoromethyl)benzonitrile (NaNO2, H+, 0-5°C) start->diazotization iodination Iodination with Potassium Iodide (KI solution) diazotization->iodination workup Aqueous Work-up and Extraction iodination->workup purification Column Chromatography workup->purification product This compound purification->product G Experimental Workflow for Pd-Catalyzed C-H Iodination start Start reaction_setup Combine 2-(Trifluoromethyl)benzonitrile, Pd(OAc)2, and Iodine Source start->reaction_setup heating Heat Reaction Mixture reaction_setup->heating workup Filtration and Aqueous Work-up heating->workup purification Column Chromatography workup->purification product This compound purification->product

References

A Comparative Guide to HPLC-MS Analysis for Purity Assessment of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of chemical intermediates is critical to the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient. 4-Iodo-2-(trifluoromethyl)benzonitrile is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its purity can be assessed by several analytical techniques, with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) offering a powerful combination of separation and identification. This guide provides a comparison of HPLC-MS with other analytical techniques for the purity assessment of this compound products, supported by representative experimental data and protocols.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a highly sensitive and specific technique for the analysis of non-volatile and thermally labile compounds. It combines the separation power of HPLC with the detection capabilities of mass spectrometry, allowing for the identification and quantification of the main compound and its impurities.

Experimental Protocol: HPLC-MS

Objective: To determine the purity of this compound and identify potential impurities using HPLC-MS.

Instrumentation:

  • HPLC system equipped with a binary pump, autosampler, column oven, and a diode array detector (DAD).

  • Mass spectrometer (e.g., single quadrupole or time-of-flight) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 30% B to 95% B over 15 minutes, hold at 95% B for 3 minutes, then return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

  • DAD Wavelength: 254 nm.

Mass Spectrometer Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Range: m/z 100-500.

  • Capillary Voltage: 3.5 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 350 °C.

  • Desolvation Gas Flow: 800 L/Hr.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in 10 mL of acetonitrile to a final concentration of 1 mg/mL.

  • Vortex the solution until the sample is completely dissolved.

  • Filter the solution through a 0.22 µm syringe filter prior to injection.

Data Presentation: HPLC-MS
AnalyteRetention Time (min)[M+H]⁺ (m/z)Key Fragments (m/z)Purity (%)
This compound10.5297.9278.9, 170.9>98
Potential Impurity 1 (e.g., Isomer)9.8297.9278.9, 170.9<0.5
Potential Impurity 2 (e.g., Starting Material)6.2VariesVaries<0.5

Note: The data presented in this table is representative and may vary depending on the specific instrumentation and experimental conditions.

Experimental Workflow: HPLC-MS

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate C18 Separation inject->separate detect_uv UV Detection separate->detect_uv detect_ms MS Detection separate->detect_ms integrate Integrate Peaks detect_ms->integrate identify Identify by m/z integrate->identify quantify Quantify Purity identify->quantify

HPLC-MS experimental workflow for purity analysis.

Alternative Analytical Techniques

While HPLC-MS is a robust method, other techniques can also be employed for the purity assessment of this compound. The choice of technique often depends on the available instrumentation, the nature of potential impurities, and the desired level of structural information.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][4] Given that this compound has a relatively low melting point (50-55 °C), it is amenable to GC-MS analysis.

Advantages over HPLC-MS:

  • Higher chromatographic resolution for volatile compounds.

  • Provides detailed structural information through electron ionization (EI) fragmentation patterns, which are highly reproducible and can be compared against extensive spectral libraries.[5]

Disadvantages:

  • Not suitable for non-volatile or thermally labile impurities.

  • Derivatization may be required for certain impurities, adding complexity to sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary method for structural elucidation and can be used for quantitative analysis (qNMR) to determine purity without the need for a reference standard of the impurity.[6][7]

Advantages over HPLC-MS:

  • Provides unambiguous structural information of the main compound and impurities.

  • Can be used for absolute quantification (qNMR) with a certified internal standard.

  • Non-destructive technique, allowing for sample recovery.[6]

Disadvantages:

  • Lower sensitivity compared to HPLC-MS, making it less suitable for detecting trace impurities.

  • Complex mixtures can lead to overlapping signals, complicating spectral interpretation.[6]

Comparison of Analytical Techniques

FeatureHPLC-MSGC-MSNMR Spectroscopy
Analyte Suitability Non-volatile, thermally labile compoundsVolatile, thermally stable compoundsSoluble compounds
Sensitivity High (ng to pg level)Very high for volatile compounds (pg to fg level)Lower (µg to mg level)
Quantification Relative quantification (area %)Relative quantification (area %)Absolute quantification (qNMR)
Structural Info Molecular weight and fragmentation (ESI)Detailed fragmentation (EI), library searchableUnambiguous structure, stereochemistry
Primary Use Purity testing, impurity profiling, quantificationPurity of volatile compounds, unknown identificationStructure elucidation, absolute quantification

Logical Relationship of Technique Selection

Technique_Selection cluster_screening Initial Screening & General Purity cluster_identification Impurity Identification cluster_quantification Absolute Quantification & Structural Confirmation start Purity Assessment of This compound hplc_uv HPLC-UV start->hplc_uv gc_fid GC-FID start->gc_fid hplc_ms HPLC-MS hplc_uv->hplc_ms gc_ms GC-MS gc_fid->gc_ms qnmr qNMR hplc_ms->qnmr gc_ms->qnmr

Decision workflow for selecting an analytical technique.

Conclusion

For the routine purity assessment of this compound, HPLC-MS provides an excellent balance of sensitivity, specificity, and applicability to a wide range of potential impurities. While GC-MS is a suitable alternative, particularly for identifying volatile impurities, and NMR offers unparalleled structural information and absolute quantification, HPLC-MS remains a versatile and powerful tool for quality control in a drug development setting. The choice of analytical technique should be guided by the specific requirements of the analysis, including the expected impurities and the desired level of data granularity.

References

A Comparative Guide to Structural Confirmation: X-ray Crystallography and Spectroscopic Analysis of 4-Iodo-2-(trifluoromethyl)benzonitrile Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography and other key analytical techniques for the structural confirmation of 4-iodo-2-(trifluoromethyl)benzonitrile and its derivatives. While a crystal structure for the titular compound is not publicly available, this guide leverages data from closely related analogues to illustrate the strengths and limitations of each method.

X-ray crystallography stands as the definitive method for elucidating the solid-state structure of crystalline compounds, providing precise information about bond lengths, bond angles, and intermolecular interactions. However, its application is contingent on the ability to grow high-quality single crystals. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), offer complementary data on the molecular structure in solution and the gas phase, respectively, and are not reliant on crystallinity.

Unveiling the Solid State: The Power of X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides an unparalleled level of detail about the atomic arrangement in a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise coordinates of each atom. This allows for the unambiguous determination of stereochemistry, conformation, and intermolecular interactions, which are crucial for understanding the physical and biological properties of a molecule.

To illustrate the detailed structural insights gained from X-ray crystallography, the following table summarizes the crystallographic data for the ortho-, meta-, and para-isomers of iodobenzonitrile. These analogues demonstrate how the position of the iodo and cyano substituents influences the crystal packing and molecular geometry.

Parametero-Iodobenzonitrilem-Iodobenzonitrile[1]p-Iodobenzonitrile
Crystal System MonoclinicMonoclinic[1]Monoclinic
Space Group P2₁/cP2₁/n[1]P2₁/c
a (Å) 13.159(3)7.939(2)9.771(2)
b (Å) 4.103(1)13.275(3)4.045(1)
c (Å) 14.783(3)8.019(2)19.112(4)
β (°) 114.71(2)107.13(2)101.48(2)
Volume (ų) 725.3(3)807.5(3)740.1(3)
C-I Bond Length (Å) 2.085(4)2.067(7)[1]2.091(3)
C-C≡N Bond Length (Å) 1.435(7)1.43(1)[1]1.438(5)
C≡N Bond Length (Å) 1.141(6)1.101(9)[1]1.142(5)
Experimental Protocol: Single-Crystal X-ray Diffraction

A suitable single crystal of the compound is mounted on a goniometer. The crystal is then placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and protect it from X-ray damage. A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded on a detector as the crystal is rotated. The collected data is then processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.

experimental_workflow_xrd cluster_sample_prep Crystal Growth & Selection cluster_data_collection Data Collection cluster_data_processing Structure Solution & Refinement start Synthesized Compound crystallization Crystallization start->crystallization selection Crystal Selection crystallization->selection mounting Mount Crystal selection->mounting xray X-ray Diffraction mounting->xray integration Data Integration xray->integration solution Structure Solution integration->solution refinement Structure Refinement solution->refinement validation Validation refinement->validation end end validation->end Final Structure

Experimental workflow for single-crystal X-ray diffraction.

Complementary Insights from Spectroscopic Techniques

While X-ray crystallography provides a static picture of the molecule in the solid state, spectroscopic techniques offer dynamic information about the molecule's structure and connectivity in solution and the gas phase.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H, ¹³C, and ¹⁹F NMR spectra, the carbon-hydrogen framework and the electronic environment of the fluorine atoms can be elucidated.

The following table presents typical NMR data for a related compound, 4-(trifluoromethyl)benzonitrile, which can be used as a reference for interpreting the spectra of its iodo-substituted derivatives.[2]

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H7.82d8.8H2, H6
7.77d8.8H3, H5
¹³C134.5q33C4-CF₃
132.6s-C1-CN
126.1q3.7C3, C5
123.0q271CF₃
117.4s-C2, C6
116.0q1.8CN
¹⁹F-61.9s-CF₃
Experimental Protocol: NMR Spectroscopy

A small amount of the purified compound (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The solution is transferred to an NMR tube, and the spectrum is acquired on an NMR spectrometer. For ¹⁹F NMR, a fluorine-observe probe is used. The data is then processed, which includes Fourier transformation, phase correction, and baseline correction, to obtain the final spectrum.

experimental_workflow_nmr cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing start Purified Compound dissolution Dissolve in Deuterated Solvent start->dissolution transfer Transfer to NMR Tube dissolution->transfer shimming Shimming transfer->shimming acquisition Pulse Sequence Acquisition shimming->acquisition ft Fourier Transform acquisition->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration end end integration->end Interpreted Spectrum

General workflow for NMR spectroscopic analysis.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. In combination with gas chromatography (GC-MS), it can also be used to separate and identify components of a mixture. The fragmentation pattern observed in the mass spectrum can provide valuable clues about the structure of the molecule. For this compound, key expected fragments would correspond to the loss of iodine, the trifluoromethyl group, and the cyano group.

TechniqueInformation Obtained
High-Resolution Mass Spectrometry (HRMS) Provides the exact mass of the molecular ion, allowing for the determination of the elemental formula.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides a mass spectrum for each component. The fragmentation pattern aids in structural elucidation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A dilute solution of the sample is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact), and the resulting ions are separated based on their mass-to-charge ratio to generate a mass spectrum.

Comparison of Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Sample Phase Crystalline SolidSolutionGas Phase
Information 3D atomic arrangement, bond lengths, bond angles, stereochemistry, intermolecular interactionsConnectivity of atoms, electronic environment, solution-state conformationMolecular weight, elemental formula, fragmentation pattern
Requirement High-quality single crystalsSoluble compoundVolatile and thermally stable compound (for GC-MS)
Strengths Unambiguous structure determinationProvides information on dynamic processes in solutionHigh sensitivity, provides molecular formula
Limitations Crystal growth can be challenging; provides a static pictureDoes not provide precise bond lengths and angles; can have overlapping signalsDoes not provide stereochemical information; fragmentation can be complex

Conclusion

The structural confirmation of this compound derivatives, like any small molecule, is best achieved through a combination of analytical techniques. X-ray crystallography provides the "gold standard" for absolute structural determination in the solid state, offering a level of detail that is unmatched by other methods. However, its reliance on single crystals can be a significant hurdle. NMR spectroscopy and mass spectrometry are indispensable complementary techniques that provide crucial information about the molecule's connectivity, composition, and behavior in solution and the gas phase. An integrated approach, utilizing the strengths of each of these methods, is the most robust strategy for the comprehensive structural characterization of novel compounds in drug discovery and materials science.

References

A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For drug discovery and development, the synthesis of complex biaryl structures is paramount, and the choice of catalyst can significantly impact yield, reaction time, and overall process efficiency. This guide provides a comparative overview of various palladium catalysts for the Suzuki coupling of 4-iodo-2-(trifluoromethyl)benzonitrile, a challenging substrate due to the steric hindrance and strong electron-withdrawing nature of the trifluoromethyl group.

Performance Comparison of Palladium Catalysts

The selection of an optimal palladium catalyst system is critical for achieving high yields in the Suzuki coupling of this compound. Below is a summary of the performance of different classes of palladium catalysts. The data presented is compiled from studies on structurally similar substrates, providing a strong basis for catalyst selection.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(PPh₃)₄ PPh₃K₂CO₃Toluene/H₂O9012-1875-85
Pd(dppf)Cl₂ dppfCs₂CO₃1,4-Dioxane1006-1285-95
SPhos Pd G2 SPhosK₃PO₄Toluene/H₂O802-6>95
XPhos Pd G2 XPhosK₃PO₄1,4-Dioxane/H₂O1001-4>95

Note: The data presented is for illustrative purposes, drawing from studies on structurally similar, sterically demanding, and electron-deficient aryl iodides. Direct comparison under identical conditions is recommended for specific applications.

Experimental Protocols

Reproducibility is key in scientific research. Below are detailed experimental methodologies for representative Suzuki-Miyaura coupling reactions cited in this guide.

Protocol 1: Suzuki Coupling using Pd(PPh₃)₄

This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid using the commonly available tetrakis(triphenylphosphine)palladium(0) catalyst.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 mmol, 5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (toluene and water) via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Suzuki Coupling using a Buchwald Precatalyst (SPhos Pd G2)

This protocol utilizes a second-generation Buchwald precatalyst, which often provides higher yields and shorter reaction times for challenging substrates.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • SPhos Pd G2 (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Toluene (8 mL)

  • Water (2 mL)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound, the arylboronic acid, SPhos Pd G2, and potassium phosphate to a reaction vessel.

  • Add the degassed solvent system (toluene and water).

  • Seal the vessel and heat to 80 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool to room temperature.

  • Work-up the reaction as described in Protocol 1 (steps 7-9).

Visualizing the Suzuki Coupling Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the general catalytic cycle and a typical laboratory workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B C Ar-Pd(II)-X L2 B->C D Transmetalation C->D E Ar-Pd(II)-Ar' L2 D->E K [X-B(OR)2-Base]- D->K F Reductive Elimination E->F F->A Catalyst Regeneration G Ar-Ar' (Product) F->G H Ar-X H->B I Ar'-B(OR)2 I->D J Base J->D

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants (Aryl Iodide, Boronic Acid, Base, Catalyst) B Add to Reaction Vessel A->B C Add Degassed Solvent B->C D Inert Atmosphere (Purge with Ar/N2) C->D E Heat and Stir D->E F Monitor Progress (TLC/LC-MS) E->F G Quench Reaction (Add Water) F->G H Extraction (e.g., Ethyl Acetate) G->H I Dry & Concentrate H->I J Purification (Column Chromatography) I->J

General Experimental Workflow for Suzuki Coupling

A Comparative Guide to Spectroscopic Techniques for Impurity Profiling in 4-Iodo-2-(trifluoromethyl)benzonitrile Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specialty chemicals like 4-Iodo-2-(trifluoromethyl)benzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals, requires rigorous quality control to ensure the final product's safety and efficacy.[1][2] Impurity profiling—the identification, quantification, and characterization of unwanted chemicals—is a critical aspect of this process, mandated by regulatory authorities like the ICH and FDA.[3][4] This guide provides an objective comparison of various spectroscopic techniques for identifying impurities that may arise during the synthesis of this compound, supported by detailed experimental protocols and data.

Synthesis Pathway and Potential Impurities

The synthesis of this compound can proceed through various routes. A common method is the Sandmeyer reaction, starting from 2-amino-5-iodobenzotrifluoride. Understanding the reaction pathway is crucial for predicting potential impurities, which can include unreacted starting materials, intermediates, isomers, and by-products from side reactions.

Potential Impurities Include:

  • Starting Material: 2-Amino-5-iodobenzotrifluoride

  • Isomeric By-products: Positional isomers such as 3-Iodo-2-(trifluoromethyl)benzonitrile or 5-Iodo-2-(trifluoromethyl)benzonitrile.

  • Side-Reaction Products: 4-Hydroxy-2-(trifluoromethyl)benzonitrile (from reaction with water) or compounds where the nitrile group is hydrolyzed to an amide or carboxylic acid.

  • Dehalogenated Impurity: 2-(Trifluoromethyl)benzonitrile.

Below is a diagram illustrating a potential synthesis pathway and the points at which impurities can be introduced.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Start 2-Amino-5-iodobenzotrifluoride Diazotization Diazotization (NaNO2, HCl) Start->Diazotization Diazonium Diazonium Salt Intermediate Diazotization->Diazonium Sandmeyer Sandmeyer Reaction (CuCN) Diazonium->Sandmeyer Impurity3 Side-Reaction Products (e.g., Phenol) Diazonium->Impurity3 Reaction with H2O Product This compound Sandmeyer->Product Impurity2 Isomeric By-products Sandmeyer->Impurity2 Impurity1 Unreacted Starting Material Impurity1->Diazotization Carry-over

Caption: Synthesis pathway and impurity formation.

Comparison of Spectroscopic Techniques

A multi-technique approach is often necessary for comprehensive impurity profiling.[5] The primary methods include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) spectroscopy.

Technique Principle Strengths for This Application Limitations Best For
NMR Spectroscopy Measures the magnetic properties of atomic nuclei.- Provides detailed structural information for unambiguous identification.[6]- ¹⁹F NMR is highly specific and sensitive for fluorinated compounds.[7][8]- qNMR for accurate quantification without a specific reference standard for the impurity.- Lower sensitivity compared to MS.- Complex spectra for mixtures may require separation.- Structure elucidation of unknown impurities.- Isomer identification.- Quantification of known impurities.
Mass Spectrometry Measures the mass-to-charge ratio of ionized molecules.- Extremely high sensitivity for detecting trace impurities.[9]- Provides molecular weight and fragmentation patterns for identification.[10]- Hyphenation with GC/LC (GC-MS, LC-MS) allows for separation and identification of components in a complex mixture.[3]- May not distinguish between isomers without chromatographic separation.- Ionization can be challenging for some compounds.- Detecting and identifying trace-level unknown impurities.- High-throughput screening.- Confirmation of molecular weights.
HPLC-UV Separates compounds based on their interaction with a stationary phase, with UV detection.- Excellent for separating isomers and other closely related compounds.[11][12]- Robust and reliable for quantification of known impurities.[4]- Method development is well-established.- Does not provide definitive structural information for unknown impurities on its own.- Requires reference standards for positive identification.- Routine quality control.- Quantifying known impurities.- Separating complex mixtures prior to MS or NMR analysis.
FTIR Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.- Rapid and non-destructive.- Good for identifying the presence or absence of specific functional groups (e.g., -OH, -NH₂, C=O).[13][14]- Not suitable for identifying specific impurities in a mixture unless they have unique functional groups.- Generally provides less structural detail than NMR or MS.- Low sensitivity for minor components.- Quick screening for functional group impurities.- Verifying the identity of the main product.- Monitoring reaction progress.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results.

Protocol 1: NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Sample Preparation: Dissolve 10-20 mg of the this compound sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a known amount of an internal standard (e.g., trifluoroacetic acid for ¹⁹F NMR) for quantification.[7]

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on sample concentration.

    • Relaxation Delay (d1): 5 seconds for quantitative analysis.

  • ¹⁹F NMR Acquisition:

    • Pulse Program: Standard single pulse.

    • Spectral Width: Set to encompass the expected chemical shift range for Ar-CF₃ groups.

    • Number of Scans: 64-256 for detecting low-level impurities.

    • Decoupling: Proton-decoupled for sharper signals.

  • Data Analysis: Process the spectra using appropriate software. Integrate the signals corresponding to the main compound and any impurities. Use the relative integrals (and the internal standard for qNMR) to determine the purity and impurity levels. Compare chemical shifts to known values or predict them using software to identify structures.

Protocol 2: LC-MS
  • Sample Preparation: Prepare a stock solution of the sample at 1 mg/mL in acetonitrile or methanol. Dilute to a final concentration of 10-20 µg/mL with the initial mobile phase.

  • Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).[9]

  • HPLC Method:

    • Column: A C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point. For isomer separation, a phenyl-based or PFP (pentafluorophenyl) column may provide better selectivity.[11]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • UV Detection: Monitor at 254 nm.

  • Mass Spectrometry Method:

    • Ionization Mode: Electrospray Ionization (ESI), both positive and negative modes.

    • Mass Range: 100-500 m/z.

    • Acquisition: Perform full scan MS to detect all ions. Use data-dependent MS/MS to acquire fragmentation spectra for the most abundant ions to aid in structural elucidation.[15]

  • Data Analysis: Extract ion chromatograms for expected impurity masses. Analyze the fragmentation patterns of unknown peaks to propose structures.

Protocol 3: FTIR Spectroscopy
  • Sample Preparation: For a solid sample, mix a small amount (1-2 mg) with dry potassium bromide (KBr) and press into a pellet. Alternatively, use an Attenuated Total Reflectance (ATR-FTIR) accessory, which requires placing a small amount of the solid sample directly on the crystal.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

    • Background: Collect a background spectrum of the empty sample holder or KBr pellet.

  • Data Analysis: Compare the sample spectrum to a reference spectrum of pure this compound. Look for unexpected peaks, such as a broad peak around 3300-3500 cm⁻¹ (indicating an -OH or -NH₂ group) or a peak around 1700 cm⁻¹ (indicating a C=O group from hydrolysis).[16]

Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison.

Table 1: Expected NMR Chemical Shifts (δ, ppm) in CDCl₃

Compound ¹H NMR (Aromatic Protons) ¹⁹F NMR (CF₃ group)
This compound 7.5 - 8.2 (multiplets)~ -62.0
2-Amino-5-iodobenzotrifluoride 6.5 - 7.5 (multiplets), ~4.0 (broad, NH₂)~ -63.5
2-(Trifluoromethyl)benzonitrile 7.6 - 7.9 (multiplets)~ -62.8
4-Hydroxy-2-(trifluoromethyl)benzonitrile 7.0 - 7.8 (multiplets), ~5.5 (broad, OH)~ -61.5

Table 2: Example HPLC-UV and MS Data

Compound Expected RT (min) [M+H]⁺ or [M-H]⁻ (m/z) Key MS/MS Fragments
This compound 12.5297.9 (M⁺, EI)278 (loss of F), 171 (loss of I)
Isomeric Impurity 12.1297.9 (M⁺, EI)Similar to main product, requires NMR for confirmation
2-Amino-5-iodobenzotrifluoride 9.8273.9254 (loss of F), 147 (loss of I)
2-(Trifluoromethyl)benzonitrile 10.5172.0152 (loss of F)

Workflow and Logic Diagrams

Visualizing the analytical workflow can aid in selecting the appropriate technique.

G Sample Crude Synthesis Sample InitialScreen Initial Screen (TLC, HPLC-UV, FTIR) Sample->InitialScreen PurityCheck Purity > 99.5%? InitialScreen->PurityCheck Stop Release Batch PurityCheck->Stop Yes Identify Impurity Identification Workflow PurityCheck->Identify No LCMS LC-MS Analysis Identify->LCMS Propose Propose Structures (Molecular Weight, Formula) LCMS->Propose NMR NMR Analysis (¹H, ¹³C, ¹⁹F, 2D) Propose->NMR Confirm Confirm Structures (Isomers, Connectivity) NMR->Confirm Quantify Quantification (HPLC or qNMR) Confirm->Quantify Report Final Report Quantify->Report

Caption: General workflow for impurity identification.

Caption: Decision tree for technique selection.

Conclusion

No single technique is sufficient for the comprehensive characterization of impurities in the synthesis of this compound. An integrated approach is paramount. HPLC-UV serves as the workhorse for separation and routine quantification. High-resolution mass spectrometry is indispensable for the sensitive detection and molecular weight determination of unknown, low-level impurities.[10] Finally, NMR spectroscopy, particularly with the inclusion of ¹⁹F NMR, remains the gold standard for the definitive structural elucidation of impurities, especially for distinguishing between isomers.[6] By combining these techniques, researchers and drug developers can ensure the purity, safety, and quality of their synthesized compounds, meeting stringent regulatory standards.[3]

References

Comparative Kinetic Analysis of 4-Iodo-2-(trifluoromethyl)benzonitrile in the Heck Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Enhanced Reactivity of 4-Iodo-2-(trifluoromethyl)benzonitrile in Palladium-Catalyzed Cross-Coupling Reactions.

In the realm of synthetic organic chemistry, the Mizoroki-Heck reaction stands as a cornerstone for the formation of carbon-carbon bonds, enabling the synthesis of a vast array of complex molecules, including pharmaceuticals and functional materials.[1] The efficiency of this palladium-catalyzed reaction is critically dependent on the nature of the aryl halide substrate. This guide provides a comparative kinetic analysis of this compound, highlighting its performance against other aryl halides and furnishing the supporting experimental and mechanistic context for its enhanced reactivity.

The presence of strong electron-withdrawing groups, such as the trifluoromethyl and nitrile moieties on the aromatic ring, significantly accelerates the rate-determining oxidative addition step of the Heck reaction. This electronic effect, combined with the superior leaving group ability of iodide compared to bromide and chloride, positions this compound as a highly reactive and desirable substrate for Heck coupling reactions.

Comparative Performance Data

The following table summarizes the relative initial reaction rates for the Heck coupling of various aryl halides with a model alkene, such as styrene. The data is normalized to the reaction rate of iodobenzene. The enhanced reactivity of this compound is attributed to the cumulative electron-withdrawing effects of the trifluoromethyl and cyano groups, which facilitate the oxidative addition of the palladium(0) catalyst to the carbon-iodine bond. Studies have shown that aryl halides with electron-withdrawing groups exhibit higher product yields in Heck reactions compared to those with electron-donating groups.[2]

Aryl HalideHalideSubstituentsRelative Initial Rate (Normalized)
This compoundIodo-CF₃, -CN~ 5-10
4-NitroiodobenzeneIodo-NO₂~ 4-6
4-IodobenzonitrileIodo-CN~ 3-5
IodobenzeneIodoNone1.0
4-IodotolueneIodo-CH₃ (electron-donating)~ 0.5-0.8
4-BromobenzonitrileBromo-CN~ 0.1-0.2
4-ChlorobenzonitrileChloro-CN< 0.01

Note: The relative rates are estimates based on established principles of Heck reaction kinetics, including the halide reactivity trend (I > Br > Cl) and the accelerating effect of electron-withdrawing substituents.

Experimental Protocol: Kinetic Analysis of the Heck Reaction

This protocol describes a typical method for monitoring the kinetics of the Heck reaction using gas chromatography (GC).

1. Materials and Reagents:

  • Aryl halide (e.g., this compound)

  • Alkene (e.g., styrene)

  • Palladium catalyst (e.g., Palladium(II) acetate)

  • Phosphine ligand (e.g., Triphenylphosphine)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., N,N-Dimethylformamide (DMF) or γ-Valerolactone)

  • Internal standard for GC analysis (e.g., Dodecane)

  • Anhydrous, deoxygenated solvent

2. Reaction Setup:

  • All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).

  • In a Schlenk flask, combine the palladium catalyst, phosphine ligand, and the aryl halide.

  • Evacuate and backfill the flask with the inert gas three times.

  • Add the anhydrous, deoxygenated solvent via syringe, followed by the alkene and the base.

  • Add a known amount of the internal standard.

3. Kinetic Monitoring:

  • Place the reaction flask in a preheated oil bath at the desired temperature and begin vigorous stirring.

  • At regular time intervals (e.g., every 15 minutes), withdraw an aliquot (e.g., 0.1 mL) from the reaction mixture using a syringe.

  • Quench the aliquot immediately by adding it to a vial containing a small amount of a suitable quenching agent (e.g., diethyl ether and water).

  • Extract the organic layer and prepare the sample for GC analysis by diluting it with a suitable solvent (e.g., ethyl acetate).

4. Gas Chromatography (GC) Analysis:

  • Inject the prepared samples into a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar column like DB-5).

  • Develop a temperature program that allows for the separation of the starting materials, product, and internal standard.

  • Quantify the concentrations of the reactants and products by comparing their peak areas to that of the internal standard, using pre-determined response factors.

5. Data Analysis:

  • Plot the concentration of the product as a function of time to obtain the reaction profile.

  • Determine the initial reaction rate from the initial slope of the concentration-time curve.

  • By varying the initial concentrations of the reactants and catalyst, the order of the reaction with respect to each component can be determined.

Visualizing the Process

Heck Reaction Catalytic Cycle

Heck_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene_Complex [Ar-Pd(II)-X(L2)(Alkene)] Ar-Pd(II)-X(L2)->Alkene_Complex Alkene Coordination Sigma_Alkyl_Pd R-CH2-CH(Ar)-Pd(II)-X(L2) Alkene_Complex->Sigma_Alkyl_Pd Migratory Insertion Hydrido_Pd_Complex [H-Pd(II)-X(L2)] Sigma_Alkyl_Pd->Hydrido_Pd_Complex β-Hydride Elimination (Product Release) Hydrido_Pd_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck reaction, illustrating the key steps of oxidative addition, migratory insertion, β-hydride elimination, and catalyst regeneration.

Experimental Workflow for Kinetic Studies

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Kinetic Experiment cluster_analysis Data Acquisition and Analysis Setup Assemble Dry Glassware under Inert Atmosphere Reagents Add Pd Catalyst, Ligand, and Aryl Halide Setup->Reagents Solvent Add Anhydrous Solvent, Alkene, and Base Reagents->Solvent Start Commence Heating and Stirring Solvent->Start Sampling Withdraw Aliquots at Timed Intervals Start->Sampling Quench Quench Reaction in Aliquots Sampling->Quench GC_Analysis Analyze Aliquots by GC Quench->GC_Analysis Quantification Quantify Reactants and Products GC_Analysis->Quantification Plotting Plot Concentration vs. Time and Determine Initial Rate Quantification->Plotting

Caption: A generalized workflow for conducting a kinetic study of the Heck reaction, from preparation to data analysis.

References

A Comparative Guide to Scalable Synthesis of 4-Amino-2-(trifluoromethyl)benzonitrile: Assessing Routes from 4-Iodo-2-(trifluoromethyl)benzonitrile and Alternative Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and scalable synthesis of key pharmaceutical intermediates is paramount. 4-Amino-2-(trifluoromethyl)benzonitrile is a crucial building block for several therapeutic agents, including PARP inhibitors used in oncology. This guide provides a comparative assessment of a potential synthetic route starting from 4-Iodo-2-(trifluoromethyl)benzonitrile against a well-documented, scalable alternative commencing with m-trifluoromethyl fluorobenzene.

This analysis aims to equip researchers with the necessary data to make informed decisions regarding synthetic strategy, considering factors such as yield, process complexity, and potential for large-scale production.

Comparative Analysis of Synthetic Routes

The synthesis of 4-amino-2-(trifluoromethyl)benzonitrile can be approached from different starting materials, each presenting distinct advantages and challenges in a scalable manufacturing context. Here, we compare a potential, more direct route from this compound with an established multi-step synthesis from m-trifluoromethyl fluorobenzene.

Synthetic Route 1: From m-Trifluoromethyl Fluorobenzene (Established Scalable Process)

A robust, multi-step synthesis starting from m-trifluoromethyl fluorobenzene has been detailed in the patent literature, demonstrating its viability for industrial-scale production.[1][2] This process involves three key transformations: regioselective bromination, cyanation, and subsequent ammonolysis.

Experimental Protocol:

Step 1: Positioning Bromination m-Trifluoromethylfluorobenzene is subjected to bromination using dibromohydantoin in the presence of glacial acetic acid and concentrated sulfuric acid. The reaction is carried out at reflux for 5-7 hours. An aqueous workup yields 4-fluoro-2-trifluoromethyl bromobenzene.[1][2]

Step 2: Cyanation The resulting 4-fluoro-2-trifluoromethyl bromobenzene undergoes a cyanation reaction. This is typically achieved using cuprous cyanide in a high-boiling solvent such as quinoline, followed by distillation to isolate 4-fluoro-2-trifluoromethylbenzonitrile.[1]

Step 3: Ammonolysis In the final step, the 4-fluoro-2-trifluoromethylbenzonitrile is dissolved in ethanol and treated with liquid ammonia in a sealed reactor at elevated temperature and pressure (e.g., 120°C for 8-10 hours).[1][2] The crude product is then purified by recrystallization from toluene to afford high-purity 4-amino-2-(trifluoromethyl)benzonitrile.[1]

Data Summary:

ParameterValueReference
Starting Material m-Trifluoromethyl fluorobenzene[1][2]
Key Steps Bromination, Cyanation, Ammonolysis[1][2]
Overall Yield 73-75%[1]
Product Purity >99%[1]
Scalability Demonstrated on a multi-kilogram scale[1]
Synthetic Route 2: From this compound (Potential Direct Amination)

A more convergent approach to 4-amino-2-(trifluoromethyl)benzonitrile involves the direct amination of this compound. This method, while theoretically more atom-economical, relies on modern catalytic cross-coupling reactions. The primary methods for such a transformation would be the Buchwald-Hartwig amination or an Ullmann-type condensation.

While this compound is a commercially available and versatile building block for introducing the 2-(trifluoromethyl)benzonitrile moiety, specific, publicly available, and scalable industrial protocols for its direct conversion to 4-amino-2-(trifluoromethyl)benzonitrile are not well-documented. The following represents a generalized, hypothetical protocol based on established cross-coupling methodologies.

Hypothetical Experimental Protocol (Buchwald-Hartwig Amination):

To a solution of this compound in a suitable solvent (e.g., toluene or dioxane) would be added a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos, Buchwald's biaryl phosphine ligands), and a base (e.g., NaOtBu, K₂CO₃). An ammonia source, such as aqueous ammonia or an ammonia surrogate, would then be introduced. The reaction mixture would be heated under an inert atmosphere until completion. Workup would involve filtration to remove the catalyst, extraction, and crystallization to isolate the desired product.

Data Summary:

ParameterValue
Starting Material This compound
Key Step Direct Amination (e.g., Buchwald-Hartwig or Ullmann)
Overall Yield Not reported on a scalable basis
Product Purity Dependent on reaction efficiency and purification
Scalability Requires process development and optimization

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic approaches.

Synthetic_Pathway_Comparison Comparison of Synthetic Routes to 4-Amino-2-(trifluoromethyl)benzonitrile cluster_0 Route 1: Established Scalable Process cluster_1 Route 2: Potential Direct Route A1 m-Trifluoromethyl fluorobenzene B1 4-Fluoro-2-trifluoromethyl bromobenzene A1->B1 Bromination C1 4-Fluoro-2-trifluoromethyl benzonitrile B1->C1 Cyanation D1 4-Amino-2-(trifluoromethyl) benzonitrile C1->D1 Ammonolysis A2 4-Iodo-2-(trifluoromethyl) benzonitrile D2 4-Amino-2-(trifluoromethyl) benzonitrile A2->D2 Direct Amination (e.g., Buchwald-Hartwig)

Caption: Comparative workflow of the established multi-step synthesis versus a potential direct amination route.

The Role of 4-Amino-2-(trifluoromethyl)benzonitrile in PARP Inhibition

The target molecule, 4-amino-2-(trifluoromethyl)benzonitrile, is a key intermediate in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are critical components of the DNA single-strand break repair (SSBR) pathway. In cancer cells with deficiencies in other DNA repair mechanisms, such as homologous recombination (often due to BRCA1/2 mutations), the inhibition of PARP leads to an accumulation of DNA damage and subsequent cell death, a concept known as synthetic lethality.

PARP_Signaling_Pathway Simplified PARP Signaling Pathway in DNA Repair DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP DSB Double-Strand Break Accumulation DNA_damage->DSB Replication Fork Collapse (in HR-deficient cells) PAR Poly(ADP-ribose) (PAR) Synthesis PARP->PAR SSBR Single-Strand Break Repair (SSBR) Repair_proteins Recruitment of DNA Repair Proteins PAR->Repair_proteins Repair_proteins->SSBR PARP_inhibitor PARP Inhibitor (e.g., from 4-amino-2-(trifluoromethyl)benzonitrile) PARP_inhibitor->PARP blocks Inhibition Inhibition Cell_death Cancer Cell Death (Synthetic Lethality) DSB->Cell_death

Caption: The role of PARP in DNA repair and the mechanism of action of PARP inhibitors.

Conclusion

For the scalable synthesis of 4-amino-2-(trifluoromethyl)benzonitrile, the multi-step route starting from m-trifluoromethyl fluorobenzene is a well-established and high-yielding process, with demonstrated industrial applicability. While a more direct, single-step amination of this compound is an attractive alternative from a process simplification standpoint, there is a lack of published, scalable data for this specific transformation.

Further process development and optimization of a direct amination route could potentially offer a more cost-effective and streamlined manufacturing process. However, for immediate, large-scale production needs, the established three-step synthesis from m-trifluoromethyl fluorobenzene remains the more reliable and documented approach. This guide provides the foundational data for researchers and process chemists to evaluate these synthetic options based on their specific project goals and manufacturing capabilities.

References

Safety Operating Guide

Proper Disposal of 4-Iodo-2-(trifluoromethyl)benzonitrile: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of 4-Iodo-2-(trifluoromethyl)benzonitrile, a compound requiring careful management due to its hazardous properties.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to consult the Safety Data Sheet (SDS) for this compound. This compound is classified as an acute toxicant, a skin irritant, and a serious eye irritant.[1][2][3] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Spill Management: In the event of a spill, immediately evacuate the area and follow your institution's established emergency procedures. Small spills can be absorbed with an inert material, which must then be treated as hazardous waste.[4]

Hazard Classification and Data

The hazards associated with this compound are summarized in the table below. This information underscores the importance of the disposal procedures outlined in this guide.

Hazard ClassificationGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[1][2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][2]
Serious Eye IrritationCategory 2H319: Causes serious eye irritation[1][2]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritation[1][2]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[5]

Step 1: Waste Segregation

Proper segregation is the first and most critical step in the disposal process.

  • Designated Waste Container: this compound waste, including any contaminated materials (e.g., weigh boats, pipette tips, gloves), must be collected in a designated, compatible, and clearly labeled hazardous waste container.[6][7]

  • Halogenated Organic Waste Stream: As an iodinated compound, this chemical waste should be segregated into the "halogenated organic waste" stream.[8][9] Do not mix with non-halogenated solvents or other incompatible waste streams.[8][9]

Step 2: Container Selection and Labeling

  • Container Integrity: Use a container that is in good condition, free of leaks, and has a secure, tight-fitting lid.[6][7] The original container, if empty and clean, can be a suitable option.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6] Include the approximate concentration and quantity. Follow your institution's specific labeling requirements, which may include the date of accumulation and the responsible researcher's name.

Step 3: Waste Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[1][7] This area must be at or near the point of generation.

  • Secondary Containment: The waste container should be placed in secondary containment to prevent the spread of material in case of a leak.[6]

  • Storage Limits: Adhere to your institution's and local regulations regarding the maximum volume of hazardous waste that can be stored in an SAA and the maximum accumulation time.[1][5]

Step 4: Arranging for Disposal

  • Licensed Waste Disposal Service: The final disposal of this compound must be handled by a licensed and approved hazardous waste disposal company.[5][10]

  • Institutional Procedures: Follow your organization's established procedures for requesting a hazardous waste pickup. This typically involves contacting your Environmental Health and Safety (EHS) department.

  • Transportation Information: For transportation purposes, this chemical is classified under the UN shipping name "NITRILES, SOLID, TOXIC, N.O.S.".[1][11]

Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow Disposal Workflow for this compound Start Generation of Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Container Select & Label Compatible Container Segregate->Container Label Label with 'Hazardous Waste' & Chemical Name Container->Label Store Store in Designated Satellite Accumulation Area Label->Store Containment Use Secondary Containment Store->Containment Pickup Request Pickup from EHS/Licensed Vendor Containment->Pickup End Proper Disposal by Approved Facility Pickup->End

Caption: A flowchart outlining the key steps for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines for chemical waste management.

References

Essential Safety and Operational Guidance for 4-Iodo-2-(trifluoromethyl)benzonitrile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-Iodo-2-(trifluoromethyl)benzonitrile (CAS No. 101066-87-9). Adherence to these procedures is critical for ensuring personnel safety and proper management of this chemical.

Hazard Identification and Immediate Precautions

This compound is a hazardous substance that requires careful handling. Key hazards include:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]

  • Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

Immediate precautionary measures upon exposure are as follows:

  • If Swallowed: Call a POISON CENTER or doctor immediately. Rinse mouth.[1][3]

  • If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor if you feel unwell.[1] Contaminated clothing must be removed and washed before reuse.[1][3]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][3]

  • If Inhaled: Move the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1][3]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecification
Eye and Face Protection Safety Goggles or Face ShieldMust provide a complete seal around the eyes to protect against splashes and dust.[4][5]
Hand Protection Chemical-resistant GlovesNitrile or neoprene gloves are recommended. Inspect gloves for integrity before each use.[4][6]
Body Protection Laboratory Coat or Chemical SuitA lab coat should be worn for minor tasks. For larger quantities or risk of splashing, a chemical-resistant apron or suit is necessary.[4][7]
Respiratory Protection N95 Dust Mask or RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator, especially when handling the solid form to avoid dust inhalation.[2][8]

Operational Plan: Step-by-Step Handling Procedure

3.1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible and have been recently tested.

  • Review SDS: Before starting any work, thoroughly review the Safety Data Sheet (SDS) for this compound.[4]

3.2. Handling the Chemical:

  • Don PPE: Put on all required personal protective equipment as detailed in the table above.

  • Weighing and Transfer:

    • Handle as a solid to minimize dust generation.

    • Use a spatula or other appropriate tool for transfers.

    • Close the container tightly immediately after use.[1]

  • In Solution:

    • When dissolving, add the solid to the solvent slowly to avoid splashing.

    • If heating is required, do so in a controlled manner within the fume hood.

3.3. Storage:

  • Container: Keep the container tightly closed and in a dry, well-ventilated place.[1][3]

  • Location: Store in a locked cabinet or area accessible only to authorized personnel.[1][3]

  • Compatibility: Store away from incompatible materials (refer to SDS for specifics).

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect all solid waste, including contaminated consumables (e.g., weigh boats, paper towels, gloves), in a designated, clearly labeled hazardous waste container.

    • Collect liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: Ensure all waste containers are labeled with the full chemical name and associated hazards.

  • Disposal: Dispose of all waste through your institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of it down the drain.[10] This material is classified for transport as "NITRILES, SOLID, TOXIC, N.O.S."[1]

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal prep_sds Review SDS prep_ppe Don Required PPE prep_sds->prep_ppe prep_hood Verify Fume Hood Operation prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon disp_collect Collect Contaminated Waste handle_transfer->disp_collect cleanup_store Store in Locked Cabinet cleanup_decon->cleanup_store disp_dispose Dispose via EHS disp_label Label Waste Container disp_collect->disp_label disp_label->disp_dispose

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.